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  • Product: 2,4,5-Trimethoxyphenol
  • CAS: 20491-91-2

Core Science & Biosynthesis

Foundational

2,4,5-Trimethoxyphenol: A Comprehensive Guide to Structural Elucidation, Synthesis, and Pharmacological Applications

Executive Summary In the landscape of modern drug discovery and organic synthesis, electron-rich phenolic intermediates serve as foundational building blocks for complex bioactive molecules. 2,4,5-Trimethoxyphenol (PubCh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, electron-rich phenolic intermediates serve as foundational building blocks for complex bioactive molecules. 2,4,5-Trimethoxyphenol (PubChem CID: 12445134) is a highly functionalized aromatic compound characterized by its unique substitution pattern, which imparts distinct electronic properties and reactivity. This whitepaper provides an in-depth technical analysis of 2,4,5-Trimethoxyphenol, detailing its physicochemical properties, self-validating synthetic workflows, rigorous structural characterization (NMR, MS, IR), and its critical role in the development of novel chemotherapeutics, including cytotoxic geranylmethoxyhydroquinones and clathrin inhibitors.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical profile of 2,4,5-Trimethoxyphenol is essential for predicting its behavior in various solvent systems and its reactivity in electrophilic aromatic substitutions. The three electron-donating methoxy groups significantly enrich the aromatic ring, making it highly susceptible to electrophilic attack while also influencing its spectral signatures.

Table 1: Quantitative Physicochemical Data

PropertyValue / DescriptionCausality / Significance
IUPAC Name 2,4,5-TrimethoxyphenolDictates the exact regiochemistry of the substituents.
Molecular Formula C₉H₁₂O₄Baseline for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 184.19 g/mol Used for stoichiometric calculations in synthetic protocols.
SMILES COC1=CC(=C(C=C1O)OC)OCFacilitates computational modeling and cheminformatics.
Physical State Light pink to off-white solidColoration often indicates trace oxidation to quinones; requires storage under inert gas.

Data supported by the PubChem database[1].

Synthetic Methodology & Mechanistic Causality

The most reliable and scalable route to 2,4,5-Trimethoxyphenol is the Baeyer-Villiger oxidation of 2,4,5-trimethoxybenzaldehyde, followed by alkaline hydrolysis.

Mechanistic Causality

The choice of meta-chloroperoxybenzoic acid (mCPBA) as the oxidant is driven by chemoselectivity. In the Baeyer-Villiger oxidation, the peroxy acid attacks the carbonyl carbon to form a Criegee intermediate. The migratory aptitude of the aryl group is heavily enhanced by the three electron-donating methoxy groups. Consequently, the aryl ring migrates preferentially over the hydride, yielding an aryl formate rather than a carboxylic acid. Subsequent saponification with potassium hydroxide (KOH) cleaves the formate ester, and acidic workup protonates the phenoxide to yield the target phenol[1].

Self-Validating Experimental Protocol

This protocol incorporates in-process controls to ensure a self-validating system, preventing the propagation of errors to subsequent steps.

Step 1: Baeyer-Villiger Oxidation

  • Preparation: Dissolve 10.0 g (51.0 mmol) of 2,4,5-trimethoxybenzaldehyde in 170 mL of anhydrous CH₂Cl₂ under an argon atmosphere to prevent ambient moisture interference.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 13.7 g (61.0 mmol) of 77% mCPBA. Causality: Cooling controls the exothermic nature of the peroxy acid reaction, preventing over-oxidation or thermal degradation.

  • Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The disappearance of the aldehyde spot (UV active, 254 nm) confirms completion.

  • Workup: Filter off the precipitated m-chlorobenzoic acid byproduct. Wash the organic filtrate sequentially with saturated NaHCO₃ (to neutralize residual acid) and brine.

Step 2: Hydrolysis and Isolation 5. Saponification: Concentrate the organic layer in vacuo. Dissolve the resulting crude aryl formate in 10% KOH in Ethanol. Stir at 50 °C for 2 hours. Causality: Ethanol ensures solubility of the organic intermediate while KOH drives the ester cleavage. 6. Phase Separation: Extract the mixture with diethyl ether to remove non-phenolic neutral impurities. 7. Acidification (Critical Control Point): Carefully acidify the aqueous layer with dilute HCl until the pH reaches 1–2. Validation: Verify pH with indicator strips. This ensures the phenoxide is fully protonated to the free phenol, rendering it lipophilic. 8. Final Extraction & Purification: Extract the acidified aqueous layer with CH₂Cl₂. Dry over anhydrous MgSO₄, concentrate, and purify via silica gel column chromatography (Hexane:Ethyl Acetate 4:1) to yield a light pink solid (approx. 75% yield)[1],[2].

Synthesis A 2,4,5-Trimethoxybenzaldehyde (Starting Material) B Baeyer-Villiger Oxidation [mCPBA, CH2Cl2, 0°C -> RT] A->B Electrophilic attack C Aryl Formate Intermediate (TLC Validated) B->C Aryl migration D Alkaline Hydrolysis [10% KOH in EtOH, 50°C] C->D Saponification E Acidification (pH 1-2) [Dilute HCl] D->E Protonation F 2,4,5-Trimethoxyphenol (Target Compound) E->F Extraction & Chromatography

Workflow for the synthesis of 2,4,5-Trimethoxyphenol via Baeyer-Villiger oxidation.

Structural Analysis & Characterization

Rigorous structural elucidation is required to confirm the regiochemistry of the methoxy groups and the purity of the synthesized compound. This is achieved through a multi-modal spectroscopic approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the 2,4,5-substitution pattern. The electron-donating nature of the methoxy and hydroxyl groups significantly alters the local magnetic environment, leading to predictable shielding and deshielding effects.

Table 2: ¹H and ¹³C NMR Spectral Data (300 MHz, CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment & Causality
¹H 3.825, 3.847, 3.864Singlet (s)3H each (9H)Three distinct methoxy groups. Deshielded by the electronegativity of the adjacent oxygen atoms.
¹H 5.28Singlet (s)1HPhenolic -OH. Shift is highly dependent on concentration and solvent due to hydrogen bonding dynamics.
¹H 6.58, 6.61Singlet (s)1H each (2H)Aromatic protons (H-3, H-6). The lack of splitting (singlets) confirms they are para to each other, proving the 2,4,5-pattern.
¹³C 143.24, 141.51, 139.37, 139.23--Oxygen-bound aromatic carbons (C-1, C-2, C-4, C-5). Shifted significantly downfield due to direct oxygen deshielding.
¹³C 100.81, 99.61--Unsubstituted aromatic carbons (C-3, C-6). Shifted upfield due to strong resonance electron donation from the ortho/para methoxy groups.
¹³C 56.52, 56.23, 55.73--Aliphatic methoxy carbons.

Data synthesized from established macromolecular characterization protocols[1].

Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy
  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) confirms the exact mass corresponding to C₉H₁₂O₄. The primary fragmentation pathway typically involves the loss of a methyl radical (M - 15) from a methoxy group, forming a resonance-stabilized oxonium ion, followed by the loss of carbon monoxide (M - 43), a classic hallmark of phenolic compounds.

  • FTIR Spectroscopy: The IR spectrum validates the functional groups present. A broad, intense absorption band around 3300–3400 cm⁻¹ confirms the O-H stretching vibration of the phenol. Strong bands in the 1200–1000 cm⁻¹ region correspond to the asymmetric and symmetric C-O-C stretching of the methoxy ethers.

Pharmacological Derivation & Drug Development

2,4,5-Trimethoxyphenol is not merely an end-product; it is a highly privileged scaffold in medicinal chemistry. Its electron-rich nucleus makes it an ideal substrate for Electrophilic Aromatic Substitution (EAS), enabling the synthesis of complex natural product analogues and targeted therapeutics.

Synthesis of Cytotoxic Geranylmethoxyhydroquinones

In the pursuit of novel oncology drugs, 2,4,5-Trimethoxyphenol is reacted with geraniol in the presence of a Lewis acid catalyst (BF₃·Et₂O). The catalyst generates an allylic carbocation from geraniol, which selectively alkylates the electron-rich phenolic ring. The resulting geranylated derivatives undergo further chemical transformation to yield geranylmethoxyhydroquinones. These compounds have demonstrated significant in vitro cytotoxic activity against human prostate cancer (PC-3) and breast cancer (MCF-7, MDA-MB-231) cell lines, with IC₅₀ values in the 80 µM range[3].

Development of Bolinaquinone Analogues as Clathrin Inhibitors

Bolinaquinone (BLQ) is a marine natural product known for its cytotoxic and clathrin-inhibitory properties. To improve drug-likeness, researchers utilize structural simplification strategies, employing 2,4,5-Trimethoxyphenol as a core precursor to synthesize amino-1,4-naphthoquinone analogues. These analogues are designed to interact via hydrogen bonding with the clathrin terminal domain (TD), effectively disrupting endocytosis and mitosis in tumor cells (e.g., ovarian A2780 cell lines)[4].

DrugDev A 2,4,5-Trimethoxyphenol (Core Scaffold) B Electrophilic Aromatic Substitution [Geraniol, BF3·Et2O] A->B C-Alkylation D Scaffold Simplification & Amine Coupling A->D Structural Derivation C Geranylmethoxyhydroquinones (Anti-Cancer Agents) B->C Cytotoxicity Assays (PC-3, MCF-7) E Bolinaquinone Analogues (Clathrin Inhibitors) D->E Phenotypic Screening (Endocytosis Disruption)

Pharmacological derivation pathways of 2,4,5-Trimethoxyphenol in drug discovery.

References

  • Synthesis and Characterization of Highly Branched Poly(p-phenylenevinylene)
  • Method for the production of alkoxy- and aryloxy-phenols (US5840997A)
  • Synthesis and cytotoxic activity of geranylmethoxyhydroquinone derivatives Source: ResearchGate URL
  • SYNTHESIS OF BOLINAQUINONE ANALOGUES AS CLATHRIN INHIBITORS AND CYTOTOXIC AGENTS Source: Open Research Newcastle URL

Sources

Exploratory

Therapeutic Horizons of 2,4,5-Trimethoxyphenol Derivatives: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Biological Activities

Executive Summary & Pharmacophore Significance In the landscape of rational drug design, the 2,4,5-trimethoxyphenyl moiety has emerged as a privileged pharmacophore. Derived from natural precursors like β -asarone, 2,4,5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Significance

In the landscape of rational drug design, the 2,4,5-trimethoxyphenyl moiety has emerged as a privileged pharmacophore. Derived from natural precursors like β -asarone, 2,4,5-trimethoxyphenol and its derivatives exhibit a remarkably broad spectrum of biological activities. The unique spatial arrangement of the three methoxy groups creates a highly electron-rich aromatic system. This electron density enhances the molecule's capacity to act as a robust hydrogen bond acceptor, while the specific 2,4,5-substitution pattern provides the precise steric bulk required to complement the hydrophobic pockets of diverse therapeutic targets—ranging from the ATP-binding domain of Hsp90 to the allosteric sites of cyclooxygenase-2 (COX-2).

This technical guide synthesizes current field-proven insights, detailing the mechanistic pathways, synthetic protocols, and quantitative efficacy of 2,4,5-trimethoxyphenol derivatives across oncology, neurology, and immunology.

Core Biological Activities & Mechanistic Pathways

Oncology: Hsp90 Inhibition and Apoptosis

Recent advancements in anticancer drug development have leveraged the 2,4,5-trimethoxyphenyl group to target molecular chaperones. A notable example is the modification of the natural rotenoid deguelin. Researchers discovered that integrating a 2,4,5-trimethoxyphenyl group (Compound 21c) significantly enhanced binding affinity to Heat Shock Protein 90 (Hsp90) 1[1].

Causality of Action: By competitively binding to the ATP pocket of Hsp90, the derivative destabilizes the chaperone complex. This leads to the proteasomal degradation of critical client proteins, including Akt and PI3K. The subsequent downregulation of anti-apoptotic proteins (like Bcl-xL) triggers chromatin condensation, phosphatidylserine externalization, and the cleavage of Caspase-3, ultimately executing apoptosis in MCF-7 breast cancer cells[1].

G TMP 2,4,5-TMP Derivative (e.g., Compound 21c) Hsp90 Hsp90 Chaperone (Inhibited) TMP->Hsp90 Binds ATP Pocket Client Client Proteins (Akt, PI3K) Hsp90->Client Destabilizes BclxL Bcl-xL (Downregulated) Client->BclxL Reduces Expression Caspase Cleaved Caspase-3 (Upregulated) BclxL->Caspase Triggers Activation Apoptosis Apoptosis (MCF-7 Cells) Caspase->Apoptosis Executes

Caption: Mechanism of action for 2,4,5-TMP derivatives targeting Hsp90 to induce apoptosis.

Neurology: Selective D5 Receptor Partial Agonism

Dopamine receptors are prime targets for neurological disorders like Parkinson's and Alzheimer's. Historically, achieving selectivity between D1 and D5 receptors has been challenging due to high sequence homology. However, non-catecholamine pyrimidine derivatives bearing a 2,4,5-trimethoxyphenyl moiety have broken this barrier. Compound 5j (4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine) was recently identified as a selective D5 receptor partial agonist 2[2]. The trimethoxy ring provides the exact stereoelectronic fit required to stabilize the active conformation of the D5 receptor without triggering off-target cytotoxicity.

Immunology: COX-2 Inhibition and TNF- α Blockade

In the realm of inflammation, 2,4,5-trimethoxyphenyl substitutions on indole Schiff bases and chromene scaffolds have yielded potent non-steroidal anti-inflammatory drug (NSAID) candidates. For instance, indole derivative S14 demonstrated superior ulcerogenic reduction compared to standard indomethacin, alongside significant analgesic activity 3[3]. Furthermore, 7-methoxy-2-(2,4,5-trimethoxyphenyl)-2H-chromene has been shown to effectively block the secretion of Tumor Necrosis Factor α (TNF- α ), preventing pro-inflammatory cytokine cascades .

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of these derivatives.

Protocol 1: Synthesis of 2,4,5-Trimethoxychalcone Intermediates

Rationale: Chalcones are highly versatile intermediates used to synthesize both pyrimidine and isoxazole derivatives[4][5]. The base-catalyzed Claisen-Schmidt condensation ensures high atom economy and strict trans-isomer selectivity.

  • Preparation: Dissolve 2,4,5-trimethoxybenzaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in a mixture of rectified spirit and water.

  • Catalysis: Place the reaction flask in an ice bath (0-5°C). Slowly add an aqueous solution of NaOH (~2.8 M) dropwise under continuous mechanical stirring.

  • Reaction: Stir the mixture overnight at refrigerated temperatures to drive the aldol condensation and subsequent dehydration.

  • Isolation: Filter the precipitated crude chalcone and wash thoroughly with cold distilled water to remove residual base.

  • Validation (Self-Correction): Recrystallize from ethanol. Validate the (E)-geometry via 1 H NMR; the presence of α,β -unsaturated vinylic protons exhibiting a coupling constant of J≈15−16 Hz confirms the trans configuration[4].

Synth Aldehyde 2,4,5-Trimethoxybenzaldehyde Condensation Claisen-Schmidt Condensation (NaOH, EtOH, 0°C) Aldehyde->Condensation Acetophenone Substituted Acetophenone Acetophenone->Condensation Chalcone 2,4,5-Trimethoxychalcone Condensation->Chalcone Cyclization Cyclization (NH2OH·HCl, NaOAc) Chalcone->Cyclization Isoxazole 3,5-Diaryl Isoxazole Cyclization->Isoxazole

Caption: Synthetic workflow for 2,4,5-trimethoxyphenyl isoxazole derivatives via chalcones.

Protocol 2: In Vitro Evaluation of Hsp90 Inhibition and Apoptosis

Rationale: To validate the mechanistic efficacy of 2,4,5-TMP derivatives in disrupting chaperone activity, we monitor the degradation of Hsp90 client proteins.

  • Cell Culture & Treatment: Seed MCF-7 human breast cancer cells in 6-well plates at 2×105 cells/well. Incubate for 24h at 37°C. Treat with the 2,4,5-TMP derivative at varying concentrations (10-100 nM) for 48h.

  • Protein Extraction: Lyse cells using cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 min at 4°C to isolate the supernatant.

  • Western Blotting: Resolve 30 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Target Probing: Probe with primary antibodies against Hsp90, Akt, Bcl-xL, and Cleaved Caspase-3. Use GAPDH as an endogenous loading control.

  • Causality Check: Reduced levels of Akt and Bcl-xL confirm Hsp90 client protein degradation, validating the compound's binding to the Hsp90 ATP pocket. Elevated Cleaved Caspase-3 confirms the execution of apoptosis[1].

Quantitative Data Summaries

Table 1: Anticancer and Neurological Activity of 2,4,5-Trimethoxyphenyl Derivatives

Compound ClassSpecific DerivativePrimary Target / MechanismEfficacy / IC50Toxicity Profile
Deguelin Analog Compound 21cHsp90 InhibitionIC 50​ = 60 nMInduces MCF-7 apoptosis
Pyrimidine Compound 5jD5 Receptor Partial AgonistEC 50​ = 269.7 nMNon-cytotoxic up to 10 µM
Isoxazole Compound 5gCellular ProliferationIC 50​ = 8.56 µg/mLBroad-spectrum antimicrobial
Geranyl Phenol Geranylated 2,4,5-TMPFungal Mycelial Growth90% InhibitionActive against B. cinerea

Table 2: Anti-inflammatory and Analgesic Profiles

Compound ClassSpecific DerivativeTarget / ActivityInhibition / EfficacyReference Standard
Indole Schiff Base Compound S14COX-2 / Anti-inflammatory63.69% (at 3h)Indomethacin
Indole Schiff Base Compound S14Analgesic Activity70.27% inhibitionIndomethacin
Chromene 7-methoxy-2-(2,4,5-TMP)-2H-chromeneTNF- α BlockadePotent suppressionN/A

References

  • Synthesis and biological evaluation of a novel series of methoxylated chalcones as antioxidant and anti-microbial agents Journal of Chemical and Pharmaceutical Research (JOCPR)
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies MDPI Pharmaceuticals
  • Synthesis of Unusually Substituted 2,4,5-Trimethoxy 3,5-Diaryl Isoxazoles from Natural Precursor: Antimicrobial and Anticancer Activities ResearchG
  • Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists Bioorganic Chemistry (NIH)
  • Review on Chromen derivatives and their Pharmacological Activities Research Journal of Pharmacy and Technology (RJPTONLINE)
  • Deguelin's Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry Frontiers in Pharmacology
  • Synthesis and in Vitro Antifungal Activity against Botrytis cinerea of Geranylated Phenols and Their Phenyl Acetate Deriv

Sources

Foundational

2,4,5-Trimethoxyphenol as a precursor in natural product synthesis

2,4,5-Trimethoxyphenol as a Keystone Precursor in Natural Product Synthesis: A Technical Guide Abstract 2,4,5-Trimethoxyphenol (TMP) represents a highly versatile, electron-rich aromatic building block crucial for the to...

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Author: BenchChem Technical Support Team. Date: March 2026

2,4,5-Trimethoxyphenol as a Keystone Precursor in Natural Product Synthesis: A Technical Guide

Abstract

2,4,5-Trimethoxyphenol (TMP) represents a highly versatile, electron-rich aromatic building block crucial for the total synthesis of complex natural products and bioactive analogs. The strategic positioning of three methoxy groups provides exceptional nucleophilicity at the para and ortho positions relative to the hydroxyl group, making it an ideal substrate for regioselective electrophilic aromatic substitution (EAS). This whitepaper explores the de novo synthesis of 2,4,5-TMP, its mechanistic application in generating marine natural product analogs (e.g., Verapliquinone A)[1], and its utility in developing advanced clathrin inhibitors[2].

De Novo Synthesis of 2,4,5-Trimethoxyphenol

The commercial scarcity and oxidative instability of highly oxygenated phenols often necessitate their de novo synthesis from more stable benzaldehyde precursors. The most robust and scalable pathway to 2,4,5-TMP is the Baeyer-Villiger oxidation of 2,4,5-trimethoxybenzaldehyde[3].

Mechanistic Causality: Direct oxidation of electron-rich benzaldehydes to phenols risks over-oxidation to quinones or ring cleavage. The use of meta-chloroperoxybenzoic acid (mCPBA) circumvents this by selectively attacking the carbonyl carbon to form a Criegee intermediate[3]. The high migratory aptitude of the 2,4,5-trimethoxyphenyl group ensures that the oxygen atom inserts cleanly between the aromatic ring and the carbonyl, yielding a formate ester. Subsequent base-catalyzed saponification reveals the target phenol without degrading the aromatic core[3].

SynthesisTMP A 2,4,5-Trimethoxybenzaldehyde B Baeyer-Villiger Oxidation (mCPBA, CH2Cl2, 0°C to RT) A->B Peroxy acid attack C 2,4,5-Trimethoxyphenyl Formate (Criegee Intermediate) B->C Regioselective migration D Saponification (10% KOH in EtOH) C->D Nucleophilic acyl substitution E 2,4,5-Trimethoxyphenol (Target Precursor) D->E Acidification & Extraction

Chemical workflow for 2,4,5-Trimethoxyphenol synthesis via Baeyer-Villiger oxidation.

Protocol 1: Step-by-Step Synthesis of 2,4,5-TMP

Validation Standard: This protocol is self-validating through the visible precipitation of m-chlorobenzoic acid (signaling the consumption of mCPBA) and the pH-dependent phase separation during extraction.

  • Reaction Setup: Dissolve 2,4,5-trimethoxybenzaldehyde (51 mmol) in dry CH₂Cl₂ (170 mL) and cool to 0 °C[3]. Causality: CH₂Cl₂ provides a non-polar, aprotic environment that stabilizes the transition state of the peroxy acid attack while minimizing unwanted side reactions.

  • Oxidation: Add mCPBA (77%, 61 mmol) portion-wise. Stir the mixture at room temperature for 12 hours[3].

  • Workup: Filter off the precipitated m-chlorobenzoic acid. Wash the filtrate with saturated NaHCO₃ and brine to neutralize residual acid, then concentrate the organic layer[3].

  • Hydrolysis: Hydrolyze the resulting 2,4,5-trimethoxyphenyl formate using 10% KOH in EtOH at 50 °C for 2 hours[3]. Causality: Base-catalyzed saponification irreversibly cleaves the formate ester, liberating the phenoxide ion into the aqueous phase.

  • Isolation: Extract the aqueous layer with ether to remove neutral impurities. Acidify the aqueous layer with dilute HCl to protonate the phenoxide, and extract the free 2,4,5-trimethoxyphenol with CH₂Cl₂[3].

  • Purification: Dry over MgSO₄, concentrate, and purify via column chromatography (hexane:ethyl acetate 4:1) to yield a light pink solid (~75% yield)[3].

Application in Marine Natural Product Synthesis: Geranylmethoxyhydroquinones

Marine sponges and algae are rich sources of prenylated quinones and hydroquinones, such as Verapliquinone A, which exhibit potent cytotoxic and antifungal properties[1]. 2,4,5-TMP serves as a direct precursor for synthesizing these natural product analogs via Electrophilic Aromatic Substitution (EAS) with geraniol[1].

Mechanistic Causality: Direct C-alkylation of phenols with allylic alcohols is notoriously prone to O-alkylation or polyalkylation. Utilizing BF₃·Et₂O in 1,4-dioxane directs the reaction strictly toward C-alkylation[1]. Dioxane acts as a Lewis base, coordinating with BF₃ to attenuate its reactivity. This prevents the rapid polymerization of geraniol and favors the formation of the thermodynamically stable C-geranylated product[4].

EASPathway A Geraniol B BF3·Et2O Catalyst in 1,4-Dioxane A->B Lewis acid activation C Allylic Carbocation (Electrophile) B->C -H2O equivalent E Electrophilic Aromatic Substitution (σ-complex formation) C->E Electrophilic attack D 2,4,5-Trimethoxyphenol D->E Electron-rich ring F Verapliquinone A Analogs (Geranylated Phenols) E->F Rearomatization

Mechanism of BF3·Et2O-catalyzed electrophilic aromatic substitution for geranylation.

Protocol 2: BF₃·Et₂O-Catalyzed Geranylation of 2,4,5-TMP

Validation Standard: Strict TLC monitoring ensures the prevention of over-alkylation, while the immediate ice quench preserves the structural integrity of the highly sensitive prenyl chain.

  • Activation: Dissolve 2,4,5-trimethoxyphenol (1.8 mmol) and geraniol (1.8 mmol) in freshly distilled 1,4-dioxane (20 mL)[1].

  • Catalysis: Gradually add BF₃·Et₂O (0.6 mmol) at room temperature under a nitrogen atmosphere[1]. Causality: Sub-stoichiometric Lewis acid is sufficient to generate the allylic carbocation without over-activating the phenol, which would otherwise lead to rapid degradation.

  • Reaction: Stir for 24 hours. Monitor reaction completion via TLC[1].

  • Quenching: Pour the mixture onto crushed ice (~30 g) and extract with EtOAc (3 × 30 mL)[1]. Causality: Ice immediately hydrolyzes the Lewis acid complex, preventing exothermic degradation or isomerization of the newly formed prenylated products.

  • Washing: Wash the organic phase with 5% NaHCO₃ and water, dry over anhydrous Na₂SO₄, and evaporate[1].

  • Purification: Purify the crude mixture via chromatography to isolate the geranylmethoxyhydroquinone derivatives[1].

Quantitative Biological Data

The resulting geranylated derivatives of trimethoxyphenols have been extensively evaluated for their biological activities, demonstrating notable cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB-231)[1] and antifungal activity against Botrytis cinerea[4].

Table 1: Biological Evaluation of Synthesized Geranylmethoxyhydroquinone Derivatives

Compound / AnalogPrecursorYield (%)Cytotoxicity IC₅₀ MCF-7 (µM)Cytotoxicity IC₅₀ MDA-MB-231 (µM)
Geranyl-2,4-dimethoxyhydroquinone (1)1,3,5-trimethoxyphenolN/A82.2> 100.0
Verapliquinone A analog (5)2,4,5-trimethoxyphenol18.784.286.2
Geranylated derivative (16)2,4,5-trimethoxyphenol17.3N/AN/A

Note: Data aggregated from cytotoxicity assays[1] and direct geranylation studies[4].

Advanced Scaffolds: Bolinaquinone Analogues

Beyond simple prenylation, 2,4,5-TMP is a critical starting material for the synthesis of complex polycyclic quinones. Notably, it has been utilized in the synthesis of analogues of Bolinaquinone, a marine sesquiterpene quinone known for its cytotoxic properties and ability to inhibit clathrin-mediated endocytosis[2]. The electron-rich nature of 2,4,5-TMP allows for subsequent selective demethylation and oxidation steps to generate the highly reactive 1,4-benzoquinone core required for clathrin terminal domain (TD) binding[2].

Conclusion

The strategic utilization of 2,4,5-trimethoxyphenol in natural product synthesis relies on a deep understanding of its electronic properties. By mastering the de novo synthesis via Baeyer-Villiger oxidation and controlling the regioselectivity of electrophilic aromatic substitutions through solvent-catalyst modulation, researchers can efficiently access a vast chemical space of bioactive marine analogs and novel therapeutic scaffolds.

Sources

Exploratory

The Strategic Utility of 2,4,5-Trimethoxyphenol in Medicinal Chemistry: A Technical Guide to Scaffold Design and Synthesis

Executive Summary2,4,5-Trimethoxyphenol (CAS: 1523-17-7) is a highly versatile, electron-rich aromatic building block widely utilized in medicinal chemistry and drug discovery[1]. Characterized by a phenolic hydroxyl gro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary2,4,5-Trimethoxyphenol (CAS: 1523-17-7) is a highly versatile, electron-rich aromatic building block widely utilized in medicinal chemistry and drug discovery[1]. Characterized by a phenolic hydroxyl group and three electron-donating methoxy substituents, this compound offers a unique steric and electronic profile. The methoxy groups serve as critical hydrogen bond acceptors in target binding (e.g., clathrin terminal domains) and strongly activate the aromatic ring for regioselective electrophilic aromatic substitution (EAS)[2],[3]. This technical guide explores the mechanistic rationale, synthetic protocols, and biological applications of 2,4,5-trimethoxyphenol, focusing on its role in developing cytotoxic agents and complex marine natural product analogues.

Mechanistic Grounding: Synthesis of the 2,4,5-Trimethoxyphenol Core

The most reliable and high-yielding method for synthesizing the 2,4,5-trimethoxyphenol core is the 1, followed by saponification[1]. The use of meta-chloroperoxybenzoic acid (mCPBA) facilitates the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring, generating a formate intermediate[2]. Subsequent mild hydrolysis cleaves the ester to yield the target phenol[1].

Causality in Experimental Choices:
  • Oxidant Selection (mCPBA): mCPBA is preferred over hydrogen peroxide in basic conditions because it operates efficiently in anhydrous organic solvents (e.g., CH₂Cl₂). This minimizes side reactions, such as the over-oxidation of the highly electron-rich aromatic ring[2].

  • Hydrolysis Conditions: Mild basic conditions (10% KOH in EtOH or CH₃OH/Et₃N) are critical[1],[3]. Applying harsh acidic hydrolysis would inevitably lead to the cleavage of the methoxy ether linkages (demethylation), thereby destroying the target trimethoxy scaffold.

Protocol 1: Step-by-Step Synthesis via Baeyer-Villiger Oxidation
  • Oxidation: Dissolve 2,4,5-trimethoxybenzaldehyde (1.0 eq) in dry CH₂Cl₂ (0.3 M) and cool the reaction vessel to 0 °C[1].

  • Reagent Addition: Slowly add mCPBA (1.2 eq) and sodium bicarbonate (2.1 eq). Self-Validation: The NaHCO₃ acts as a buffer to neutralize the m-chlorobenzoic acid byproduct, preventing acid-catalyzed degradation of the product[2].

  • Propagation: Stir the mixture at room temperature for 12 hours. The electron-rich nature of the ring accelerates the migratory aptitude of the aryl group during the rearrangement[1].

  • Filtration & Washing: Filter off the precipitated m-chlorobenzoic acid. Wash the filtrate with saturated NaHCO₃ and brine, then concentrate under reduced pressure to yield 2,4,5-trimethoxyphenyl formate[2],[1].

  • Saponification: Dissolve the crude formate in methanol and add triethylamine (Et₃N) or 10% KOH in EtOH. Stir at room temperature (or 50 °C for KOH) for 2 hours[1],[3].

  • Isolation: Acidify with dilute HCl, extract with CH₂Cl₂, dry over MgSO₄, and purify via column chromatography (hexane:ethyl acetate 4:1) to obtain 2,4,5-trimethoxyphenol as an off-white/pink solid (Yield: ~75-86%)[1],[3].

G A 2,4,5-Trimethoxybenzaldehyde (Starting Material) B Baeyer-Villiger Oxidation (mCPBA, CH2Cl2, 0°C to RT) A->B Oxidation C 2,4,5-Trimethoxyphenyl formate (Intermediate) B->C Yield: ~86-91% D Saponification / Hydrolysis (KOH/EtOH or CH3OH/Et3N) C->D Cleavage E 2,4,5-Trimethoxyphenol (Target Product) D->E Yield: ~75-78%

Synthesis workflow of 2,4,5-Trimethoxyphenol via Baeyer-Villiger oxidation.

Application in Oncology: Geranylmethoxyhydroquinone Derivatives

Marine natural products, such as verapliquinone A, exhibit potent cytotoxic properties against various cancer cell lines. 2,4,5-Trimethoxyphenol serves as a direct precursor for synthesizing4 via Electrophilic Aromatic Substitution (EAS)[4]. The coupling of geraniol with the phenol ring is catalyzed by a Lewis acid[3].

Causality in Experimental Choices:
  • Lewis Acid Catalyst (BF₃·Et₂O): BF₃·Et₂O is specifically chosen because it effectively generates the allylic carbocation from geraniol without causing excessive polymerization or cyclization of the terpene chain, a common failure point when using stronger Brønsted acids[3].

  • Solvent (1,4-dioxane): Dioxane moderates the reactivity of the highly electrophilic carbocation through weak coordination, strongly favoring C-alkylation over O-alkylation[2],[3].

Protocol 2: EAS Coupling for Geranylation
  • Preparation: Dissolve 2,4,5-trimethoxyphenol (1.0 eq) and geraniol (1.0 eq) in freshly distilled 1,4-dioxane (0.1 M)[3].

  • Catalysis: Gradually add BF₃·Et₂O (0.33 eq) dropwise at room temperature under a strict nitrogen atmosphere[3].

  • Reaction: Stir for 24 hours. The electron-donating methoxy groups direct the geranyl carbocation to the ortho or para positions relative to the activating groups[3].

  • Quenching & Extraction: Pour the mixture onto crushed ice to quench the Lewis acid. Extract with EtOAc (3x), wash the combined organic phases with 5% NaHCO₃ to remove acidic residues, dry over anhydrous Na₂SO₄, and purify. This yields cytotoxic geranyl-dimethoxyhydroquinone derivatives[3].

G TMP 2,4,5-Trimethoxyphenol EAS Electrophilic Aromatic Substitution (EAS) TMP->EAS Ger Geraniol Ger->EAS Cat Lewis Acid Catalyst (BF3·Et2O, 1,4-dioxane) Cat->EAS Prod1 Geranyl-2,4-dimethoxyhydroquinone (Cytotoxic Agent) EAS->Prod1 C-Alkylation Prod2 Geranyl-4,5-dimethoxyhydroquinone (Cytotoxic Agent) EAS->Prod2 C-Alkylation

Electrophilic Aromatic Substitution of 2,4,5-Trimethoxyphenol with geraniol.

Scaffold Simplification: Bolinaquinone Analogues as Clathrin Inhibitors

Bolinaquinone (BLQ) is a complex marine natural product known for clathrin inhibition and cytotoxicity. Due to its synthetic complexity, a 5 is employed by medicinal chemists to design novel, highly accessible analogues[5]. 2,4,5-Trimethoxyphenol is utilized to synthesize simplified analogues by mimicking the hydrogen-bonding network of BLQ's quinone and methoxy regions[5].

Mechanistic Insight:

Molecular docking studies reveal that the interaction between BLQ and the clathrin terminal domain (TD) is dominated by hydrogen bond donors and acceptors[5]. The trimethoxy moiety of 2,4,5-trimethoxyphenol provides a rigid, spatially defined array of oxygen atoms that act as H-bond acceptors, anchoring the simplified analogue into the clathrin TD binding pocket[5].

G BLQ Bolinaquinone (BLQ) Complex Marine Natural Product Simp Scaffold Simplification Strategy BLQ->Simp RegA Hydrophobic Region Modification Simp->RegA RegB Methylene Linker Modification Simp->RegB RegC Quinone Region Modification Simp->RegC TMP 2,4,5-Trimethoxyphenol (Precursor for Type A/B/C) RegA->TMP RegB->TMP RegC->TMP Clathrin Clathrin Terminal Domain (TD) Inhibitory Evaluation TMP->Clathrin H-Bonding Network

Scaffold simplification of Bolinaquinone utilizing 2,4,5-Trimethoxyphenol.

Quantitative Data Summary

The biological efficacy and synthetic efficiency of 2,4,5-trimethoxyphenol derivatives are summarized below to provide a comparative baseline for future structural modifications.

Compound / DerivativeApplication / TargetKey Result / IC₅₀Synthetic Yield (from 2,4,5-TMP)
2,4,5-Trimethoxyphenol Intermediate PrecursorN/A75% - 86% (from aldehyde)[1],[3]
Geranyl-2,4-dimethoxyhydroquinone Cytotoxic Agent (MCF-7, MDA-MB-231)IC₅₀ ~ 80 µM[4]15% (EAS Coupling)[4]
Type A/B BLQ Analogues Clathrin InhibitorModerate binding affinity[5]> 90% (Scaffold synthesis)[5]

Conclusion

2,4,5-Trimethoxyphenol is a strategic scaffold in medicinal chemistry. Its unique electronic properties allow for precise tuning of HOMO/LUMO levels in materials science and highly regioselective functionalization in drug discovery[1]. By understanding the causality behind its reactivity—such as the necessity of mild saponification to preserve the ether linkages and Lewis acid-catalyzed EAS to prevent terpene polymerization—researchers can reliably leverage this compound to synthesize complex marine natural product analogues and targeted therapeutics.

References

  • PubChem - NIH. "2,4,5-Trimethoxyphenol | C9H12O4".
  • ACS Publications. "Synthesis and Characterization of Highly Branched Poly(p-phenylenevinylene)
  • PMC - NIH.
  • SciSpace.
  • ResearchGate.
  • Open Research Newcastle.

Sources

Foundational

initial synthesis routes for 2,4,5-Trimethoxyphenol

An In-Depth Technical Guide to the Initial Synthesis of 2,4,5-Trimethoxyphenol Abstract 2,4,5-Trimethoxyphenol is a valuable substituted phenol intermediate crucial in the synthesis of various fine chemicals and pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Initial Synthesis of 2,4,5-Trimethoxyphenol

Abstract

2,4,5-Trimethoxyphenol is a valuable substituted phenol intermediate crucial in the synthesis of various fine chemicals and pharmacologically active molecules. Its specific substitution pattern makes it a key building block in the construction of complex natural product analogues and other targeted compounds. This guide provides a comprehensive overview of the principal synthetic routes for obtaining 2,4,5-Trimethoxyphenol, designed for researchers, chemists, and professionals in drug development. We will delve into two primary, field-proven pathways: a classical synthetic route starting from 1,2,4-trimethoxybenzene and a natural product-derived route commencing with β-asarone. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and presents comparative data to inform strategic synthetic planning.

Introduction: The Significance of 2,4,5-Trimethoxyphenol

The strategic importance of 2,4,5-Trimethoxyphenol lies in its utility as a versatile chemical precursor. The arrangement of its three methoxy groups and one hydroxyl group on the aromatic ring provides a unique electronic and steric profile that can be exploited in various coupling and derivatization reactions. It is a key intermediate in the synthesis of more complex molecules, including certain alkaloids and lignans with potential biological activities.[1] A significant driver for its synthesis is the value-added conversion of toxic natural products, such as β-asarone, into safer, more functional chemical entities.[2][3] This guide focuses on the foundational chemistry required to access this pivotal molecule.

Primary Synthetic Pathways

Two dominant strategies have emerged for the synthesis of 2,4,5-Trimethoxyphenol, differing primarily in their choice of starting material.

  • Route A: The Classical Approach via 1,2,4-Trimethoxybenzene. This pathway utilizes a commercially available, simple aromatic ether and builds complexity through established, high-yield reactions. It is often favored for its reliability and scalability.

  • Route B: The Natural Product Approach via β-Asarone. This route leverages the abundant natural product β-asarone, the primary constituent of oil from certain Acorus calamus (Calamus) varieties.[4][5] This approach is attractive from a resource perspective but requires careful handling of the toxic starting material.[3]

The pivotal intermediate in both pathways is 2,4,5-trimethoxybenzaldehyde . Once synthesized, this aldehyde undergoes an oxidative rearrangement to install the target phenolic hydroxyl group.

Synthetic_Convergence A 1,2,4-Trimethoxybenzene C 2,4,5-Trimethoxybenzaldehyde A->C Vilsmeier-Haack Formylation B β-Asarone B->C Oxidative Cleavage D 2,4,5-Trimethoxyphenol C->D Dakin or Baeyer-Villiger Oxidation

Caption: Convergent synthesis of 2,4,5-Trimethoxyphenol.

Route A: Synthesis from 1,2,4-Trimethoxybenzene

This route is a two-step process involving formylation followed by oxidation.

Step 1: Vilsmeier-Haack Formylation of 1,2,4-Trimethoxybenzene

The Vilsmeier-Haack reaction is an exceptionally effective method for formylating electron-rich aromatic rings.[6] The high electron-donating character of the three methoxy groups on 1,2,4-trimethoxybenzene strongly activates the ring towards electrophilic substitution, making this reaction highly favorable. The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7][8]

Mechanism Rationale: The POCl₃ activates the DMF to form the electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich benzene ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde, 2,4,5-trimethoxybenzaldehyde.[9]

Step 2: Dakin Oxidation of 2,4,5-Trimethoxybenzaldehyde

The Dakin reaction is an organic redox process that converts an ortho- or para-hydroxylated (or alkoxylated) phenyl aldehyde or ketone into a benzenediol (or its ether) and a carboxylate.[10][11] It is mechanistically related to the Baeyer-Villiger oxidation.[12] The reaction uses hydrogen peroxide in a basic medium to oxidize the carbonyl group.[13][14]

Mechanism Rationale: The reaction begins with the nucleophilic attack of a hydroperoxide ion on the aldehyde's carbonyl carbon. This forms a tetrahedral intermediate which then undergoes a rearrangement, involving the migration of the aryl group to an electron-deficient oxygen atom. This migratory step is key. The resulting formate ester is then rapidly hydrolyzed under the basic reaction conditions to yield the final phenoxide, which upon acidic workup gives 2,4,5-Trimethoxyphenol.[10]

Dakin_Mechanism cluster_0 Dakin Oxidation Mechanism R_CHO 2,4,5-Trimethoxybenzaldehyde Intermediate1 Tetrahedral Intermediate R_CHO->Intermediate1 Nucleophilic Attack H2O2 + HOO⁻ Ester Aryl Formate Intermediate Intermediate1->Ester Rearrangement Rearrangement [1,2]-Aryl Migration Phenoxide 2,4,5-Trimethoxyphenoxide Ester->Phenoxide Hydrolysis Hydrolysis + OH⁻ Product 2,4,5-Trimethoxyphenol Phenoxide->Product Workup Protonation + H₃O⁺

Caption: Simplified mechanism of the Dakin oxidation.

Experimental Protocol: Route A

Protocol 1: Synthesis of 2,4,5-Trimethoxybenzaldehyde [7]

  • Reagent Preparation: In a flask equipped with a stirrer and under an inert atmosphere, add N,N-dimethylformamide (DMF, 17 mL). Cool the flask in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 5.5 mL) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

  • Substrate Addition: To this solution, add a solution of 1,2,4-trimethoxybenzene (8.42 g) in a minimal amount of DMF.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture at 80 °C for 1 hour with continuous stirring.

  • Workup: Cool the mixture in an ice bath. Carefully and slowly add a saturated aqueous solution of sodium acetate (30 mL) to hydrolyze the intermediate and precipitate the product.

  • Isolation: Collect the resulting solid by filtration, wash with cold water, and dry to yield crude 2,4,5-trimethoxybenzaldehyde. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Synthesis of 2,4,5-Trimethoxyphenol (Adapted from Dakin Reaction Principles)[13][14]

  • Reaction Setup: Dissolve 2,4,5-trimethoxybenzaldehyde (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH).

  • Oxidation: Cool the solution in an ice bath. Slowly add hydrogen peroxide (30% aqueous solution, ~1.1-1.2 eq) dropwise, ensuring the temperature remains below 20 °C.

  • Reaction: Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Workup: Carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~3-4.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude 2,4,5-Trimethoxyphenol. Purification can be performed via column chromatography.

Route B: Synthesis from β-Asarone

This pathway begins with the isolation of β-asarone from a natural source, followed by oxidative cleavage and the same Dakin oxidation described previously.

Step 1: Oxidative Cleavage of β-Asarone

β-Asarone features a propenyl side chain that must be cleaved and oxidized to an aldehyde. Several methods can achieve this transformation, with varying yields and environmental impacts.

  • Ozonolysis: This is a high-yield and rapid method. Bubbling ozone through a solution of β-asarone in a suitable solvent like ethanol/ethyl acetate cleaves the double bond directly to furnish the aldehyde after a reductive workup. Yields as high as 92% have been reported.[6]

  • Potassium Permanganate (KMnO₄): A strong, classical oxidant. The reaction is often performed in a two-phase system with a phase-transfer catalyst to improve efficiency, though yields can be modest.[6]

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ can be used for the allylic oxidation of β-asarone to 2,4,5-trimethoxycinnamaldehyde, which would require a subsequent cleavage step.[2][3] However, direct oxidation to the benzaldehyde has also been explored.

The choice of oxidant is a critical experimental decision, balancing yield, cost, safety, and waste generation. Ozonolysis often presents the most efficient route.[6]

Step 2: Dakin Oxidation

The 2,4,5-trimethoxybenzaldehyde obtained from β-asarone is then converted to 2,4,5-Trimethoxyphenol using the identical Dakin oxidation protocol described in Route A (Protocol 2).

Experimental Protocol: Route B

Protocol 3: Oxidation of β-Asarone with Ozone [6]

  • Preparation: Dissolve β-asarone (or calamus oil rich in β-asarone) in ethanol in a two-neck flask equipped with a magnetic stirrer and a gas dispersion tube.

  • Ozonolysis: Bubble a stream of O₃/O₂ through the solution at room temperature.

  • Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC). The reaction is typically complete within 10-20 minutes.

  • Workup: Add ethyl acetate to the reaction mixture and wash with water (3x).

  • Isolation: Dry the organic layer with anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield crude 2,4,5-trimethoxybenzaldehyde.

Comparative Data for Synthesis of 2,4,5-Trimethoxybenzaldehyde
Starting MaterialReaction TypeKey ReagentsSolventTypical YieldReference
1,2,4-TrimethoxybenzeneVilsmeier-HaackPOCl₃, DMFDMF~90-95%[7]
β-AsaroneOzonolysisO₃/O₂Ethanol/EtOAc~92%[6]
β-AsaronePermanganate OxidationKMnO₄, PTCH₂O/DCMLow[6]
β-AsaroneDichromate OxidationK₂Cr₂O₇, TCATHF~70%[6]

Conclusion and Outlook

The synthesis of 2,4,5-Trimethoxyphenol is readily achievable through well-established organic transformations. The classical route starting from 1,2,4-trimethoxybenzene offers high reliability and yield through a Vilsmeier-Haack/Dakin reaction sequence, making it ideal for laboratory and potential scale-up applications where starting material cost is not prohibitive.

Alternatively, the utilization of β-asarone from natural oils presents a compelling route from a feedstock perspective, effectively converting a toxic, abundant natural product into a valuable synthetic intermediate. The efficiency of this route is highly dependent on the chosen oxidative cleavage method, with ozonolysis being particularly effective. Both pathways converge on the pivotal intermediate 2,4,5-trimethoxybenzaldehyde, which is efficiently converted to the target phenol via the Dakin oxidation. The choice between these routes will ultimately depend on the specific project goals, available resources, and scale of the synthesis.

References

  • Sinha, A. K., Acharya, R., & Joshi, B. P. (2002). A Mild and Convenient Procedure for the Conversion of Toxic β-Asarone into Rare Phenylpropanoids: 2,4,5-Trimethoxycinnamaldehyde and γ-Asarone.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2,4,5-Trimethoxybenzaldehyde. BenchChem.
  • Rhodium.ws. (n.d.). 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes).
  • Wikipedia. (n.d.). Dakin oxidation. [Link]

  • Kirk, D. N., & Smith, M. A. (1974). Preparation of methoxyphenols by baeyer–villiger oxidation of methoxybenzaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 10, 1076-1078.
  • Organic Chemistry Portal. (n.d.). Dakin Reaction. [Link]

  • Pharmaguideline. (n.d.). Oppenauer Oxidation and Dakin Reaction. [Link]

  • BenchChem. (2025).
  • Varma, R. S., & Naicker, K. P. (1999). The Urea-Hydrogen Peroxide Complex: Solid-State Oxidative Protocols for Hydroxylated Aldehydes and Ketones (Dakin Reaction), Nitriles, Sulfides, and Nitrogen Heterocycles. Organic Letters, 1(2), 189–191. [Link]

  • ResearchGate. (n.d.). One Step Conversion of Toxic β-asarone from Acorus calamus into 1-(2,4,5-Trimethoxyphenyl)-1,2-dihydroxypropane and Asaronaldehyde Occurring in Piper clusii. [Link]

  • BenchChem. (2025).
  • Varghese, B., et al. (2012). Nitro Derivatives of Naturally Occurring β-Asarone and Their Anticancer Activity. Bioinorganic Chemistry and Applications. [Link]

  • YouTube. (2020). Synthesis Workshop: The Baeyer-Villiger Oxidation (Episode 15). [Link]

  • Chen, S., et al. (2018). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Scientific Reports. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of bioactive natural products using 2,4,5-Trimethoxybenzaldehyde

An Application Guide to the Synthesis of Bioactive Natural Products from 2,4,5-Trimethoxybenzaldehyde Introduction: The Versatility of a Polysubstituted Benzaldehyde 2,4,5-Trimethoxybenzaldehyde is a highly functionalize...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Bioactive Natural Products from 2,4,5-Trimethoxybenzaldehyde

Introduction: The Versatility of a Polysubstituted Benzaldehyde

2,4,5-Trimethoxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a cornerstone in the synthesis of a multitude of bioactive natural products.[1] Its unique substitution pattern, featuring three electron-donating methoxy groups, significantly influences the reactivity of both the aldehyde moiety and the aromatic ring. This electronic configuration makes it an ideal precursor for constructing complex molecular architectures found in pharmacologically active compounds such as alkaloids, lignans, stilbenoids, and flavonoids.[1] These natural products and their synthetic analogues are of profound interest in medicinal chemistry and drug discovery due to their demonstrated anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2]

This technical guide provides detailed application notes and validated protocols for leveraging 2,4,5-trimethoxybenzaldehyde in the synthesis of several key classes of bioactive molecules. The methodologies are presented with an emphasis on the underlying chemical principles and practical insights to empower researchers in their synthetic endeavors.

Synthesis of Bioactive Stilbenoids via Wittig Reaction

Stilbenoids are a class of phenolic compounds recognized for their diverse and potent pharmacological activities.[2] The strategic placement of the 2,4,5-trimethoxy motif on one of the aromatic rings can lead to potent analogues of famous stilbenoids like resveratrol. The Wittig reaction is a premier method for synthesizing stilbenes, offering reliable control over the formation of the central carbon-carbon double bond.[3] The reaction involves the nucleophilic attack of a phosphorus ylide on the aldehyde, followed by a sequence of events culminating in the formation of an alkene and triphenylphosphine oxide.[4]

Expertise & Causality in Experimental Design

The choice of base and solvent is critical for the efficient generation of the phosphorus ylide from its corresponding phosphonium salt. Strong, non-nucleophilic bases such as sodium hydride (NaH) or sodium methoxide (NaOMe) are typically employed.[1][2] Anhydrous aprotic solvents like Tetrahydrofuran (THF) are preferred when using NaH to prevent quenching of the base and the reactive ylide. The reaction is often initiated at 0 °C to control the initial exothermic deprotonation and ylide formation, after which it is allowed to proceed at room temperature to drive the reaction to completion.[1] The deep orange or red color of the ylide solution provides a convenient visual indicator of its successful formation.[1]

Quantitative Data Summary
AldehydePhosphonium SaltBase / SolventTime (h)Temp (°C)Yield (%)Ref.
2,4,5-TrimethoxybenzaldehydeBenzyltriphenylphosphonium chlorideNaH / THF12-24Room Temp.>85[1]
2,4,5-Trimethoxybenzaldehyde3,4,5-Trimethoxybenzyl-triphenylphosphonium chlorideNaOMe / MeOH12Room Temp.~80[1]
Experimental Protocol: Synthesis of a 2,4,5-Trimethoxy-stilbene Derivative

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2,4,5-Trimethoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: Under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer.[1]

  • Add benzyltriphenylphosphonium chloride (1.1 equivalents) portionwise to the suspension at 0 °C (ice bath).

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is indicated by the appearance of a deep orange/red color and the cessation of hydrogen gas evolution.[1]

  • Wittig Reaction: Dissolve 2,4,5-trimethoxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.[1]

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[1]

  • Workup and Purification: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.[1]

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired stilbene derivative.[1]

Workflow Diagram

Wittig_Reaction_Workflow cluster_ylide Ylide Generation cluster_reaction Wittig Reaction cluster_workup Workup & Purification Phosphonium Benzyltriphenylphosphonium Chloride Ylide Phosphorus Ylide (Deep Red Color) Phosphonium->Ylide NaH NaH in THF NaH->Ylide Deprotonation ReactionMix Reaction Mixture (Stir 12-24h at RT) Ylide->ReactionMix Aldehyde 2,4,5-Trimethoxybenzaldehyde in THF Aldehyde->ReactionMix Nucleophilic Attack Quench Quench with NH4Cl ReactionMix->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Stilbene Derivative Purify->Product

Caption: Wittig reaction workflow for stilbene synthesis.

Synthesis of Chalcones: Versatile Flavonoid Precursors

Chalcones, or 1,3-diaryl-2-propen-1-ones, are key precursors in the biosynthesis of a vast array of flavonoids and isoflavonoids.[5] They are readily synthesized through the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aromatic aldehyde and a ketone.[1] Chalcone derivatives incorporating the 2,4,5-trimethoxy moiety have shown promising anticancer and anti-inflammatory activities.[6]

Expertise & Causality in Experimental Design

The Claisen-Schmidt condensation is typically performed using a strong base like sodium hydroxide (NaOH) in a protic solvent such as ethanol.[1] The base deprotonates the α-carbon of the ketone (e.g., acetophenone) to generate a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,4,5-trimethoxybenzaldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to form the thermodynamically stable α,β-unsaturated carbonyl system of the chalcone. The reaction is often driven to completion by the precipitation of the product from the reaction mixture.[1]

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • 2,4,5-Trimethoxybenzaldehyde

  • Acetophenone (or a substituted derivative)

  • Ethanol (95%)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Cold water

  • Dilute Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde (1.0 equivalent) and acetophenone (1.0 equivalent) in 95% ethanol.[1]

  • Condensation: While stirring the solution vigorously at room temperature, slowly add the 10% aqueous NaOH solution dropwise.[1]

  • Continue stirring for 8-10 hours at room temperature. The formation of a yellow precipitate often indicates the progress of the reaction.[1] Monitor completion by TLC.

  • Isolation: Pour the reaction mixture into a beaker of cold water.

  • Acidify the mixture with dilute HCl until it is acidic to litmus paper. This protonates any remaining phenoxide and precipitates the chalcone product fully.[1]

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid product.

  • If necessary, the crude product can be further purified by recrystallization from ethanol.

Workflow Diagram

Claisen_Schmidt_Workflow cluster_reaction Reaction Setup cluster_condensation Condensation cluster_workup Isolation & Purification Aldehyde 2,4,5-Trimethoxybenzaldehyde Mix Dissolve Aldehyde & Ketone in Ethanol Aldehyde->Mix Ketone Acetophenone Ketone->Mix Solvent Ethanol Solvent->Mix Base 10% aq. NaOH AddBase Add NaOH dropwise Base->AddBase Mix->AddBase Stir Stir 8-10h at RT AddBase->Stir Precipitate Precipitate Forms Stir->Precipitate Isolate Pour into cold water, Acidify with HCl Precipitate->Isolate Filter Filter & Wash with Water Isolate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Pure Chalcone Recrystallize->Product

Caption: Claisen-Schmidt condensation workflow.

Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction

The tetrahydro-β-carboline scaffold is the core structure of numerous indole alkaloids with a vast spectrum of biological activities, including anticancer and anti-HIV properties.[1] The Pictet-Spengler reaction is a powerful and elegant method for constructing this privileged scaffold. It involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution (cyclization).

Expertise & Causality in Experimental Design

The reaction proceeds in two key stages. First, the tryptamine and 2,4,5-trimethoxybenzaldehyde form a Schiff base (iminium ion) intermediate. The subsequent and rate-determining step is the intramolecular cyclization. This step is an example of a Mannich-type reaction where the electron-rich indole ring (specifically the C2 position) acts as the nucleophile, attacking the electrophilic iminium carbon.[1] The use of a strong acid catalyst, such as trifluoroacetic acid (TFA), is crucial for promoting both the formation of the reactive iminium ion and the final cyclization step. Dichloromethane is an excellent solvent as it is inert and effectively solubilizes the reactants.[1]

Experimental Protocol: Synthesis of a Tetrahydro-β-carboline

Materials:

  • Tryptamine

  • 2,4,5-Trimethoxybenzaldehyde

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 equivalent) and 2,4,5-trimethoxybenzaldehyde (1.0 equivalent) in dichloromethane.[1]

  • Cyclization: Add a catalytic amount of trifluoroacetic acid (e.g., 5-10 mol%) to the mixture.[1]

  • Stir the reaction at room temperature for 24 hours, monitoring its progress by TLC.[1]

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the aqueous layer is basic.[1]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline.

Workflow Diagram

Pictet_Spengler_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Tryptamine Tryptamine Mix Combine Reactants in DCM Tryptamine->Mix Aldehyde 2,4,5-Trimethoxybenzaldehyde Aldehyde->Mix Solvent Dichloromethane Solvent->Mix Catalyst TFA (catalyst) Add_Cat Add TFA Catalyst->Add_Cat Mix->Add_Cat Stir Stir 24h at RT Add_Cat->Stir Quench Quench with NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Tetrahydro-β-carboline Purify->Product Asarone_Synthesis_Strategy Start 2,4,5-Trimethoxybenzaldehyde HWE Horner-Wadsworth-Emmons Reaction (with Triethyl phosphonoacetate) Start->HWE Intermediate1 α,β-Unsaturated Ester HWE->Intermediate1 Reduction Reduction (e.g., LiAlH4) Intermediate1->Reduction Intermediate2 Allylic Alcohol Reduction->Intermediate2 Methylation Methylation (e.g., NaH, MeI) Intermediate2->Methylation Product α-Asarone Methylation->Product

Sources

Application

The Wittig Reaction with 2,4,5-Trimethoxybenzaldehyde: Protocols for the Stereoselective Synthesis of Stilbene Derivatives

An Application Note for Drug Development Professionals Abstract The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds.[1] This appl...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds.[1] This application note provides a comprehensive guide for researchers and drug development professionals on the application of the Wittig reaction to 2,4,5-trimethoxybenzaldehyde, a versatile building block for numerous bioactive molecules, particularly stilbenoids known for their therapeutic potential. We delve into the mechanistic underpinnings that govern stereoselectivity, present detailed, field-proven protocols for synthesizing both (E)- and (Z)-stilbene derivatives, and address the ubiquitous challenge of byproduct removal.

Introduction: The Strategic Importance of the Wittig Reaction

The conversion of a carbonyl group to an alkene is a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The Wittig reaction, developed by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, offers a powerful and predictable method to achieve this transformation.[2] The reaction's core strength lies in its ability to form a C=C bond at a precise location, a feature not always achievable with traditional elimination reactions.[3]

The substrate of focus, 2,4,5-trimethoxybenzaldehyde, is a key precursor in the synthesis of combretastatin analogues and other stilbenoids that exhibit significant pharmacological activities, such as anticancer and anti-inflammatory properties.[4] The stereochemistry of the resulting stilbene's double bond is often critical for its biological activity, making the stereoselective control offered by the Wittig reaction particularly valuable.

Mechanistic Rationale: Controlling Stereochemical Outcomes

The Wittig reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide (also known as a phosphorane).[5] The overall transformation is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[6]

The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl, forming a transient four-membered ring intermediate called an oxaphosphetane.[5][7] This intermediate then decomposes to yield the alkene and TPPO.[1]

Wittig_Mechanism Ylide R'HC=PPh₃ (Ylide) Oxaphosphetane [Oxaphosphetane Intermediate] Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde R''HC=O (2,4,5-Trimethoxybenzaldehyde) Aldehyde->Oxaphosphetane Alkene R'HC=CHR'' (Alkene) Oxaphosphetane->Alkene Retro-[2+2] TPPO O=PPh₃ (Triphenylphosphine Oxide) Oxaphosphetane->TPPO

Caption: The Wittig reaction mechanism proceeds via a key oxaphosphetane intermediate.

A critical aspect of planning a Wittig synthesis is the choice of ylide, which directly influences the stereochemical outcome of the alkene product. This choice is dictated by the electronic nature of the substituent (R') on the ylide's carbanionic carbon.

  • Non-Stabilized Ylides: When R' is an alkyl or hydrogen group, the ylide is highly reactive and considered "non-stabilized." The reaction is kinetically controlled, proceeding rapidly through a less stable syn-oxaphosphetane intermediate, which preferentially yields the (Z)-alkene (cis).[8] These ylides are typically prepared in situ using strong bases like n-butyllithium (n-BuLi) under anhydrous, inert conditions.[2]

  • Stabilized Ylides: When R' is an electron-withdrawing group (EWG) like an ester or ketone, the ylide's negative charge is delocalized and stabilized by resonance. These "stabilized" ylides are less reactive. The initial cycloaddition becomes reversible, allowing the system to equilibrate to the more thermodynamically stable anti-oxaphosphetane intermediate. This pathway leads predominantly to the (E)-alkene (trans).[8][9] These stable ylides can often be handled in air and require weaker bases for their formation.

Experimental Protocols & Workflow

The following protocols are generalized for the synthesis of stilbene derivatives from 2,4,5-trimethoxybenzaldehyde. Researchers should perform initial small-scale reactions to optimize conditions for their specific phosphonium salt.

Safety Precautions: 2,4,5-Trimethoxybenzaldehyde is harmful if swallowed and causes skin and eye irritation.[10][11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All operations, especially those involving strong bases like n-BuLi and anhydrous solvents, should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

Experimental_Workflow Start Starting Materials (Alkyl Halide, PPh₃, Aldehyde) Salt_Prep Step 1: Phosphonium Salt Formation Start->Salt_Prep Ylide_Prep Step 2: Ylide Generation (Base Addition) Salt_Prep->Ylide_Prep Wittig_Rxn Step 3: Wittig Reaction (Aldehyde Addition) Ylide_Prep->Wittig_Rxn Workup Step 4: Aqueous Workup & Extraction Wittig_Rxn->Workup Purification Step 5: Purification (TPPO Removal, Chromatography) Workup->Purification Product Final Product (Pure Stilbene Derivative) Purification->Product

Caption: General experimental workflow for the Wittig synthesis of stilbenes.

Protocol 1: Synthesis of a (Z)-Stilbene Derivative (Non-Stabilized Ylide)

This protocol is designed for the synthesis of a (Z)-stilbene, which requires a non-stabilized ylide generated in situ.

Step 1A: Phosphonium Salt Preparation

  • Combine a substituted benzyl halide (1.0 eq) and triphenylphosphine (1.05 eq) in a round-bottom flask with anhydrous acetonitrile or toluene.

  • Reflux the mixture for 12-24 hours. The phosphonium salt will typically precipitate from the solution upon cooling.

  • Collect the solid salt by filtration, wash with cold diethyl ether to remove any unreacted triphenylphosphine, and dry under vacuum.[12]

Step 1B: Wittig Reaction

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add the prepared benzyltriphenylphosphonium salt (1.1 eq).

  • Add anhydrous tetrahydrofuran (THF) to the flask via syringe. Cool the resulting suspension to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise via syringe.[4] A distinct color change (often to deep red or orange) indicates the formation of the ylide. Stir at this temperature for 1 hour, then allow it to warm to 0 °C for another hour.

  • Dissolve 2,4,5-trimethoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel, extract with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of an (E)-Stilbene Derivative (Stabilized Ylide)

This protocol utilizes a stabilized ylide, which is often a solid that can be handled in air and requires a milder base.

Step 2A: Ylide Preparation (if not commercially available)

  • Many stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, are commercially available as stable solids.[12]

  • If preparation is needed, the corresponding phosphonium salt (e.g., from ethyl bromoacetate and PPh₃) can be deprotonated using a moderate base like sodium methoxide or potassium carbonate in a suitable solvent like methanol or THF.[13][14]

Step 2B: Wittig Reaction

  • In a round-bottom flask, dissolve the stabilized ylide (1.1 eq) and 2,4,5-trimethoxybenzaldehyde (1.0 eq) in a solvent such as dichloromethane (DCM) or THF.

  • Stir the reaction mixture at room temperature or under gentle reflux (e.g., 40-50 °C) for 12-24 hours. The lower reactivity of stabilized ylides may require longer reaction times or heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The crude product will contain the desired (E)-alkene and TPPO.

Quantitative Data Summary

The following table provides representative quantitative data for the Wittig reaction with 2,4,5-Trimethoxybenzaldehyde. Yields are highly dependent on the specific ylide used and the efficiency of the purification process.

ParameterProtocol 1 (Z-Alkene)Protocol 2 (E-Alkene)Reference
Aldehyde 2,4,5-Trimethoxybenzaldehyde2,4,5-Trimethoxybenzaldehyde
Ylide Precursor Benzyltriphenylphosphonium salt(Carbethoxymethylene)triphenylphosphorane[13]
Base n-ButyllithiumNone (if using isolated ylide) or NaOMe[4][13]
Solvent Anhydrous THFTHF, DCM, or Methanol[13]
Temperature -78 °C to Room Temp.Room Temp. to Reflux[4][6]
Time 12-24 hours12-24 hours
Typical Yield 60-85%70-90%[13]

Critical Challenge: Removal of Triphenylphosphine Oxide (TPPO)

A significant challenge in the practical application of the Wittig reaction is the removal of the triphenylphosphine oxide (TPPO) byproduct. TPPO is a highly polar, crystalline solid with solubility properties that can be similar to the desired alkene product, making purification by standard chromatography difficult and tedious.[15]

Several effective, chromatography-free methods have been developed:

  • Selective Precipitation: The most straightforward approach exploits solubility differences. TPPO is poorly soluble in non-polar solvents like hexanes, cyclohexane, or petroleum ether, and also in water.[16] After concentrating the crude reaction mixture, triturating the residue with one of these solvents can cause the TPPO to precipitate, allowing the desired product to be extracted in the filtrate.

  • Complexation and Precipitation with Metal Salts: TPPO can act as a Lewis base and form insoluble complexes with certain metal salts.

    • With Zinc Chloride (ZnCl₂): Adding a solution of ZnCl₂ in a polar solvent like ethanol to the crude mixture precipitates an insoluble ZnCl₂(TPPO)₂ complex, which can be easily removed by filtration.[17][18]

    • With Calcium Bromide (CaBr₂): A similar method uses CaBr₂ in ethereal solvents or toluene to precipitate a CaBr₂-TPPO complex.[19]

  • Chemical Conversion: TPPO can be converted into a derivative that is easier to separate.

    • With Oxalyl Chloride: Treating the crude mixture with oxalyl chloride converts TPPO into an insoluble chlorophosphonium salt, which can be filtered off. This method is mild and effective for a wide range of products.[20]

Conclusion

The Wittig reaction is a highly effective and versatile tool for the synthesis of stilbene derivatives from 2,4,5-trimethoxybenzaldehyde. By carefully selecting a non-stabilized or stabilized phosphorus ylide, researchers can exert significant control over the stereochemical outcome, preferentially forming either the (Z)- or (E)-alkene. While the removal of the triphenylphosphine oxide byproduct presents a common purification challenge, a variety of robust methods, from selective precipitation to chemical conversion, can be employed to isolate the desired product in high purity. These protocols and insights provide a solid foundation for the application of this pivotal reaction in drug discovery and development.

Sources

Method

Application Note: Strategic Utilization of 2,4,5-Trimethoxyphenol in the Synthesis of Alkaloids and Lignans

Executive Summary In the realm of advanced natural product synthesis, 2,4,5-Trimethoxyphenol (CAS: 20491-91-2) serves as a highly oxygenated, electron-rich phenolic building block. Its unique substitution pattern—featuri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced natural product synthesis, 2,4,5-Trimethoxyphenol (CAS: 20491-91-2) serves as a highly oxygenated, electron-rich phenolic building block. Its unique substitution pattern—featuring three electron-donating methoxy groups—significantly elevates the highest occupied molecular orbital (HOMO) of the aromatic ring. This electronic activation, coupled with the directing effects of the phenolic hydroxyl group, makes it an exceptional core synthon for constructing the complex polycyclic frameworks of alkaloids (e.g., benzoxazines, isoquinolines) and lignans (e.g., aryltetralins, cyclolignans).

As a Senior Application Scientist, I have structured this guide to provide researchers with the mechanistic rationale, quantitative data, and field-proven protocols necessary to deploy 2,4,5-trimethoxyphenol effectively in drug discovery and development workflows.

Mechanistic Rationale & Chemical Causality

The synthetic utility of 2,4,5-trimethoxyphenol is rooted in its predictable regioselectivity during electrophilic aromatic substitution (EAS) and oxidative coupling.

  • Alkaloid Scaffolds: The 2,4,5-trimethoxy oxygenation pattern perfectly mimics the A-ring of numerous naturally occurring isoquinoline alkaloids. By functionalizing the ortho-position (via nitration and subsequent reduction), chemists can generate 2-amino-trimethoxyphenols. These intermediates readily undergo cyclocondensation with bifunctional electrophiles to yield benzoxazine-diones, a critical pharmacophore in neuroactive and antimicrobial alkaloids .

  • Lignan Precursors: Lignans are biosynthetically derived from the oxidative dimerization of phenylpropanoids. In synthetic settings, attaching a lipophilic side chain (such as a geranyl or prenyl group) to the 2,4,5-trimethoxyphenyl core is the first step in mimicking this architecture. The electron-rich nature of the ring allows Lewis acid-catalyzed EAS to proceed under mild conditions, yielding C-alkylated phenols that serve as direct precursors for oxidative cyclization into aryltetralin lignans .

G A 2,4,5-Trimethoxybenzaldehyde B Baeyer-Villiger Oxidation (mCPBA, CH2Cl2) A->B C 2,4,5-Trimethoxyphenyl formate B->C D Saponification (KOH / EtOH) C->D E 2,4,5-Trimethoxyphenol (Core Synthon) D->E F Nitration & Reduction E->F J EAS / C-Alkylation (Geraniol, BF3·Et2O) E->J G 2-Amino-trimethoxyphenol F->G H Cyclization (Oxalyl Chloride) G->H I Benzoxazine Alkaloid Analogs H->I K C-Alkylated Phenols J->K L Oxidative Coupling K->L M Aryltetralin Lignan Analogs L->M

Workflow detailing the synthesis of 2,4,5-trimethoxyphenol and its divergent applications.

Validated Experimental Protocols

Protocol I: Preparation of 2,4,5-Trimethoxyphenol via Baeyer-Villiger Oxidation

Objective: To synthesize the core synthon from the readily available 2,4,5-trimethoxybenzaldehyde. Causality: Direct hydroxylation of trimethoxybenzene is poorly regioselective. The Baeyer-Villiger oxidation of the corresponding aldehyde ensures absolute regiocontrol, converting the formyl group to a formate ester, which is subsequently hydrolyzed .

Step-by-Step Methodology:

  • Oxidation: Dissolve 2,4,5-trimethoxybenzaldehyde (10 g, 51 mmol) in dry CH₂Cl₂ (170 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add m-chloroperoxybenzoic acid (mCPBA, 77%, 13.7 g, 61 mmol). Self-Validation: The low temperature controls the exothermic peroxy-acid reaction and prevents over-oxidation.

  • Reaction: Stir at room temperature for 12 hours. Self-Validation: Filter off the precipitated m-chlorobenzoic acid byproduct (visual confirmation of reaction progress).

  • Intermediate Workup: Wash the filtrate with saturated NaHCO₃ to neutralize residual acid, followed by brine. Dry over anhydrous MgSO₄ and concentrate to yield the intermediate formate ester.

  • Saponification: Dissolve the crude ester in ethanol and add 10% aqueous KOH. Stir at 50 °C for 2 hours to cleave the ester linkage.

  • Final Workup: Extract the basic mixture with diethyl ether to remove unreacted neutral impurities. Acidify the aqueous layer with dilute HCl to pH ~2 to protonate the phenoxide, and extract with CH₂Cl₂.

  • Purification: Dry and concentrate the organic layer. Purify via flash column chromatography (hexane:ethyl acetate, 4:1) to afford 2,4,5-trimethoxyphenol as a light pink solid.

Protocol II: Synthesis of Lignan Precursors via Electrophilic Aromatic Substitution (EAS)

Objective: C-geranylation of 2,4,5-trimethoxyphenol to construct the lipophilic backbone of cyclolignans. Causality: BF₃·Et₂O acts as a Lewis acid to ionize geraniol, forming a resonance-stabilized allylic carbocation. The highly nucleophilic 2,4,5-trimethoxyphenol attacks this electrophile. Dioxane is selected as the solvent because its weak coordinating ability modulates the reactivity of the carbocation, preventing the over-alkylation (digeranylation) often seen in non-coordinating solvents .

Step-by-Step Methodology:

  • Setup: In an oven-dried flask under an inert nitrogen atmosphere, dissolve 2,4,5-trimethoxyphenol (1.0 eq) and geraniol (1.2 eq) in anhydrous dioxane (0.1 M).

  • Activation: Protect the reaction vessel from light. Add BF₃·Et₂O (0.1 eq) dropwise at room temperature.

  • Monitoring: Stir the mixture for 4–6 hours. Self-Validation: Monitor via TLC (hexane:EtOAc, 8:2) until the phenol spot is consumed.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the Lewis acid catalyst and halt the reaction.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash chromatography on silica gel to isolate the mono-geranylated lignan precursors (e.g., 4,5-dimethoxy-2-geranylphenol).

EAS_Mechanism N1 Geraniol Allylic Alcohol N3 Allylic Carbocation Electrophile N1->N3 Ionization (-H2O) N2 BF3·Et2O Lewis Acid N2->N3 Activation N5 Wheland Intermediate Resonance Stabilized N3->N5 Electrophilic Attack N4 2,4,5-Trimethoxyphenol Nucleophile N4->N5 HOMO-LUMO Interaction N6 Geranylated Phenol Lignan Precursor N5->N6 Rearomatization (-H+)

Mechanistic pathway of Lewis acid-catalyzed EAS in the synthesis of lignan precursors.

Protocol III: Construction of the Benzoxazine Alkaloid Core

Objective: Synthesis of 5,6,7-trimethoxy-1,4-benzoxazine-2,3-dione. Causality: Benzoxazines require an ortho-aminophenol precursor. Following standard nitration and reduction of 2,4,5-trimethoxyphenol, the resulting 2-amino-4,5,6-trimethoxyphenol is reacted with oxalyl chloride. Piperidine acts as a base to scavenge the generated HCl, driving the double acylation forward to form the rigid heterocyclic dione .

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-4,5,6-trimethoxyphenol (1.0 eq) in anhydrous ethanol.

  • Base Addition: Add a catalytic amount of piperidine (0.1 eq) and stir for 10 minutes.

  • Cyclization: Add oxalyl chloride (1.1 eq) dropwise at 0 °C. Self-Validation: Observe the vigorous evolution of HCl and CO gases, confirming the initiation of the double acylation.

  • Reflux: Heat the mixture to reflux for 4 hours to drive the cyclization to completion.

  • Isolation: Cool to room temperature, concentrate the solvent under vacuum, and recrystallize the crude residue from ethanol to yield the pure benzoxazine alkaloid analog.

Quantitative Data Summary

The following table summarizes the reaction parameters, catalysts, and expected yields for the functionalization of 2,4,5-trimethoxyphenol across different synthetic pathways.

Reaction TypeReagents / CatalystSolventTemp (°C)Target ScaffoldYield (%)Ref
Baeyer-Villiger Oxidation mCPBA, then KOH/EtOHCH₂Cl₂ / EtOH0 to 502,4,5-Trimethoxyphenol75 - 86[1]
Electrophilic Aromatic Substitution Geraniol, BF₃·Et₂ODioxane20 - 25Geranylated Phenol (Lignan Precursor)17 - 19[2]
Nitration & Reduction HNO₃, then H₂/Pd-CAcOH / MeOH252-Amino-trimethoxyphenol>80[3]
Cyclocondensation Oxalyl Chloride, PiperidineEthanolRefluxBenzoxazine (Alkaloid Analog)65 - 70[3]

References

  • Title: Synthesis and Characterization of Highly Branched Poly(p-phenylenevinylene) Derivatives for Polymer Light-Emitting Diode Applications Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Synthesis and in Vitro Antifungal Activity against Botrytis cinerea of Geranylated Phenols and Their Phenyl Acetate Derivatives Source: PMC - National Institutes of Health (NIH) URL: [Link]

Application

Application Note: Synthesis and Isolation of 2,4,5-Trimethoxy Chalcone Derivatives

Document Type: Standard Operating Procedure & Technical Application Note Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Executive Summary & Scientific Rationale Chalcones (1,3-diar...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Technical Application Note Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary & Scientific Rationale

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged pharmacophores in medicinal chemistry, serving as crucial precursors for flavonoid synthesis and exhibiting a broad spectrum of biological activities. Specifically, chalcones bearing a 2,4,5-trimethoxy substitution pattern on the B-ring have garnered significant attention. This specific oxygenation pattern mimics the structural motifs of natural products like α -asarone and colchicine, dramatically enhancing membrane permeability and lipophilicity without excessive hydrophobic penalty[1].

Biologically, 2,4,5-trimethoxy chalcones and their derivatives have been validated as potent lipoxygenase (LOX) inhibitors, robust antioxidants (DPPH radical scavengers)[2], and targeted anticancer agents capable of inducing G2/M phase cell cycle arrest in breast cancer and leukemia cell lines[1].

This application note provides a comprehensive, self-validating protocol for the synthesis of 2,4,5-trimethoxy chalcones via a base-catalyzed Claisen-Schmidt condensation .

Mechanistic Causality & Reaction Design

The Claisen-Schmidt condensation is a highly atom-economical cross-aldol reaction. The experimental design leverages specific chemical principles to ensure high yield and stereochemical purity:

  • Regioselectivity: 2,4,5-trimethoxybenzaldehyde lacks α -protons, preventing it from forming an enolate. This eliminates the possibility of aldehyde self-condensation. The base exclusively deprotonates the acetophenone derivative to form the nucleophilic enolate[3].

  • Stereoselectivity (Thermodynamic Control): The intermediate β -hydroxy ketone undergoes spontaneous E1cB dehydration under the basic reaction conditions. Because of the severe steric repulsion between the two bulky aromatic rings in the cis-transition state, the dehydration exclusively yields the thermodynamically favored trans (E)-alkene[4].

  • Solvent & Base Selection: A biphasic or mixed solvent system (e.g., 10–20% aqueous KOH or NaOH in ethanol/methanol) is utilized. The alcohol solubilizes the organic reactants, while the aqueous base drives the catalytic cycle[2][5].

Mechanism A Acetophenone Derivative Base Base (OH⁻) Deprotonation A->Base Enolate Enolate Intermediate (Nucleophile) Base->Enolate Aldol Aldol Intermediate (β-hydroxy ketone) Enolate->Aldol Nucleophilic Attack on Aldehyde Aldehyde 2,4,5-Trimethoxybenzaldehyde (Electrophile) Aldehyde->Aldol Dehydration E1cB Dehydration (-H₂O) Aldol->Dehydration Chalcone (E)-2,4,5-Trimethoxy Chalcone (Target) Dehydration->Chalcone Thermodynamically Favored (E)-Isomer

Caption: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation forming the (E)-chalcone.

Experimental Design & Reagents

The following table outlines the stoichiometric requirements for a standard 5.0 mmol scale synthesis.

Table 1: Reagent Summary and Stoichiometry

ReagentMolecular WeightEquivalentsAmount (5.0 mmol scale)Role & Handling Notes
2,4,5-Trimethoxybenzaldehyde 196.20 g/mol 1.0 eq981 mgElectrophile. Store in a cool, dry place.
Substituted Acetophenone *Varies1.0 eq5.0 mmolNucleophile precursor.
Potassium Hydroxide (KOH) 56.11 g/mol ~2.0 eq3.1 mL of 20% w/v aq.Catalyst/Base. Corrosive; handle with gloves.
Ethanol (Absolute) 46.07 g/mol Solvent10.0 mLReaction medium.
Hydrochloric Acid (HCl) 36.46 g/mol QuenchAs needed (1N aq.)Neutralization agent.

*Common derivatives include 2-hydroxyacetophenone, 4-methoxyacetophenone, or 4-iodoacetophenone depending on the desired biological target.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the synthesis at every stage[2][5].

Phase 1: Reaction Setup
  • Preparation of the Base: Prepare a 20% w/v aqueous solution of KOH. Allow it to cool to room temperature, as the dissolution is exothermic.

  • Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted acetophenone (5.0 mmol) and 2,4,5-trimethoxybenzaldehyde (981 mg, 5.0 mmol) in 10.0 mL of absolute ethanol. Stir until a homogeneous solution is achieved.

  • Initiation: Add 3.1 mL of the 20% w/v aqueous KOH solution dropwise to the stirring reaction mixture.

    • Causality: Dropwise addition prevents localized heating, which can trigger the competitive Cannizzaro reaction (disproportionation of the aldehyde into a carboxylic acid and an alcohol)[3].

Phase 2: Reaction Monitoring
  • Incubation: Stir the mixture at room temperature for 24 hours, or affix a reflux condenser and heat to 80 °C for 3–4 hours[2].

  • TLC Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of 1:9 Ethyl Acetate:Hexane.

    • Validation Checkpoint: The product chalcone will typically appear as a distinct, highly UV-active spot with a lower Rf​ value than the starting aldehyde due to increased polarity and molecular weight.

Phase 3: Quenching and Isolation
  • Precipitation: Once TLC indicates complete consumption of the starting materials, cool the flask to room temperature (if refluxed). Pour the reaction mixture slowly into 50 mL of crushed ice-water.

  • Neutralization: Add 1N HCl dropwise under continuous stirring until the pH of the solution reaches 7.0.

    • Causality: Neutralization is critical. It converts any residual enolates back to ketones, neutralizes the KOH to prevent base-catalyzed degradation of the chalcone during drying, and maximizes the precipitation of the highly hydrophobic chalcone product[5].

  • Filtration: Isolate the resulting light-yellow to orange precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 15 mL of ice-cold distilled water to remove inorganic salts (KCl/NaCl).

Phase 4: Purification
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add boiling ethanol (or methanol) dropwise until the solid just dissolves. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization[5].

  • Final Isolation: Filter the purified crystals, wash with a minimal amount of ice-cold ethanol, and dry under high vacuum for 12 hours.

Workflow Step1 1. Reagent Mixing EtOH + KOH + Reactants Step2 2. Reaction Stir RT (24h) or Reflux (4h) Step1->Step2 Step3 3. Monitoring TLC (1:9 EtOAc/Hexane) Step2->Step3 Step4 4. Quenching Pour into Ice Water Neutralize (1N HCl) Step3->Step4 Step5 5. Isolation Vacuum Filtration Step4->Step5 Step6 6. Purification Recrystallization (EtOH) Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis and isolation of 2,4,5-trimethoxy chalcones.

Analytical Characterization & Expected Outcomes

To validate the success of the synthesis, 1 H NMR spectroscopy is the gold standard.

  • Stereochemical Confirmation: The defining feature of an (E)-chalcone is the presence of two doublet signals corresponding to the α and β vinylic protons. These should appear between 7.40 and 7.90 ppm with a large coupling constant ( J=15.0−16.0 Hz ), unequivocally confirming the trans geometry[5].

  • Methoxy Confirmation: Three distinct singlet integrations (3H each) should appear between 3.80 and 3.95 ppm , confirming the retention of the 2,4,5-trimethoxy motif[5].

Table 2: Historical Yields and Associated Biological Activities

Acetophenone PrecursorFinal Chalcone DerivativeExpected YieldPrimary Biological Activity / Application
2-Hydroxyacetophenone2'-hydroxy-2,4,5-trimethoxychalcone60 - 70%LOX Inhibition (IC 50​ ~45 μ M); Antioxidant[2]
4-Methoxyacetophenone4'-methoxy-2,4,5-trimethoxychalcone75 - 80%Anticancer (G2/M phase cell cycle arrest)[1][5]
4-Iodoacetophenone4'-iodo-2,4,5-trimethoxychalcone~80%Antimalarial scaffold precursor[5]
4-Nitroacetophenone4'-nitro-2,4,5-trimethoxychalcone60 - 65%Two-photon-induced nonlinear optical properties[6]

Troubleshooting Guide

  • Issue: The product "oils out" instead of precipitating upon quenching.

    • Causality & Solution: This occurs when the chalcone is highly lipophilic or the quench water is not cold enough. Ensure the quench water is packed with ice. If an oil forms, scratch the inside of the flask with a glass stirring rod to provide nucleation sites, or add a seed crystal[3].

  • Issue: Low yield with significant baseline material on TLC.

    • Causality & Solution: High base concentrations or extended reflux times can lead to Michael addition side reactions or polymerization. Reduce the reaction temperature to room temperature or decrease the KOH concentration to 10% w/v.

  • Issue: Presence of benzoic acid derivatives.

    • Causality & Solution: Cannizzaro reaction of the benzaldehyde. Ensure the water-to-alcohol ratio is optimized and avoid excessive heating during the initial base addition[3].

References

  • Synthesis and biological evaluation of a novel series of methoxylated chalcones as antioxidant and anti-microbial agents Journal of Chemical and Pharmaceutical Research URL:[Link]

  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents Molecules (MDPI) / PubMed Central URL:[Link]

  • Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues Der Pharma Chemica URL:[Link]

  • Stilbene–Chalcone Hybrids: Design, Synthesis, and Evaluation as a New Class of Antimalarial Scaffolds That Trigger Cell Death through Stage Specific Apoptosis Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Preparation of benzalacetophenone (US Patent 3361827A)
  • Nonlinear optical properties of 2,4,5-Trimethoxy-4′-nitrochalcone: observation of two-photon-induced excited-state nonlinearities Optics Express (Optica Publishing Group) URL:[Link]

  • Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: Structure-activity relationship European Journal of Medicinal Chemistry / ResearchGate URL:[Link]

Sources

Method

Application Note: High-Throughput Analysis of 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) in Diverse Agricultural Products

Authored by: Gemini, Senior Application Scientist Abstract This application note presents a comprehensive guide to the analytical determination of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) in a variety of agricultural...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This application note presents a comprehensive guide to the analytical determination of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) in a variety of agricultural products. Given the historical use of 2,4,5-T as a potent herbicide and its classification as a persistent organic pollutant, sensitive and reliable monitoring is crucial for food safety and environmental protection. This document provides detailed, field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric detection. We focus on a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, leveraging a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction that incorporates an alkaline hydrolysis step. This critical addition ensures the liberation of conjugated residues and the hydrolysis of various ester forms, providing a complete picture of the total 2,4,5-T contamination.[1][2][3] An alternative Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) workflow requiring derivatization is also discussed. All methodologies are designed to meet stringent global regulatory standards, with a focus on achieving low limits of quantification, high accuracy, and excellent precision.

Introduction and Scientific Background

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide belonging to the chlorophenoxy acid class, developed in the 1940s to control broad-leafed plants.[4] It gained notoriety as a primary component, along with 2,4-D, of "Agent Orange," a defoliant used extensively during the Vietnam War.[1][4] The primary concern with 2,4,5-T is not only its own toxicity but also its contamination with the highly toxic and carcinogenic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), an unavoidable byproduct of its manufacturing process.[4][5]

Due to these significant health and environmental risks, the use of 2,4,5-T has been banned or severely restricted in many countries since the 1970s and 1980s.[4] However, its persistence in the environment necessitates ongoing monitoring in soil, water, and agricultural commodities. In the European Union, a default Maximum Residue Limit (MRL) of 0.01 mg/kg is typically applied to pesticides that are not specifically regulated, making highly sensitive analytical methods essential.[6]

The analytical challenge for 2,4,5-T and other acidic herbicides lies in their chemical nature. In plant matrices, they can exist not only as the free acid but also as various salts, esters, and covalently bound conjugates.[1][7] A comprehensive analytical method must therefore include a hydrolysis step to release the parent acid from these forms, ensuring accurate quantification of the total residue.[1][2] Modern analytical laboratories predominantly rely on mass spectrometry-based techniques, namely LC-MS/MS and GC-MS/MS, for their unparalleled sensitivity and selectivity.[1][8][9]

Core Analytical Strategy: From Sample to Signal

The successful determination of 2,4,5-T hinges on a meticulously designed workflow that effectively isolates the analyte from complex sample matrices and presents it for sensitive detection. The overall strategy encompasses three key stages: Sample Preparation, Chromatographic Separation, and Mass Spectrometric Detection.

G cluster_0 PART 1: Sample Preparation cluster_1 PART 2: Instrumental Analysis cluster_2 PART 3: Data Processing Homogenization Sample Homogenization (e.g., Cryo-milling) Hydrolysis Alkaline Hydrolysis (Release of Conjugates/Esters) Homogenization->Hydrolysis Extraction Modified QuEChERS Extraction (Acidified Acetonitrile & Salts) Hydrolysis->Extraction Cleanup Dispersive SPE (dSPE) (Matrix Interference Removal) Extraction->Cleanup Final Solvent Exchange & Reconstitution Cleanup->Final LC LC Separation (Reversed-Phase C18) Final->LC MS Tandem MS Detection (ESI- in MRM Mode) LC->MS Quant Quantification (Matrix-Matched Curve) MS->Quant Confirm Confirmation (Ion Ratio Analysis) Quant->Confirm

Fig 1. Overall analytical workflow for 2,4,5-T determination.
The Power of Modified QuEChERS

The QuEChERS methodology is the cornerstone of modern pesticide residue analysis due to its efficiency and effectiveness.[7][9] However, for acidic herbicides like 2,4,5-T, the standard procedure requires critical modifications:

  • Alkaline Hydrolysis Pre-Step: This is the most critical modification. An incubation with a base (e.g., sodium hydroxide) before extraction cleaves ester bonds and releases 2,4,5-T from plant conjugates, ensuring the total residue is measured.[2][3][10]

  • Acidified Extraction: After hydrolysis and neutralization, the sample is extracted with acidified acetonitrile. The acidic conditions (e.g., using formic acid) ensure that 2,4,5-T (a carboxylic acid) remains in its neutral, protonated form, which preferentially partitions into the organic acetonitrile layer.[11][12]

  • Selective dSPE Cleanup: The choice of sorbents for dispersive solid-phase extraction (dSPE) is crucial. While magnesium sulfate (for water removal) and C18 (for non-polar interferences) are standard, Primary Secondary Amine (PSA) sorbent, commonly used to remove sugars and fatty acids, must be avoided as it will also remove the target acidic herbicide.[3]

Instrumental Analysis: LC-MS/MS as the Gold Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for analyzing 2,4,5-T. It allows for the direct analysis of the polar, acidic compound without the need for a time-consuming derivatization step.[1] Key aspects of the LC-MS/MS analysis include:

  • Reversed-Phase Chromatography: A C18 column provides excellent separation of 2,4,5-T from other matrix components.

  • Negative Electrospray Ionization (ESI-): As an acid, 2,4,5-T readily loses a proton in the MS source to form a negative ion [M-H]⁻, making ESI in negative mode highly sensitive for its detection.[1][2]

  • Multiple Reaction Monitoring (MRM): This highly selective detection mode monitors specific precursor-to-product ion transitions, drastically reducing background noise and confirming the analyte's identity with high confidence.[9][11]

Detailed Experimental Protocols

Protocol 1: Determination of 2,4,5-T by Modified QuEChERS and LC-MS/MS

This protocol is applicable to a wide range of high-moisture (e.g., fruits, vegetables) and low-moisture (e.g., grains, legumes) agricultural products.

3.1.1. Sample Preparation Workflow

G start 1. Weigh 5-10 g of homogenized sample rehydrate 2. For dry samples (e.g., grains): Add 10 mL water, let stand 30 min start->rehydrate hydrolyze 3. Add 15 mL water and 300 µL 5N NaOH. Shake for 30 min (Alkaline Hydrolysis) rehydrate->hydrolyze neutralize 4. Add 300 µL 5N H₂SO₄ to neutralize. Add 10 mL Acetonitrile (1% Formic Acid) hydrolyze->neutralize salts 5. Add QuEChERS salts (e.g., 6g MgSO₄, 1.5g NaCl) neutralize->salts centrifuge1 6. Shake vigorously 2 min. Centrifuge @ >3000 rpm for 5 min salts->centrifuge1 aliquot 7. Transfer 1 mL of acetonitrile supernatant to dSPE tube centrifuge1->aliquot dspe 8. Add dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg C18) aliquot->dspe centrifuge2 9. Vortex 1 min. Centrifuge @ >4000 rpm for 5 min dspe->centrifuge2 final 10. Filter supernatant (0.22 µm) into LC vial for analysis centrifuge2->final end Ready for LC-MS/MS Injection final->end

Fig 2. Step-by-step modified QuEChERS protocol for 2,4,5-T.

3.1.2. LC-MS/MS Instrumental Conditions

ParameterSettingRationale
LC System UPLC/HPLC SystemProvides high-resolution separation.
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Industry standard for retaining moderately polar compounds like 2,4,5-T.[1]
Mobile Phase A Water + 0.1% Formic AcidAcid modifier ensures 2,4,5-T is in its protonated form for better retention.[8]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic solvent for gradient elution.[8]
Gradient 5% B to 95% B over 8 minutesTypical gradient to elute the analyte and clean the column.
Flow Rate 0.3 - 0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 - 5 µL
MS System Triple Quadrupole Mass SpectrometerRequired for sensitive and selective MRM analysis.
Ionization Mode Electrospray Ionization (ESI), NegativeOptimal for acidic compounds that readily form [M-H]⁻ ions.[1][2]
MRM Transitions See Table 1Specific transitions for quantification and confirmation.

Table 1: Example MRM Parameters for 2,4,5-T Note: These values are illustrative and must be optimized on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
2,4,5-T252.8 / 254.8*194.9158.915 - 20

*2,4,5-T has two main isotopic precursor ions due to the presence of three chlorine atoms. Monitoring both can provide additional confirmation.[13]

Protocol 2: Alternative GC-MS/MS Method

This method is an alternative for laboratories equipped primarily for GC analysis. It requires an additional derivatization step.

3.2.1. Sample Preparation and Derivatization

  • Follow the sample preparation steps 1-9 from Protocol 1 (Section 3.1.1).

  • Take the final supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the residue in a suitable solvent (e.g., methanol/ether). Add a methylating agent (e.g., diazomethane solution or BF₃/Methanol) and react according to the reagent manufacturer's instructions to convert the 2,4,5-T acid to its methyl ester.[1]

  • Quench the reaction and adjust the final volume for injection.

3.2.2. GC-MS/MS Instrumental Conditions

ParameterSetting
GC System Gas Chromatograph with autosampler
Column Low-bleed, non-polar (e.g., HP-5ms, 30m x 0.25mm x 0.25µm)[14]
Carrier Gas Helium, constant flow (e.g., 1.2 mL/min)[14]
Inlet 250 °C, Splitless mode[14]
Oven Program Start 70°C, hold 1 min, ramp 25°C/min to 300°C, hold 5 min
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Impact (EI), 70 eV[14]
MRM Transitions Optimized for 2,4,5-T methyl ester

Method Validation and Performance

To ensure the trustworthiness and scientific validity of results, the described analytical method must be rigorously validated according to internationally recognized guidelines such as the EU's SANTE/11312/2021 or CODEX.[8][15]

Key Validation Parameters:

  • Linearity: Calibration curves should be prepared using matrix-matched standards to compensate for any signal suppression or enhancement caused by co-eluting matrix components.[8][15] A correlation coefficient (r²) of >0.99 is expected.[16]

  • Accuracy (Recovery): Determined by analyzing blank samples spiked at various concentration levels (e.g., LOQ, 2x LOQ, 10x LOQ). Mean recoveries should be within the 70-120% range.[15][16]

  • Precision (RSD%): Expressed as the relative standard deviation of replicate measurements. It should be ≤ 20%.[15][16]

  • Limit of Quantification (LOQ): This is the lowest concentration that can be quantified with acceptable accuracy and precision.[15] For 2,4,5-T, the target LOQ is typically 0.01 mg/kg to meet regulatory requirements.[6][17]

  • Selectivity: Confirmed by ensuring no interfering peaks are present in blank samples and that the ratio of quantifier to qualifier ions in samples is within a specified tolerance (e.g., ±30%) of the average ratio from standards.[8]

Table 2: Typical Method Performance Data for Phenoxy Acid Herbicides (Data synthesized from multiple sources for illustrative purposes)

ParameterTypical Value/RangeReference
Linearity (r²)> 0.99[16][18]
Recovery (%)70 - 110%[11][12][15][16]
Precision (RSD%)< 15%[11][15][16]
LOQ (mg/kg)0.01[8][17]
LOD (µg/kg)0.5 - 5.0[8][11]

Conclusion

The analytical framework detailed in this application note provides a robust and reliable solution for the determination of 2,4,5-T residues in diverse agricultural matrices. The cornerstone of this approach is the modified QuEChERS protocol, which incorporates a critical alkaline hydrolysis step to ensure the accurate measurement of total 2,4,5-T residues. When coupled with the high sensitivity and selectivity of LC-MS/MS, this method can confidently achieve the low detection limits required to enforce global food safety regulations. Proper method validation is paramount to generating defensible data. By adhering to the principles and protocols outlined herein, researchers and analytical scientists can effectively monitor for this legacy herbicide, contributing to a safer food supply.

References

  • Analytical Method for 2, 4, 5-T (Targeted to Agricultural, Animal and Fishery Products). Japanese Food Chemistry Research Foundation. [Link]

  • Estimation of the validation parameters for a fast analysis of herbicide residues by LC-MS/MS. PubMed. [Link]

  • Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Austin Publishing Group. [Link]

  • Rapid determination of phenoxy acid residues in rice by modified QuEChERS extraction and liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Simultaneous Determination of Six Acidic Pesticides, Including 2,4-DB and 2,4,5-T with No Established MRL in Korea Using LC-MS/MS and QuEChERS for the Safety of Imported Agricultural Products. MDPI. [Link]

  • Dicamba, 2,4-D, 2,4,5-T. CORESTA. [Link]

  • Trace analysis of 2,4,5,TP and other acidic herbicides in wheat using multicolumn-HPLC. PubMed. [Link]

  • 2,4,5-T and its salts and esters. Rotterdam Convention. [Link]

  • EU legislation on MRLs. European Commission. [Link]

  • The QuEChERS Revolution. LCGC International. [Link]

  • Estimation of the validation parameters for a fast analysis of herbicide residues by LC-MS/MS. Taylor & Francis Online. [Link]

  • Determination of acidic herbicides in cereals by QuEChERS extraction and LC/MS/MS. ResearchGate. [Link]

  • Determination of Chlorinated Phenoxy Acid Herbicides in Tobacco by Modified QuEChERS Extraction and High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC INTERNATIONAL. [Link]

  • GC/MS/MS Pesticide Residue Analysis. Agilent Technologies. [Link]

  • Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. ACS Publications. [Link]

  • Food Testing - Waters Application Notes 2017. Waters Corporation. [Link]

  • Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

  • EPA Fact Sheet: Regulatory Status of 2-4-5T. EPA. [Link]

  • 2,4,5-Trichlorophenoxyacetic acid. Wikipedia. [Link]

  • Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China. National Center for Biotechnology Information. [Link]

  • Multiresidue Method for the Quantification of Pesticides in Fruits, Vegetables, Cereals and Black Tea using UPLC-MS/MS. Waters Corporation. [Link]

  • Analysis of highly polar pesticides in foods by LC-MS/MS. SpringerLink. [Link]

  • Multiresidue Pesticide Analysis in Tea Using GC–MS/MS to Determine 12 Pesticide Residues (GB 2763-2021). MDPI. [Link]

Sources

Application

using 2,4,5-Trimethoxyphenol derivatives as D5 receptor partial agonists

Application Note: Preclinical Evaluation of 2,4,5-Trimethoxyphenol Pyrimidine Derivatives as Selective D5 Receptor Partial Agonists Introduction & Mechanistic Rationale The dopamine D5 receptor (D5R) is a Gs-coupled GPCR...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of 2,4,5-Trimethoxyphenol Pyrimidine Derivatives as Selective D5 Receptor Partial Agonists

Introduction & Mechanistic Rationale

The dopamine D5 receptor (D5R) is a Gs-coupled GPCR heavily enriched in the hippocampus and prefrontal cortex, making it a highly attractive therapeutic target for cognitive deficits associated with Alzheimer's disease, Parkinson's disease, and schizophrenia. Historically, the development of D5-selective therapeutics has been severely hindered by the >80% transmembrane sequence homology between the D1 and D5 receptors. Furthermore, traditional catecholamine-based dopamine agonists suffer from rapid degradation by catechol-O-methyltransferase (COMT), resulting in poor oral bioavailability and fleeting half-lives[1].

Recent drug discovery efforts have pivoted toward non-catecholamine scaffolds. Notably, the integration of a 2,4,5-trimethoxyphenyl moiety onto a pyrimidine core has yielded the first class of selective D5R partial agonists[1].

Why Partial Agonism? As a Senior Application Scientist, I emphasize that full agonism at dopamine receptors often leads to rapid receptor desensitization, β-arrestin recruitment, and severe side effects like dyskinesia. A partial agonist maintains a physiological "tone"—providing sufficient receptor activation to drive synaptic plasticity (via the cAMP/PKA/CREB cascade) without triggering the compensatory downregulation seen with full agonists[2].

Why the 2,4,5-Trimethoxyphenyl Scaffold? Replacing the vulnerable catechol hydroxyls with methoxy groups entirely bypasses COMT-mediated metabolism. This structural substitution preserves the critical hydrogen-bond accepting capabilities required for receptor binding while drastically increasing microsomal stability and oral bioavailability[1].

D5_Signaling A 2,4,5-Trimethoxyphenol Derivative (e.g., 5j) B Dopamine D5 Receptor (Selective Binding) A->B Partial Agonism C Gs Protein Coupling B->C Conformational Shift D Adenylyl Cyclase Activation C->D alpha-s Subunit E cAMP Accumulation (GloSensor Readout) D->E ATP Conversion F PKA Activation & CREB Phosphorylation E->F Kinase Cascade G Enhanced Cognition & Memory (In Vivo) F->G Synaptic Plasticity

Fig 1. D5R activation by 2,4,5-trimethoxyphenyl derivatives driving cAMP-mediated memory consolidation.

Quantitative Data Summary

Extensive structure-activity relationship (SAR) studies have identified specific halogenated substitutions on the pyrimidine ring that dictate D5R efficacy. Below is a summary of the quantitative pharmacological profiles of key 2,4,5-trimethoxyphenyl pyrimidine derivatives[1][3].

CompoundChemical SubstitutionD5R Activity (EC₅₀)Microsomal Stability (1 hr)In Vivo Cognitive Rescue (10 mg/kg)
5c 4-(4-bromophenyl)Modest AgonismNot ReportedNot Evaluated
5e 4-(4-chlorophenyl)Low AgonismNot ReportedNot Evaluated
5j 4-(4-iodophenyl)269.7 ± 6.6 nM >70% (Highly Stable) Yes (Reversed Scopolamine Amnesia)

Experimental Protocols & Workflows

To validate the efficacy of these novel D5R partial agonists, a self-validating preclinical workflow is required. The following protocols detail the transition from in vitro receptor kinetics to in vivo behavioral pharmacology.

Workflow Step1 Compound Synthesis (Pyrimidine Scaffold) Step2 In Vitro Screening (HEK293T D1 vs D5) Step1->Step2 Step3 cAMP GloSensor Assay (EC50 Determination) Step2->Step3 Select D5>D1 Step4 Microsomal Stability (PK Profiling) Step3->Step4 Hit: Compound 5j Step5 In Vivo Efficacy (Scopolamine Model) Step4->Step5 >70% stable

Fig 2. Preclinical validation workflow for D5R partial agonists from synthesis to in vivo efficacy.

Protocol A: Real-Time cAMP GloSensor Assay for D5R Activation

Expert Insight: Endpoint assays (like HTRF or ELISA) only capture a single snapshot of receptor activity. Because partial agonists can exhibit distinct kinetic profiles, we utilize the Promega GloSensor™ assay. This live-cell biosensor undergoes a conformational change upon binding intracellular cAMP, providing a real-time kinetic readout of D5R activation[1].

Step-by-Step Methodology:

  • Cell Preparation: Transiently transfect HEK293T cells with human D5R plasmid and the pGloSensor-22F plasmid using Lipofectamine 3000. Seed at 10,000 cells/well in a 384-well white microplate. Incubate for 24 hours at 37°C.

  • Biosensor Equilibration: Decant the culture media and replace it with CO₂-independent medium containing 2% GloSensor cAMP Reagent (a luciferin derivative). Incubate for 2 hours at room temperature to establish a steady-state basal luminescence.

  • Phosphodiesterase (PDE) Inhibition: Add IBMX (3-isobutyl-1-methylxanthine) to a final concentration of 500 µM, 15 minutes prior to compound addition. Causality: IBMX inhibits PDEs from degrading newly synthesized cAMP, artificially widening the assay's signal window to accurately detect the subtle activity of partial agonists.

  • Compound Addition: Dispense the 2,4,5-trimethoxyphenyl derivative (e.g., Compound 5j) in a 10-point concentration-response curve (ranging from 1 nM to 10 µM).

  • Kinetic Readout & Analysis: Measure luminescence continuously for 45 minutes using a multimode microplate reader. Calculate the Area Under the Curve (AUC) for each concentration and fit the data to a 4-parameter logistic non-linear regression model to derive the EC₅₀.

Protocol B: In Vivo Reversal of Scopolamine-Induced Amnesia

Expert Insight: To prove that the in vitro D5R agonism translates to functional cognitive enhancement, we utilize a scopolamine-induced amnesia model. Scopolamine (a muscarinic antagonist) disrupts short-term memory. Reversing this deficit with a D5R agonist demonstrates critical cross-talk between the dopaminergic and cholinergic systems in memory consolidation[1].

Step-by-Step Methodology:

  • Dosing & Pre-treatment: Administer the test compound (Compound 5j, 10 mg/kg, p.o.) to adult male mice. Allow 30 minutes for gastrointestinal absorption and blood-brain barrier penetration.

  • Amnesia Induction: Administer scopolamine (1 mg/kg, i.p.). Wait an additional 30 minutes.

  • Habituation Phase (T1): Introduce a juvenile conspecific into the subject mouse's arena for 5 minutes. Record the baseline social interaction time.

  • Inter-trial Interval: Return the subject mouse to its home cage for 30 minutes to challenge short-term memory retention.

  • Test Phase (T2): Reintroduce the familiar juvenile alongside a completely novel juvenile. Record interaction times for 5 minutes. A cognitively intact mouse will spend significantly more time investigating the novel juvenile.

  • Self-Validating Control (Critical Step): In a separate cohort, pre-administer the D1/D5 antagonist SCH23390 (0.1 mg/kg, i.p.) 15 minutes before administering Compound 5j. Causality: If SCH23390 blocks the memory-enhancing effect of Compound 5j, it definitively proves that the in vivo efficacy is mediated specifically through D1/D5 receptor activation, ruling out off-target effects[1].

References

  • Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. NIH / Bioorganic Chemistry. Available at:[Link]

  • Razpipadon - Drug Targets, Indications, Patents. Patsnap Synapse. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Oxidation of Asarone to 2,4,5-Trimethoxybenzaldehyde

Welcome to the Technical Support Center for the synthesis of 2,4,5-Trimethoxybenzaldehyde (Asaraldehyde). This guide is engineered for researchers, synthetic chemists, and drug development professionals facing yield bott...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,4,5-Trimethoxybenzaldehyde (Asaraldehyde). This guide is engineered for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks when cleaving the propenyl side chain of α

  • or β -asarone.

Below, we dissect the mechanistic failures of traditional oxidants, provide causality-driven troubleshooting FAQs, and outline self-validating protocols to push your reaction yields from sub-30% to over 90%.

I. Diagnostic Workflow

Before adjusting your protocol, identify your current oxidation strategy to pinpoint the primary mode of failure.

Troubleshooting Start Low Yield of 2,4,5-Trimethoxybenzaldehyde Q1 Which Oxidant is Used? Start->Q1 KMnO4 KMnO4 Q1->KMnO4 K2Cr2O7 K2Cr2O7 Q1->K2Cr2O7 Ozone Ozone (O3) Q1->Ozone OverOx Issue: Over-oxidation to Asaronic Acid KMnO4->OverOx Solub Issue: Poor Phase Transfer / Acid Degradation K2Cr2O7->Solub Workup Issue: Incomplete Cleavage or Workup Loss Ozone->Workup Sol1 Buffer with NaHCO3 or Switch Oxidant OverOx->Sol1 Sol2 Add THF Co-solvent & Tween-80 PTC Solub->Sol2 Sol3 Ensure O3 Saturation & Proper Aqueous Wash Workup->Sol3

Caption: Diagnostic workflow for troubleshooting low asarone oxidation yields.

II. Troubleshooting Guides & FAQs

Issue 1: Severe Yield Loss with Potassium Permanganate (KMnO₄)

Q: My oxidation with KMnO₄ rarely exceeds a 25-30% yield, and I am isolating a significant amount of a highly polar byproduct. What is happening? A: The primary mechanistic failure here is over-oxidation [1]. Asarone contains a highly electron-rich aromatic ring due to its three methoxy groups. When KMnO₄ cleaves the propenyl double bond to form 2,4,5-trimethoxybenzaldehyde, the resulting aldehyde remains highly susceptible to further oxidation. The strong permanganate ion rapidly converts your desired aldehyde into 2,4,5-trimethoxybenzoic acid (asaronic acid)[1][2].

Causality & Solution: In unbuffered aqueous conditions, the reaction generates basic byproducts that accelerate this over-oxidation. To mitigate this, you must buffer the reaction with Sodium Bicarbonate (NaHCO₃) to maintain a neutral pH and strictly control the stoichiometric ratio of KMnO₄[1]. However, even with rigorous buffering, yields with permanganate are inherently limited. We recommend pivoting to ozonolysis for scalable synthesis.

Issue 2: Stalled Reactions with Potassium Dichromate (K₂Cr₂O₇)

Q: I switched to K₂Cr₂O₇ to avoid over-oxidation, but the reaction stalls and the starting material degrades. How can I drive this forward? A: This failure is caused by a mass transfer limitation compounded by acid-induced degradation [2][3]. Asarone is highly lipophilic, whereas K₂Cr₂O₇ is typically dissolved in an aqueous acidic phase (e.g., 5% H₂SO₄)[3]. In a standard biphasic system, the oxidant cannot effectively interface with the substrate. Furthermore, the electron-rich asarone molecule is highly sensitive to strong mineral acids, leading to polymerization or degradation side-reactions before oxidation can occur[2].

Causality & Solution: You must engineer the solvent system to bridge the phase gap. Replace harsh H₂SO₄ with a milder acid like Trichloroacetic Acid (TCA)[1]. Introduce Tetrahydrofuran (THF) as a miscible co-solvent, and add Tween-80 as a Phase Transfer Catalyst (PTC)[1][3]. Tween-80 forms micelles that shuttle the dichromate ions into the organic phase, protecting the substrate from harsh aqueous acids and increasing the yield to approximately 70%[3].

Issue 3: Optimizing Ozonolysis

Q: What makes Ozonolysis the industry standard for this cleavage, and are there any specific workup precautions? A: Ozonolysis (O₃/O₂) is the gold standard because it consistently delivers yields of 92–95% while avoiding heavy metal toxicity[3][4]. Causality: Ozone selectively undergoes a 1,3-dipolar cycloaddition with the propenyl alkene to form a primary ozonide, which rearranges into a molozonide intermediate[3]. Because ozone does not aggressively attack the resulting stable aromatic aldehyde under these conditions, over-oxidation is virtually eliminated. The reaction is complete in ~10 minutes at room temperature[3][4]. The only precaution is ensuring a thorough aqueous wash during workup to remove the volatile acetaldehyde and hydrogen peroxide byproducts[3].

Pathway Asarone Asarone (Propenyl side chain) Molozonide Molozonide Intermediate Asarone->Molozonide O3/O2 10 min Aldehyde 2,4,5-Trimethoxy- benzaldehyde Asarone->Aldehyde KMnO4 (Unbuffered) Molozonide->Aldehyde Cleavage & H2O workup Acid Asaronic Acid (Over-oxidation) Aldehyde->Acid Excess KMnO4 Harsh Conditions

Caption: Chemical pathways of asarone oxidation highlighting over-oxidation risks.

III. Quantitative Data Summary

The following table synthesizes the expected outcomes based on the chosen oxidation methodology, allowing for rapid comparison of efficiency and failure modes.

Oxidation MethodOxidantSolvent SystemKey AdditivesReaction TimeTypical YieldPrimary Failure Mode
Permanganate KMnO₄H₂O / DCMNaHCO₃ buffer24 hours< 30%Over-oxidation to asaronic acid
Dichromate K₂Cr₂O₇THF / H₂OTween-80, TCA2 - 4 hours~ 70%Phase transfer failure, acid degradation
Ozonolysis O₃ / O₂EthanolNone10 minutes92 - 95%Incomplete ozone saturation

IV. Validated Experimental Protocols

Protocol A: High-Yield Ozonolysis of Asarone (Recommended)

This self-validating protocol leverages ozone for rapid, clean cleavage, eliminating the need for complex column chromatography[3][4].

  • Preparation: Dissolve 5 g (24 mmol) of asarone (or asarone-rich calamus oil) in 5 mL of absolute ethanol within a 25 mL two-neck Schlenk flask equipped with a magnetic stir bar[3].

  • Oxidation: Introduce a continuous stream of O₃/O₂ gas through the solution at room temperature. The solution will rapidly transition to a brownish color, indicating the formation of the molozonide intermediate[3].

  • Monitoring: Track the disappearance of the asarone starting material via Thin Layer Chromatography (TLC). The reaction typically reaches completion in exactly 10 minutes[3][4].

  • Quench & Workup: Add 5 mL of ethyl acetate (EtOAc) to the reaction mixture. Perform an aqueous wash using distilled water (3 x 2.5 mL) to remove hydrogen peroxide and acetaldehyde byproducts[3].

  • Isolation: Extract and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Evaporate the solvent under reduced pressure to yield ~4.327 g (92%) of 2,4,5-trimethoxybenzaldehyde as a pale brown solid[1][3].

Protocol B: Optimized Dichromate Oxidation (Phase-Transfer Method)

For laboratories lacking an ozone generator, this optimized biphasic protocol overcomes the mass-transfer limitations of standard dichromate oxidations[1][3].

  • Preparation: In a round-bottom flask, dissolve the asarone substrate in 10 mL of Tetrahydrofuran (THF). Add a catalytic amount of Trichloroacetic Acid (TCA) and the surfactant Tween-80[1].

  • Heating: Bring the mixture to a gentle reflux[3].

  • Oxidation: Using a dropping funnel, slowly add a solution of 1.41 g (4.8 mmol) of K₂Cr₂O₇ dissolved in 5% H₂SO₄[3].

  • Monitoring: Monitor via TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction with 5 mL of water. Extract the aqueous phase with dichloromethane (DCM, 3 x 5 mL)[1][3].

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate. Purify the crude residue via silica gel column chromatography to obtain the product in ~70% yield[3].

V. References

  • Lerrick, R. I. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Pharmacokinetic Study. Canadian Journal of Chemistry / Scholaris. URL: [Link]

  • ScienceMadness Discussion Board. (2010). Ideas needed - Oxidation of acid sensitive asarone to 2,4,5-trimethoxybenzaldehyde. ScienceMadness. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Vilsmeier-Haack Formylation of 1,2,4-Trimethoxybenzene

As a Senior Application Scientist, I frequently encounter challenges with the Vilsmeier-Haack formylation of electron-rich aromatics. While 1,2,4-trimethoxybenzene is highly activated by its three methoxy groups, achievi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges with the Vilsmeier-Haack formylation of electron-rich aromatics. While 1,2,4-trimethoxybenzene is highly activated by its three methoxy groups, achieving complete conversion to 2,4,5-trimethoxybenzaldehyde requires precise control over reagent integrity, thermodynamics, and hydrolysis conditions.

This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind reaction failures and providing a self-validating protocol to ensure reproducible yields.

Mechanistic Workflow

To troubleshoot effectively, we must first isolate where the reaction is failing. The Vilsmeier-Haack reaction is not a single-step concerted process; it is a sequence of reagent activation, electrophilic aromatic substitution, and aqueous hydrolysis[1].

VH_Mechanism A DMF + POCl3 (0-5°C) B Vilsmeier Reagent (Chloromethyliminium ion) A->B Activation D Electrophilic Aromatic Substitution (Heating to 80°C) B->D C 1,2,4-Trimethoxybenzene (Substrate) C->D E Aryl Iminium Intermediate D->E C-C Bond Formation F Aqueous Hydrolysis (Sat. NaOAc, Ice) E->F Quench G 2,4,5-Trimethoxybenzaldehyde (Target Product) F->G Final Formylation

Caption: Workflow and mechanism of the Vilsmeier-Haack formylation of 1,2,4-trimethoxybenzene.

Diagnostic FAQs: Resolving Incomplete Conversions

Q1: My TLC shows a large amount of unreacted 1,2,4-trimethoxybenzene. Why is the Vilsmeier reagent failing to activate the substrate? Mechanistic Causality: The Vilsmeier reagent (a chloromethyliminium salt) is highly moisture-sensitive. If your N,N-dimethylformamide (DMF) is old, it naturally decomposes into dimethylamine. This secondary amine acts as a nucleophile, attacking and destroying the Vilsmeier reagent before it can react with your aromatic ring[2]. Furthermore, phosphorus oxychloride (POCl₃) readily hydrolyzes in the presence of atmospheric moisture, neutralizing its activating potential. Corrective Action: Always use anhydrous DMF and fresh, high-purity POCl₃. Prepare the reagent at 0–5 °C under an inert atmosphere (Argon/N₂). You should observe a characteristic color change (often pale yellow) indicating active reagent formation[2].

Q2: The reaction stalls at an intermediate stage even with fresh reagents. How do I drive the formylation to completion? Mechanistic Causality: While 1,2,4-trimethoxybenzene is electronically activated, formylation regioselectively targets the C-5 position (para to the C-2 methoxy and ortho to the C-4 methoxy group)[3]. The electrophilic attack forms a bulky aryl iminium intermediate. Steric hindrance at this crowded position creates a high activation energy barrier for the re-aromatization step, causing the reaction to stall at room temperature[2]. Corrective Action: Thermal driving force is required. After the initial addition at 0 °C, gradually increase the reaction temperature to 80 °C for 1 hour[3]. This provides the necessary thermodynamic energy to overcome the steric barrier of the bulky iminium complex and complete the C-C bond formation[3].

Q3: After workup, I recover a mixture of starting material and a dark tarry residue, but very little 2,4,5-trimethoxybenzaldehyde. What went wrong? Mechanistic Causality: The Vilsmeier-Haack reaction does not directly produce an aldehyde; it yields an aryl iminium salt that must be hydrolyzed[1]. If the hydrolysis is incomplete, the intermediate will not convert to the product. Conversely, if the quench is performed with strong bases (like NaOH) or without cooling, the highly exothermic nature of the hydrolysis can lead to polymerization, product degradation, and tar formation[4]. Corrective Action: Perform a buffered hydrolysis. Pour the reaction mixture onto crushed ice and neutralize slowly with a mild base, such as saturated aqueous sodium acetate (NaOAc)[3]. The acetate ion facilitates the nucleophilic attack of water on the iminium carbon without causing base-catalyzed degradation[3].

Quantitative Process Parameters

To optimize your yield, ensure your experimental parameters align with the validated mechanistic thresholds below:

ParameterSuboptimal ConditionOptimized ConditionMechanistic RationaleExpected Yield Impact
Reagent Prep Temp > 10 °C0–5 °C Prevents thermal degradation and premature polymerization of the Vilsmeier reagent.+15–20%
Reaction Temp Room Temperature80 °C (1 hour) Provides activation energy to overcome steric hindrance during C-C bond formation.+40–50%
Hydrolysis Buffer Strong Base (NaOH)Sat. Aqueous NaOAc Mildly hydrolyzes the iminium salt to the aldehyde while preventing tar formation.+25–30%
Self-Validating Experimental Protocol

This protocol is engineered with in-process controls to ensure each step validates itself before you proceed.

Target: Synthesis of 2,4,5-Trimethoxybenzaldehyde Reagents: 1,2,4-trimethoxybenzene (8.42 g), anhydrous DMF (17 mL), POCl₃ (5.5 mL), saturated aqueous sodium acetate (30 mL)[3].

Step 1: Vilsmeier Reagent Preparation (Activation)

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, cool 17 mL of anhydrous DMF to 0–5 °C using an ice bath[2].

  • Slowly add 5.5 mL of POCl₃ dropwise with vigorous stirring. Maintain the temperature strictly below 5 °C to prevent exothermic degradation[3].

  • Self-Validation Check: Stir for 30 minutes. The solution should develop a pale yellow tint. If it turns dark brown or black immediately, moisture or dimethylamine contamination is present; discard and restart.

Step 2: Electrophilic Aromatic Substitution (C-C Bond Formation) 4. Slowly add 8.42 g of 1,2,4-trimethoxybenzene to the active Vilsmeier reagent[3]. 5. Remove the ice bath and heat the reaction mixture to 80 °C for exactly 1 hour[3]. 6. Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent system. The reaction is complete only when the high-Rf starting material spot is entirely consumed[5].

Step 3: Buffered Hydrolysis (Quench) 7. Cool the reaction mixture back to 0 °C in an ice bath. 8. Slowly add 30 mL of saturated aqueous sodium acetate (NaOAc) solution[3]. 9. Self-Validation Check: Stir vigorously for 30–60 minutes. The mild base will buffer the exothermic hydrolysis of the iminium intermediate, resulting in the precipitation of the product as colorless to light beige needles[3].

Step 4: Isolation and Purification 10. Collect the precipitated crude product by vacuum filtration and wash with a small amount of ice-cold water[3]. 11. Recrystallize the crude solid from hot ethanol. Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals of 2,4,5-trimethoxybenzaldehyde[3].

References
  • Chemistry Steps. "Vilsmeier-Haack Reaction." Chemistry Steps. Verified Landing Page: [Link]

Sources

Troubleshooting

strategies for the purification of 2,4,5-Trimethoxybenzaldehyde from reaction mixtures

Welcome to the Technical Support Center for Advanced Organic Synthesis . This guide is engineered for researchers, application scientists, and drug development professionals tasked with the isolation and purification of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . This guide is engineered for researchers, application scientists, and drug development professionals tasked with the isolation and purification of 2,4,5-Trimethoxybenzaldehyde (TMBA) .

Whether your crude mixture originates from the Vilsmeier-Haack formylation of 1,2,4-trimethoxybenzene or the ozonolysis of Acorus calamus oil, electron-rich benzaldehydes present unique purification challenges. This guide provides self-validating protocols and mechanistic troubleshooting to ensure >99% purity of your target compound.

Purification Logic & Workflow

The purification of 2,4,5-TMBA relies on exploiting its physicochemical properties: its solubility profile in organic solvents and the chemoselective reactivity of its aldehyde moiety.

G Crude Crude Reaction Mixture (Vilsmeier-Haack or Ozonolysis) Quench Aqueous Quench & Hydrolysis (Ice Water / Base) Crude->Quench LLE Liquid-Liquid Extraction (EtOAc or DCM) Quench->LLE OrgLayer Organic Layer (TMBA + Impurities) LLE->OrgLayer Bisulfite Bisulfite Adduct Formation (NaHSO3 Treatment) OrgLayer->Bisulfite NonAldehyde Non-Aldehyde Impurities (Discarded in Organic) Bisulfite->NonAldehyde Organic Phase Adduct Water-Soluble Adduct (Aqueous Phase) Bisulfite->Adduct Aqueous Phase Regen Adduct Hydrolysis (Acid/Base Treatment) Adduct->Regen Recryst Recrystallization (EtOAc/Hexanes) Regen->Recryst Pure Pure 2,4,5-TMBA (>99% Purity) Recryst->Pure

Workflow for the isolation and purification of 2,4,5-Trimethoxybenzaldehyde.

Module 1: Initial Workup & Liquid-Liquid Extraction (LLE)

A robust aqueous workup is the critical first step to remove bulk inorganic salts, residual oxidants, or formylating reagents (e.g., POCl₃/DMF)[1].

Step-by-Step Methodology:

  • Quenching: Carefully pour the completed reaction mixture onto crushed ice water.

    • Causality: For Vilsmeier-Haack reactions, this step is mandatory to hydrolyze the highly reactive intermediate iminium salt into the desired aldehyde[1]. It also safely quenches unreacted POCl₃.

  • Neutralization: Adjust the pH to ~7.0 using a saturated sodium bicarbonate (NaHCO₃) solution.

    • Causality: Neutralization prevents acid-catalyzed degradation of the electron-rich aromatic ring and ensures the aldehyde remains unprotonated for optimal organic extraction.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: 2,4,5-TMBA exhibits an excellent partition coefficient in EtOAc, which is often preferred over halogenated solvents for environmental and safety reasons[2].

  • Washing & Drying: Wash the combined organic layers with distilled water (3x) to remove residual DMF, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1],[2].

Module 2: Chemoselective Purification via Bisulfite Adduct

When the crude mixture contains heavy polymeric byproducts or unreacted starting material (e.g., 1,2,4-trimethoxybenzene or terpene residues from calamus oil), standard crystallization often fails. Bisulfite adduct formation is a highly specific chemical filtration technique[3],.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude organic residue in a minimal volume of EtOAc. Add an equal volume of saturated aqueous sodium bisulfite (NaHSO₃) and stir vigorously at room temperature for 2 hours.

    • Causality: The aldehyde undergoes a nucleophilic addition with the bisulfite ion, forming a highly water-soluble α-hydroxy sulfonate adduct[3]. Non-aldehydic impurities remain in the organic phase.

  • Phase Separation: Transfer to a separatory funnel and collect the lower aqueous layer (containing the TMBA adduct). Discard the organic layer. Wash the aqueous layer once with fresh EtOAc to remove trace lipophilic impurities.

  • Regeneration: Cool the aqueous layer in an ice bath and slowly basify with saturated Na₂CO₃ (or acidify with 10% HCl) while stirring vigorously in the presence of fresh EtOAc.

    • Causality: Shifting the pH reverses the equilibrium, collapsing the adduct and regenerating the free 2,4,5-TMBA. The immediate presence of EtOAc traps the free aldehyde, preventing atmospheric oxidation or degradation.

  • Isolation: Separate the new EtOAc layer, dry over Na₂SO₄, and concentrate to yield highly enriched 2,4,5-TMBA.

Module 3: Final Polishing (Recrystallization & Chromatography)

To achieve >99% purity suitable for pharmacokinetic studies or downstream active pharmaceutical ingredient (API) synthesis, final polishing is required.

Quantitative Comparison of Polishing Strategies:

Purification MethodSolvent SystemTypical Yield RecoveryTarget Impurity Removed
Column Chromatography Hexanes / EtOAc (2:1 to 4:1)85–95%Isomeric benzaldehydes, trace starting material[4]
Recrystallization EtOAc / Hexanes75–85%Colored polymeric impurities, general organics
Recrystallization Aqueous Ethanol70–80%Polar trace impurities

Protocol for EtOAc/Hexanes Recrystallization:

  • Dissolution: Dissolve the enriched 2,4,5-TMBA in a minimum volume of boiling EtOAc.

  • Anti-Solvent Addition: Slowly add hexanes dropwise until a slight, persistent turbidity is observed.

  • Crystallization: Remove from heat and allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours.

    • Causality: Slow thermodynamic cooling promotes the formation of a highly ordered crystalline lattice, systematically excluding impurities from the matrix. Rapid crashing out (precipitation) traps impurities.

  • Filtration: Filter the white to pale-brown solid via a Buchner funnel, wash with ice-cold hexanes, and dry under vacuum. The expected melting point (mp) is 112.4–112.7 °C[4].

Troubleshooting & FAQs

Q: My Vilsmeier-Haack reaction is complete, but I smell a strong fishy/amine odor during workup. What is happening? A: This indicates the presence of residual dimethylamine (a breakdown product of DMF). Ensure your aqueous wash steps are thorough. Washing the organic layer with a mild acidic solution (e.g., 5% HCl) prior to the brine wash will protonate the amines, driving them entirely into the aqueous phase[1].

Q: I am trying to purify 2,4,5-TMBA synthesized via the ozonolysis of calamus oil, but the product is an intractable brown oil instead of a solid. How can I induce crystallization? A: Ozonolysis of natural extracts like calamus oil leaves behind complex terpene byproducts that severely inhibit crystallization[2]. First, perform a bisulfite adduct purification (Module 2) to chemically isolate the aldehyde from the terpene matrix[3]. Once regenerated and concentrated, seed the EtOAc/hexanes solution with a pure crystal of 2,4,5-TMBA, or scratch the inside of the flask with a glass rod to provide mechanical nucleation sites.

Q: During silica gel chromatography, my 2,4,5-TMBA streaks heavily down the column. How do I fix this? A: Streaking of highly electron-rich benzaldehydes often occurs due to strong hydrogen bonding and dipole interactions with the acidic silanol groups on the silica gel. To resolve this, pre-treat your silica gel by flushing the column with 1% triethylamine (TEA) in hexanes to neutralize the acidic sites, or utilize a slightly more polar eluent system (e.g., Hexanes/EtOAc 2:1) to ensure a sharper elution band[4].

Q: Why is the yield of my bisulfite adduct regeneration so low? A: The bisulfite adduct of highly electron-rich benzaldehydes can be exceptionally stable, or conversely, the regenerated aldehyde can be prone to side reactions if the pH is pushed to an extreme during regeneration. Use mild conditions (e.g., saturated Na₂CO₃) and ensure vigorous biphasic stirring with EtOAc to immediately extract the free aldehyde as it forms, protecting it from the aqueous environment.

References

  • Canadian Science Publishing. "Synthesis of nonsteroidal anti-inflammatory drug (NSAID) 2,4,5-trimethoxybenzaldehyde from Indonesian calamus oil and its in silico pharmacokinetic study". Canadian Journal of Chemistry. Available at: [Link]

  • D-NB.info. "Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl)-methane". Synthesis. Available at: [Link]

  • ResearchGate. "A water-soluble colorimetric and turn-on fluorescence sensor for fast and sensitive detection of sulfite/bisulfite ions in real samples and live cells". ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3,4,5-Trimethoxyphenol

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely utilizing 3,4,5-trimethoxyphenol (TMP) as a highly privileged scaffold for antioxidant, antimicrobial, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely utilizing 3,4,5-trimethoxyphenol (TMP) as a highly privileged scaffold for antioxidant, antimicrobial, and anti-ulcerative therapeutic agents.

The most scalable and reliable synthetic route to TMP relies on the Baeyer-Villiger Oxidation (BVO) of 3,4,5-trimethoxybenzaldehyde (TMB), followed by ester hydrolysis. While conceptually straightforward, this transformation is notoriously sensitive to oxidant choice, pH, and thermal control. As a Senior Application Scientist, I have compiled this self-validating guide to help you troubleshoot low yields, mitigate over-oxidation, and understand the mechanistic causality behind our recommended protocols.

Mechanistic Overview & Workflow

The conversion of TMB to TMP relies on the differential migratory aptitude of groups within the Criegee intermediate. Because the 3,4,5-trimethoxyphenyl group is highly electron-rich, it effectively stabilizes the developing positive charge in the transition state. This causes the aryl group to migrate to the peroxide oxygen significantly faster than the hydride ion, yielding a formate ester rather than the corresponding carboxylic acid[1].

BVO_Mechanism TMB 3,4,5-Trimethoxybenzaldehyde Criegee Criegee Intermediate TMB->Criegee Peroxyacid Nucleophilic Addition Ester 3,4,5-Trimethoxyphenyl formate Criegee->Ester Aryl Migration (- RCOOH) Phenol 3,4,5-Trimethoxyphenol Ester->Phenol Base Hydrolysis (e.g., KOH/MeOH)

Baeyer-Villiger oxidation pathway of 3,4,5-trimethoxybenzaldehyde to 3,4,5-trimethoxyphenol.

Standardized Experimental Protocols

To ensure reproducibility, we recommend two primary methodologies depending on your scale and tolerance for halogenated waste.

Protocol A: The m-CPBA Method (Ideal for Discovery Scale)

This method utilizes meta-chloroperoxybenzoic acid (m-CPBA) and is favored for its rapid kinetics and mild conditions[2].

  • Reaction Setup: Dissolve 1.0 equivalent of 3,4,5-trimethoxybenzaldehyde in anhydrous dichloromethane (DCM) to achieve a 0.2 M solution.

  • Buffering (Critical Step): Add 2.0 equivalents of solid NaHCO3​ to the suspension. Causality: The buffer neutralizes the meta-chlorobenzoic acid byproduct, preventing acid-catalyzed degradation of the electron-rich phenol[2].

  • Oxidation: Cool the mixture to 0 °C. Slowly add 1.5–1.9 equivalents of m-CPBA. Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Quenching: Quench the remaining peroxide with saturated aqueous Na2​S2​O3​ . Separate the organic layer.

  • Hydrolysis: To the organic layer (containing the formate ester), add a saturated NaHCO3​ solution and stir vigorously, or concentrate the organic layer and dissolve the residue in MeOH with 2.5 equivalents of KOH for 2 hours[1].

  • Workup: Acidify the aqueous layer to pH 3-4 using 2M HCl, extract with DCM, dry over Na2​SO4​ , and concentrate to yield the crude phenol.

Protocol B: The Performic Acid Method (Ideal for Process Scale)

This method generates performic acid in situ, eliminating the need for expensive m-CPBA, but requires strict biphasic control[3].

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve 25.5 mmol of 3,4,5-trimethoxybenzaldehyde in 127 mL of DCM (0.2 M)[3].

  • Reagent Addition: Vigorously stir the homogeneous solution and add 6.50 mL of 30% aqueous H2​O2​ (2.5 eq) followed by 3.84 mL of formic acid (4.0 eq)[3].

  • Biphasic Oxidation: Heat the mixture to reflux (approx. 40 °C) for 18 hours[3]. Causality: The biphasic DCM/water system is critical. It partitions the sensitive formate ester into the organic phase, protecting it from the aggressive aqueous peroxide phase and minimizing over-oxidation[3].

  • Hydrolysis & Isolation: Separate the DCM layer, remove the solvent via rotary evaporation, and subject the crude ester to basic hydrolysis (e.g., KOH/MeOH) as described in Protocol A. Purify via bulb-to-bulb distillation or column chromatography[3].

Quantitative Condition Comparison
Oxidant SystemSolvent SystemTemp (°C)Hydrolysis BaseTypical YieldMechanistic Advantage / Disadvantage
m-CPBA (1.9 eq)DCM (Anhydrous)0 to 25 NaHCO3​ (sat.)75–85%Fast, reliable / High atom-waste (m-CBA byproduct)
30% H2​O2​ / HCOOH DCM / Water (Biphasic)40 (Reflux)KOH / MeOH60–70%Greener, scalable / Slower, performic acid gas evolution risk
60% H2​O2​ / Se-Catalyst CF3​CH2​OH 25KOH / MeOH~71%Highly selective / Requires expensive fluorinated solvents

(Data synthesized from literature standards and process patents[3],[1],[2])

Troubleshooting & FAQs

Q: My LC-MS shows a massive peak for 3,4,5-trimethoxybenzoic acid instead of the target phenol. What went wrong? A: You are observing the competing hydride-migration pathway. While the highly electron-rich 3,4,5-trimethoxyphenyl group naturally has a much higher migratory aptitude than a hydride ion[1], the formation of the carboxylic acid usually indicates that water prematurely collapsed the Criegee intermediate before rearrangement could occur, or auto-oxidation of the aldehyde took place. Action: If using m-CPBA, ensure your DCM is strictly anhydrous. If using the performic acid method, ensure vigorous stirring to maintain the biphasic emulsion; poor mixing leaves the unreacted aldehyde exposed to aqueous auto-oxidation[3].

Q: The oxidation step shows complete consumption of the starting material, but my isolated yield of 3,4,5-trimethoxyphenol is less than 20% after workup. Where is my product? A: Your product is likely trapped as 3,4,5-trimethoxyphenyl formate. A common misconception is that the formate ester will spontaneously hydrolyze during a standard mild aqueous workup. It will not. Action: You must perform an explicit, dedicated hydrolysis step. We recommend concentrating the organic layer and stirring the residue in Methanol with KOH for 2 hours[1].

Q: During base hydrolysis, my reaction mixture turns dark brown/black, and the yield drops significantly. Why? A: 3,4,5-trimethoxyphenol is highly electron-rich and acts as a potent antioxidant[2]. In strongly alkaline environments exposed to atmospheric oxygen, it rapidly undergoes oxidative degradation (forming complex quinones and polymeric species). Action: Degas your hydrolysis solvents (MeOH/Water) by sparging with Nitrogen or Argon for 15 minutes prior to adding the base. Alternatively, use a milder base like saturated NaHCO3​ over a longer period[2].

Q: Can I just use 30% aqueous hydrogen peroxide without adding formic acid? A: No, not without a specialized catalyst. Aqueous H2​O2​ alone is not sufficiently electrophilic to attack the aldehyde carbonyl to form the Criegee intermediate. Formic acid reacts with H2​O2​ in situ to generate performic acid, which is the active electrophilic oxidant[3]. If you wish to avoid formic acid, you must use a catalyst such as 3,5-bis(trifluoromethyl)benzeneseleninic acid, which activates the H2​O2​ in fluorinated solvents[1].

References
  • Synthesis and SAR Study of Antioxidant Potential of Polyhydroxy Coumarin Derivatives Hilaris Publisher URL:[2]

  • Selenium-Catalyzed Oxidations with Aqueous Hydrogen Peroxide. 2. Baeyer−Villiger Reactions in Homogeneous Solution The Journal of Organic Chemistry - ACS Publications URL:[1]

  • US5840997A - Method for the production of alkoxy- and aryloxy-phenols Google Patents URL:[3]

Sources

Troubleshooting

Technical Support Center: Advanced Dakin Oxidation for Trimethoxyphenol Synthesis

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of trimethoxyphenols (e.g., 3,4,5-trimethoxypheno...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of trimethoxyphenols (e.g., 3,4,5-trimethoxyphenol) via the Dakin reaction. Standard Dakin protocols often fail for polymethoxylated substrates; this guide provides validated workarounds, mechanistic insights, and troubleshooting protocols.

Mechanistic Overview & Logic

The classical Dakin oxidation relies on an ortho- or para-hydroxyl group on the benzaldehyde ring to stabilize the phenoxide intermediate, providing the electron-donating push necessary for the reaction[1]. Because polymethoxybenzaldehydes (like 3,4,5-trimethoxybenzaldehyde) lack this free hydroxyl group, standard basic conditions (H₂O₂/NaOH) are entirely ineffective.

To overcome this, the reaction must be forced through an acid-catalyzed Baeyer-Villiger-type mechanism. By using Lewis acids (like Boric acid) or Brønsted acids, the electrophilicity of the carbonyl carbon is artificially enhanced, facilitating the nucleophilic attack of the hydroperoxide ion and the subsequent rate-limiting [1,2]-aryl migration[2][3].

Dakin_Mechanism Substrate Polymethoxybenzaldehyde (Substrate) Activation Carbonyl Activation (Acid / H3BO3) Substrate->Activation TetraInt Tetrahedral Intermediate Activation->TetraInt H2O2 Addition ArylMig [1,2]-Aryl Migration (Rate-Limiting) TetraInt->ArylMig Formate Aryl Formate Ester ArylMig->Formate Aryl Shift Hydrolysis Hydrolysis (H2O) Formate->Hydrolysis Product Trimethoxyphenol (Target Product) Hydrolysis->Product

Fig 1: Mechanistic workflow of the modified Dakin oxidation for trimethoxyphenol synthesis.

Validated Experimental Protocols

Protocol A: Boric Acid-Catalyzed Oxidation (Target: 3,4,5-Trimethoxyphenol)

Causality: Boric acid acts as a mild Lewis acid. It coordinates with hydrogen peroxide to form a highly nucleophilic peroxoborate complex while avoiding the harsh acidic conditions that cause ether cleavage or over-oxidation[3]. Self-Validating System: The reaction mixture transitions from a cloudy suspension to a clear solution as the aldehyde is consumed, providing a reliable visual cue of reaction progress.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 3,4,5-trimethoxybenzaldehyde in 20 mL of Tetrahydrofuran (THF) in a round-bottom flask.

  • Catalyst Addition: Add 10 mmol of Boric Acid (H₃BO₃) to the solution and stir at room temperature for 5 minutes.

  • Oxidant Introduction: Dropwise, add 30% aqueous H₂O₂ (30 mmol) over 10 minutes to prevent thermal runaway.

  • Reaction: Stir the reaction at room temperature for 48 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quenching: Quench with saturated aqueous sodium thiosulfate to destroy unreacted peroxides. Validation: Test the aqueous layer with KI-starch paper; a lack of blue/black color validates that peroxides are neutralized.

  • Isolation: Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Strong Acid-Catalyzed Oxidation (Target: 2,3,4-Trimethoxyphenol)

Causality: Sulfuric acid strongly protonates the aldehyde, driving rapid tetrahedral intermediate formation. This is necessary for highly sterically hindered substrates where mild Lewis acids are insufficient[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2,3,4-trimethoxybenzaldehyde in 15 mL of Methanol.

  • Cooling: Cool the flask to 0°C in an ice bath to control the exothermic protonation.

  • Acidification: Carefully add 0.5 mL of concentrated Sulfuric Acid (H₂SO₄).

  • Oxidation: Add 30% aqueous H₂O₂ (15 mmol) dropwise.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Neutralization: Neutralize carefully with saturated NaHCO₃. Validation: Continue addition until CO₂ gas evolution completely ceases, confirming a safe pH for extraction.

  • Isolation: Extract with dichloromethane, dry over anhydrous Na₂SO₄, and evaporate to yield the phenol.

Quantitative Catalyst & Condition Comparison

Use the following table to select the appropriate catalyst system based on your specific polymethoxybenzaldehyde isomer and tolerance for side products.

SubstrateCatalyst/Oxidant SystemSolventTarget ProductYield (%)Major Side Product
3,4,5-Trimethoxybenzaldehyde H₂O₂ / H₃BO₃THF3,4,5-Trimethoxyphenol89%Trace Acid[3]
2,3,4-Trimethoxybenzaldehyde H₂O₂ / H₂SO₄Methanol2,3,4-Trimethoxyphenol95%Unreacted Aldehyde[4]
2,4,5-Trimethoxybenzaldehyde H₂O₂ / Formic AcidCH₂Cl₂2,4,5-Trimethoxyphenol82%Benzoic Acid[2]
3,4,5-Trimethoxybenzaldehyde UHP / HFIPHFIP2,6-Dimethoxy-1,4-benzoquinone0% (Phenol)Quinone (High Yield)[5]

Troubleshooting & FAQs

Q1: I attempted to use Urea-Hydrogen Peroxide (UHP) in Hexafluoroisopropanol (HFIP) to accelerate the reaction, but I isolated a highly colored byproduct instead of 3,4,5-trimethoxyphenol. What happened? A1: You synthesized the corresponding benzoquinone (specifically, 2,6-dimethoxy-1,4-benzoquinone). While UHP is an excellent, stable oxidant, using it in a strongly hydrogen-bonding solvent like HFIP with electron-rich arenes drives a tandem Dakin reaction-oxidation sequence. The solvent hyper-activates the peroxide, rapidly over-oxidizing the initially formed phenol into a quinone[5]. Solution: To arrest the reaction at the phenol stage, switch the solvent to THF or use the Boric acid system[3].

Q2: My reaction yielded a high percentage of 3,4,5-trimethoxybenzoic acid instead of the desired phenol. How do I prevent this? A2: Over-oxidation to the carboxylic acid occurs when the [1,2]-aryl migration is slower than hydride migration. In the tetrahedral intermediate, if the hydride shifts instead of the aryl group, the aldehyde oxidizes to the acid[1]. Solution: Increase the nucleophilicity of the peroxide by using a formic acid/H₂O₂ system (which generates performic acid in situ) and maintain the temperature strictly between 30°C and 50°C. High temperatures favor the activation energy of hydride migration, leading to acid formation[2].

Q3: How do I separate unreacted 3,4,5-trimethoxybenzaldehyde from the product 3,4,5-trimethoxyphenol? They co-elute on my silica column. A3: Do not rely on chromatography, as both compounds have nearly identical Rf values. Instead, utilize a chemical acid-base extraction[4]. Procedure: Dissolve your crude mixture in diethyl ether. Extract with 1N NaOH (3x). The phenol will deprotonate and move to the aqueous layer as a water-soluble phenoxide, while the unreacted aldehyde remains in the organic layer. Acidify the aqueous layer with 1N HCl to pH 2, and extract again with fresh ether to recover pure 3,4,5-trimethoxyphenol.

Q4: Can I use standard basic Dakin conditions (NaOH/H₂O₂) for 3,4,5-trimethoxybenzaldehyde? A4: No. The classical Dakin reaction requires a free ortho- or para-hydroxyl group on the aromatic ring to form a phenoxide intermediate, which provides the necessary electron push for the [1,2]-aryl migration[1]. Polymethoxybenzaldehydes lack this free OH, making them inert to basic H₂O₂. You must use acidic or Lewis acid-catalyzed conditions to activate the carbonyl carbon instead[2][3].

References

  • Hydrogen Peroxide/Boric Acid: An Efficient System for Oxidation of Aromatic Aldehydes and Ketones to Phenols . ResearchGate. 3

  • ChemInform Abstract: An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene . ResearchGate. 4

  • US5840997A - Method for the production of alkoxy- and aryloxy-phenols . Google Patents. 2

  • Oxidation of Electron-Rich Arenes Using HFIP-UHP System . ACS Publications. 5

  • Dakin oxidation . Wikipedia. 1

Sources

Optimization

Technical Support Center: Machine Learning for Optimizing Organic Synthesis Reactions

Welcome to the Technical Support Center for machine learning-driven optimization of organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging machine lea...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for machine learning-driven optimization of organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging machine learning to accelerate and refine their chemical synthesis workflows. Here, you will find troubleshooting guidance and answers to frequently asked questions, structured to address specific challenges you may encounter during your experiments.

Section 1: Data-Related Challenges and FAQs

FAQ: Data Issues

Q1: How much data is sufficient to begin optimizing a reaction with machine learning?

A: This is a critical and common question, and the answer is nuanced. While large datasets are advantageous, they are not always a prerequisite.[3] The required volume of data depends on the complexity of the reaction and the chosen machine learning strategy.

  • Low-Data Scenarios: For novel reactions with limited historical data, active learning is a powerful approach.[3][4][5] This strategy intelligently suggests the most informative experiments to perform, iteratively updating the model with each new result. Some models can suggest improved conditions with as few as 5-10 initial data points.[3]

  • Transfer Learning: If you have data from similar reactions, you can employ transfer learning.[5][6][7][8][9][10] This involves pre-training a model on a large, related dataset and then fine-tuning it for your specific "target" reaction.[7][8] This can significantly reduce the amount of new experimental data required.[3][7]

  • Global vs. Local Models: The scope of your model also dictates data requirements. Global models, trained on large and diverse reaction databases (e.g., Reaxys), can suggest general reaction conditions for new transformations.[3][11] Local models, on the other hand, are trained on smaller, more focused datasets to fine-tune specific parameters like temperature or catalyst loading for a particular reaction class.[3][11]

Q2: My model is performing poorly. How can I identify if data quality is the issue?

A: Poor model performance is often rooted in data quality issues.[1][12][13] Here are common data-related problems and how to address them:

  • Inaccurate or Missing Data: Errors in recorded yields, concentrations, or even incorrect structural representations can mislead your model.[12]

    • Troubleshooting:

      • Data Validation: Implement rigorous data validation checks to catch inconsistencies and errors.

      • Imputation: For missing data, consider imputation techniques, but use them cautiously as they can introduce bias.

  • Imbalanced and Underrepresented Data: If your dataset heavily favors high-yield reactions or certain classes of substrates, the model may struggle to generalize to less common scenarios.[14]

    • Troubleshooting:

      • Data Augmentation: Generate synthetic data points for underrepresented classes.

      • Weighted Loss Functions: Assign higher penalties to errors on minority classes during model training.

  • Inconsistent Data Representation: Inconsistent naming of chemicals or units can confuse the model.[14]

    • Troubleshooting:

      • Standardization: Use a consistent naming convention (e.g., IUPAC names or SMILES) and standardize all units of measurement.[11]

Q3: How should I represent my chemical reactions for a machine learning model?

A: Proper representation, or "featurization," is crucial for model performance.[3][15] The choice of representation influences what the model can learn.[15] Common methods include:

  • Descriptor-Based: This involves calculating a set of molecular or reaction descriptors (e.g., physicochemical properties, quantum chemical parameters).[11] These are often used for smaller datasets as they incorporate chemical and physical knowledge.[11]

  • Fingerprints: Molecular fingerprints (e.g., Extended-Connectivity Fingerprints - ECFPs) represent molecular structures as binary vectors, capturing substructural information.

  • Graph-Based: Molecules are treated as graphs, with atoms as nodes and bonds as edges. Graph neural networks (GNNs) can directly learn features from this structure.[3]

  • Text-Based: Reactions can be represented as text strings, such as SMILES (Simplified Molecular-Input Line-Entry System) or SMIRKS.[16]

Workflow Diagram: Data Preprocessing for Reaction Optimization

G cluster_0 Data Acquisition cluster_1 Data Cleaning & Standardization cluster_2 Feature Engineering cluster_3 Dataset Splitting Data_Source Reaction Databases (e.g., Reaxys) Internal ELNs Standardize_Names Standardize Chemical Names (SMILES, IUPAC) Data_Source->Standardize_Names Handle_Missing Handle Missing Values (Imputation, Removal) Standardize_Names->Handle_Missing Correct_Errors Correct Inaccurate Data (Yields, Conditions) Handle_Missing->Correct_Errors Featurization Select Representation (Descriptors, Fingerprints, Graphs) Correct_Errors->Featurization Split_Data Split into Training, Validation, and Test Sets Featurization->Split_Data

Caption: A typical workflow for preparing reaction data for machine learning models.

Section 2: Model Selection and Training Troubleshooting

Choosing the right algorithm and training it effectively are the next critical steps after preparing your data.

FAQ: Model Selection & Training

Q1: Which machine learning model should I use for reaction optimization?

A: The choice of model depends on your specific goal, the size of your dataset, and the nature of your optimization problem.

Model TypeBest Suited ForStrengthsWeaknesses
Random Forest / Gradient Boosting Yield prediction, classification of reaction success/failure with tabular data.Robust to outliers, handle a mix of continuous and categorical features.Can be less interpretable than simpler models.
Gaussian Processes (GP) Bayesian optimization of reaction conditions, especially with small datasets.[3]Provide uncertainty estimates for predictions, data-efficient.[3][17]Computationally intensive for large datasets.
Neural Networks (NNs) Complex, non-linear relationships in large datasets, forward reaction prediction, retrosynthesis.[18]Can learn intricate patterns, highly flexible architecture.[18]Require large amounts of data, can be a "black box".[3]
Graph Neural Networks (GNNs) Learning directly from molecular structures, predicting properties based on graph representations.[19]Can capture structural nuances without explicit feature engineering.Can be complex to implement and interpret.

Q2: My Bayesian Optimization process isn't converging to an optimal set of conditions. What's wrong?

A: Bayesian optimization is a powerful tool for efficiently exploring a parameter space, but several factors can hinder its convergence.[3][17][20][21]

  • Poor Surrogate Model Choice: The surrogate model (often a Gaussian Process) approximates the objective function. If it's not a good fit, the optimization will be misguided.

    • Troubleshooting:

      • Model Selection: Experiment with different surrogate models like Random Forests or Bayesian Neural Networks if the underlying function is highly complex.[3]

  • Ineffective Acquisition Function: The acquisition function guides the search for the optimum by balancing exploration (sampling in uncertain regions) and exploitation (sampling in regions known to have high yields).[3][17]

    • Troubleshooting:

      • Tune Acquisition Function: Adjust the parameters of your acquisition function (e.g., the trade-off parameter in Upper Confidence Bound - UCB) to favor more exploration initially.

  • "Cold-Start" Problem: Bayesian optimization requires some initial data to build the first surrogate model.[19] A poor initial set of experiments can lead to slow convergence.

    • Troubleshooting:

      • Design of Experiments (DoE): Use a space-filling DoE method like Latin Hypercube Sampling for the initial experiments to ensure broad coverage of the parameter space.[17]

Experimental Protocol: A Typical Bayesian Optimization Workflow
  • Define Parameter Space: Identify the continuous (e.g., temperature, concentration) and categorical (e.g., catalyst, solvent) variables to be optimized.[3]

  • Initial Data Collection: Perform a small number of initial experiments using a DoE approach to seed the model.[3]

  • Train Surrogate Model: Fit a surrogate model (e.g., Gaussian Process) to the initial data.

  • Suggest Next Experiment: The acquisition function identifies the reaction conditions that maximize its value, suggesting the next experiment to perform.[3]

  • Perform Experiment and Update: Conduct the suggested experiment, record the outcome (e.g., yield), and add this new data point to your dataset.

  • Retrain and Iterate: Retrain the surrogate model with the updated dataset and repeat steps 4-6 until convergence or a satisfactory result is achieved.

Section 3: Model Interpretation and Validation

A common and valid criticism of some machine learning models is their "black box" nature, which can hinder trust and the extraction of chemical insights.[3][22][23]

FAQ: Interpretation & Troubleshooting

Q1: My model is making predictions, but I don't understand the chemical reasoning behind them. How can I interpret its decisions?

A: Interpretability is crucial for building trust in your models and gaining new chemical knowledge.[24][25]

  • Use Inherently Interpretable Models: Simpler models like linear regression or decision trees can provide more straightforward interpretations of feature importance.[3]

  • Employ Interpretation Frameworks: For more complex models, techniques like SHAP (SHapley Additive exPlanations) can be used to attribute predictions back to input features.[24] This can help identify which parts of a reactant or which reaction parameters were most influential in a prediction.[3][24]

  • Analyze Feature Importance: For models like Random Forests, you can directly quantify the importance of different parameters (e.g., temperature, choice of catalyst) in the model's decision-making process.[3]

Q2: How can I be sure my model's predictions are reliable and not just a result of overfitting or dataset bias?

A: Rigorous validation is key to ensuring your model generalizes well to new, unseen reactions.

  • Cross-Validation: Use k-fold cross-validation during training to get a more robust estimate of your model's performance.[26]

  • Hold-out Test Set: Always evaluate your final model on a separate test set that was not used during training or hyperparameter tuning.

  • Prospective Validation: The ultimate test is to use your model to predict the outcome of new, un-run experiments and then perform those experiments in the lab to validate the predictions.

  • Uncertainty Quantification: For models like Gaussian Processes, the predicted uncertainty can be a valuable indicator of when to trust a prediction. High uncertainty may suggest the model is extrapolating into a region of the chemical space it hasn't seen before.

Diagram: Interpreting a "Black Box" Model

G cluster_0 Input cluster_1 Black Box Model cluster_2 Output cluster_3 Interpretation Input Reactants, Reagents, Conditions Model e.g., Neural Network Input->Model Output Predicted Yield Model->Output SHAP SHAP Analysis Model->SHAP Feature_Importance Feature Importance Model->Feature_Importance Explanation Explanation SHAP->Explanation Which features drove the prediction? Feature_Importance->Explanation

Caption: Using interpretation methods to understand the predictions of a complex model.

Section 4: Advanced Strategies for Autonomous Synthesis

For those looking to push the boundaries of automated synthesis, active learning and transfer learning offer powerful capabilities.[27] These approaches are particularly relevant in the context of autonomous or "self-driving" laboratories.[28][29][30]

FAQ: Advanced Topics

Q1: What is active learning and how can it accelerate my reaction optimization?

A: Active learning is a machine learning strategy where the learning algorithm itself chooses the data from which it learns.[3][4][5] In the context of reaction optimization, an active learning loop involves the model suggesting the most informative experiment to run next, with the goal of improving its predictive accuracy as quickly as possible. This is in contrast to randomly exploring the reaction space. This approach is particularly well-suited for scenarios with limited data.[3]

Q2: How does transfer learning apply to organic synthesis?

A: Transfer learning allows you to leverage knowledge gained from one task to improve performance on a related, but different, task.[7] For example, a model pre-trained on a massive database of diverse chemical reactions can learn general principles of reactivity.[6][7] This pre-trained model can then be fine-tuned on a much smaller dataset for a specific reaction you are interested in.[6][8] This can lead to better performance with significantly less experimental effort.[3][7]

References

  • ChemRxiv. Transfer Learning for a Foundational Chemistry Model.
  • Machine learning-guided strategies for reaction conditions design and optimization.
  • Benchchem. Machine Learning for Chemical Reaction Optimization: Technical Support Center.
  • Artificial intelligence-driven autonomous laboratory for accelerating chemical discovery.
  • ChemCopilot. Formulation Machine Learning Tools: How AI Is Optimizing Chemical Synthesis and Product Performance.
  • PMC. Transfer Learning: Making Retrosynthetic Predictions Based on a Small Chemical Reaction Dataset Scale to a New Level.
  • Sama. Top 3 Examples of How Poor Data Quality Impacts ML.
  • PLOS. Machine-learning model selection and parameter estimation from kinetic data of complex first-order reaction systems.
  • ACS Publications. Data-Quality-Navigated Machine Learning Strategy with Chemical Intuition to Improve Generalization.
  • Medium. Data Quality Issues that Kill Your Machine Learning Models.
  • Interpretable and Explainable Machine Learning for Materials Science and Chemistry.
  • MindMap AI. AI in Chemical Synthesis: A Comprehensive Guide.
  • RSC Publishing. Transfer learning based on atomic feature extraction for the prediction of experimental 13C chemical shifts.
  • PMC. Machine-learning model selection and parameter estimation from kinetic data of complex first-order reaction systems.
  • A*OAR. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
  • Apollo. Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias..
  • RSC Publishing. Transfer learning for a foundational chemistry model.
  • ResearchGate. (PDF) Transfer learning across different chemical domains: virtual screening of organic materials with deep learning models pretrained on small molecule and chemical reaction data.
  • Using Machine Learning To Predict Suitable Conditions for Organic Reactions.
  • ResearchGate. Machine Learning Advancements in Organic Synthesis: A Focused Exploration of Artificial Intelligence Applications in Chemistry.
  • Machine Learning in Chemical Synthesis: A Student's Guide to AI-Powered Chemistry.
  • PMC. What Does the Machine Learn? Knowledge Representations of Chemical Reactivity.
  • ACS Publications. Interpretable and Explainable Machine Learning for Materials Science and Chemistry.
  • Machine Learning in Computer-Aided Synthesis Planning.
  • PMC. The good, the bad, and the ugly in chemical and biological data for machine learning.
  • Data-Driven Modeling for Accurate Chemical Reaction Predictions Using Machine Learning.
  • CAS. The importance of data quality in AI applications.
  • SciSpace. Machine Learning Advancements in Organic Synthesis: A Focused Exploration of Artificial Intelligence Applications in Chemistry (2023) | Rizvi Syed Aal E Ali | 11 Citations.
  • RSC Publishing. Bayesian optimization for chemical reactions.
  • ResearchGate. Active Learning and Reinforcement Learning for Autonomous Catalyst Design in CO2 Hydrogenation.
  • PMC. Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias.
  • Active-Learning-Based Generative Design for the Discovery of Wide-Band-Gap Materials.
  • ACS Publications. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization | ACS Omega.
  • Neovarsity. How Machine Learning Reads Chemical Structures.
  • CHIMIA. Bayesian Optimization for Chemical Reactions.
  • MDPI. Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications.
  • PubMed. Autonomous materials synthesis via hierarchical active learning of nonequilibrium phase diagrams.
  • PubMed. Bayesian Optimization for Chemical Reactions.
  • Benchchem. Machine Learning for Organic Synthesis: Technical Support Center.
  • Machine learning model predicts chemical reactions to accelerate drug discovery.
  • PMC. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
  • ACS Publications. Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit | Journal of Chemical Information and Modeling.
  • RSC Publishing. Improving machine learning performance on small chemical reaction data with unsupervised contrastive pretraining.
  • Drexel University. Machine Learning and Autonomous Systems for Accelerated Synthesis.
  • ChemRxiv. Machine Learning Models for Solvent Prediction in Organic Reactions: Bridging the Gap between Theory and Practical Efficacy.

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Troubleshooting

Design of Experiments (DoE) for improving 2,4,5-Trimethoxyphenol synthesis yield

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and Design of Experiments (DoE) frameworks for optimizing the synthesis of 2,4,5-trimethoxyphenol.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and Design of Experiments (DoE) frameworks for optimizing the synthesis of 2,4,5-trimethoxyphenol. This compound is a critical electron-rich intermediate in pharmaceutical and materials science development[1].

The standard synthetic route involves a two-step process: a Baeyer-Villiger oxidation of 2,4,5-trimethoxybenzaldehyde to a formate intermediate, followed by mild saponification (hydrolysis) to yield the final phenol[2].

Chemical_Pathway Aldehyde 2,4,5-Trimethoxybenzaldehyde (Precursor) BV_Oxidation Baeyer-Villiger Oxidation (mCPBA, CH2Cl2) Aldehyde->BV_Oxidation Formate 2,4,5-Trimethoxyphenyl Formate (Intermediate) BV_Oxidation->Formate Hydrolysis Saponification (Et3N/MeOH or KOH) Formate->Hydrolysis Phenol 2,4,5-Trimethoxyphenol (Target Product) Hydrolysis->Phenol

Figure 1: Two-step synthesis of 2,4,5-trimethoxyphenol via Baeyer-Villiger oxidation and hydrolysis.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why transition from One-Factor-At-A-Time (OFAT) to Response Surface Methodology (RSM) for this synthesis? A1: OFAT optimization fails to account for factor interactions, which are critical in oxidative chemistry. In chemical development, DoE studies speed up reaction optimization by assessing multiple parameters simultaneously[3]. For instance, the interaction between mCPBA equivalents and temperature is highly non-linear. High temperatures combined with excess oxidant can lead to over-oxidation (e.g., quinone formation), while low temperatures with insufficient oxidant stall the Criegee intermediate rearrangement. RSM utilizes mathematical models to map these interactions and pinpoint the true optimal yield[4].

Q2: What is the mechanistic rationale behind the chosen DoE parameters for the Baeyer-Villiger step? A2: To build a robust DoE matrix, you must select factors that directly influence the reaction mechanism:

  • Factor A (mCPBA Equivalents): Drives the initial nucleophilic attack of the peroxy acid on the carbonyl carbon.

  • Factor B (Temperature): Influences the migratory aptitude of the electron-rich aryl group. Higher heat accelerates migration but degrades the peracid.

  • Factor C (Reaction Time): Ensures complete conversion of the precursor before the reaction is quenched.

Q3: We are observing incomplete conversion of 2,4,5-trimethoxybenzaldehyde. How do we troubleshoot this? A3: First, verify the active oxygen content of your mCPBA via iodometric titration. Commercial mCPBA is typically only 70-77% active[1]. If it has degraded, your actual equivalents in the DoE matrix will be skewed, invalidating your statistical model. Second, ensure the reaction is properly buffered with sodium bicarbonate ( NaHCO3​ )[2]. Without a buffer, the liberated m-chlorobenzoic acid lowers the pH, which can protonate the peroxy acid and stall the initial nucleophilic addition.

Q4: How do we prevent the formation of dark, tarry byproducts during the saponification step? A4: 2,4,5-Trimethoxyphenol is highly electron-rich and extremely susceptible to auto-oxidation in basic conditions. When hydrolyzing the 2,4,5-trimethoxyphenyl formate intermediate using bases like Et3​N or KOH[1],[2], you must degas your solvents (methanol or ethanol) and run the reaction under a strict inert atmosphere (Argon or N2​ ).

Part 2: DoE Workflow & Experimental Matrix

To optimize the Baeyer-Villiger oxidation step, we employ a Box-Behnken Design (BBD). This specific RSM design is highly efficient for 3-factor optimization as it avoids extreme axial points, preventing the complete degradation of the product that might occur at maximum temperature and maximum oxidant levels[4].

DoE_Workflow Start Define Objective: Maximize 2,4,5-Trimethoxyphenol Yield Screening Factor Screening: Temp, Time, mCPBA Eq. Start->Screening Design Select DoE Model: Box-Behnken Design (BBD) Screening->Design Execution Execute 15-Run Matrix (Center Points Included) Design->Execution Analysis RSM Analysis: Fit Quadratic Model Execution->Analysis Optimum Identify Optimal Conditions & Validate Experimentally Analysis->Optimum

Figure 2: Response Surface Methodology (RSM) workflow for optimizing 2,4,5-trimethoxyphenol yield.

Table 1: Box-Behnken Design (BBD) Matrix & Yield Responses

Note: The yield represents the isolated yield over the two-step synthesis. Center points (Runs 13-15) are triplicated to assess pure error and model reproducibility.

Run OrderFactor A: mCPBA (eq)Factor B: Temp (°C)Factor C: Time (h)Response: Isolated Yield (%)
11.1 (-1)0 (-1)8 (0)62.4
21.9 (+1)0 (-1)8 (0)78.1
31.1 (-1)25 (+1)8 (0)65.3
41.9 (+1)25 (+1)8 (0)71.2 (Over-oxidation noted)
51.1 (-1)12.5 (0)4 (-1)58.9
61.9 (+1)12.5 (0)4 (-1)81.5
71.1 (-1)12.5 (0)12 (+1)68.2
81.9 (+1)12.5 (0)12 (+1)83.4
91.5 (0)0 (-1)4 (-1)74.5
101.5 (0)25 (+1)4 (-1)76.8
111.5 (0)0 (-1)12 (+1)80.2
121.5 (0)25 (+1)12 (+1)79.1
13 1.5 (0) 12.5 (0) 8 (0) 88.6 (Center Point)
14 1.5 (0) 12.5 (0) 8 (0) 89.1 (Center Point)
15 1.5 (0) 12.5 (0) 8 (0) 88.4 (Center Point)

Part 3: Standardized Experimental Protocol (Self-Validating System)

This protocol represents the optimized center-point conditions (1.5 eq mCPBA, 12.5 °C, 8 hours) derived from the DoE matrix. It is designed with built-in In-Process Controls (IPCs) to ensure causality and self-validation at each stage.

Phase 1: Baeyer-Villiger Oxidation
  • Preparation: In an oven-dried round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde (10.0 g, 51.0 mmol) in anhydrous CH2​Cl2​ (170 mL)[1].

  • Buffering: Add NaHCO3​ (1.8 g, 32.0 mmol) to the solution[2]. Causality: This neutralizes the m-chlorobenzoic acid byproduct, preventing reaction stalling.

  • Oxidant Addition: Cool the mixture to 0 °C using an ice bath. Slowly add mCPBA (77% active, 1.5 eq) in portions over 30 minutes. Causality: Controlled addition manages the exothermic peroxy-addition, preventing thermal degradation of the peracid.

  • Incubation: Remove the ice bath and allow the reaction to stir at 12.5 °C for 8 hours.

  • IPC Validation: Pull a 0.1 mL aliquot, quench with saturated NaHCO3​ , extract with CH2​Cl2​ , and analyze via 1H -NMR. Validation Check: The reaction is complete when the aldehyde proton signal ( δ ~10.3 ppm) is entirely replaced by the formate proton signal ( δ ~8.3 ppm).

  • Workup: Filter off the precipitated m-chlorobenzoic acid. Wash the filtrate sequentially with saturated NaHCO3​ solution (3 x 50 mL) and brine. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield crude 2,4,5-trimethoxyphenyl formate as a brown solid[2].

Phase 2: Saponification (Hydrolysis)
  • Preparation: Dissolve the crude 2,4,5-trimethoxyphenyl formate in degassed methanol (50 mL). Purge the flask with Argon for 5 minutes.

  • Hydrolysis: Add triethylamine ( Et3​N , 4.0 mL) dropwise[2]. Stir the mixture at room temperature for 30 minutes under Argon. Causality: Et3​N provides mild basic conditions to cleave the formate ester without triggering oxidative polymerization of the resulting electron-rich phenol.

  • IPC Validation: Analyze via TLC (Hexane:Ethyl Acetate 4:1). Validation Check: Complete disappearance of the higher Rf formate spot confirms successful hydrolysis.

  • Isolation: Evaporate the methanol under reduced pressure. Acidify the aqueous residue with dilute HCl (to pH 3) and extract with CH2​Cl2​ (3 x 50 mL)[1].

  • Purification: Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate. Purify via silica gel column chromatography (Hexane:Ethyl Acetate 4:1) to afford 2,4,5-trimethoxyphenol as a light pink solid[1]. Validation Check: A dark brown solid indicates poor degassing and subsequent auto-oxidation.

References

  • Synthesis and Characterization of Highly Branched Poly(p-phenylenevinylene) Derivatives for Polymer Light-Emitting Diode Applications Source: Macromolecules - ACS Publications URL:[Link]

  • Synthesis and in Vitro Antifungal Activity against Botrytis cinerea of Geranylated Phenols and Their Phenyl Acetate Derivatives Source: International Journal of Molecular Sciences - MDPI URL:[Link]

  • Response Surface Methodology - Overview & Applications Source: Neural Concept URL:[Link]

  • Design of Experiments (DoE) Studies Source: Mettler Toledo URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 2,4,5- and 2,3,4-trimethoxybenzaldehyde isomers via spectroscopy

Introduction & Mechanistic Context In the realm of organic synthesis and drug development, the unambiguous identification of positional isomers is not merely a regulatory requirement—it is a foundational pillar of ration...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

In the realm of organic synthesis and drug development, the unambiguous identification of positional isomers is not merely a regulatory requirement—it is a foundational pillar of rational drug design. Subtle variations in the substitution pattern of an aromatic ring dictate the molecule's electron density, steric hindrance, and ultimately, its pharmacokinetic profile.

This technical guide provides an objective, data-driven comparative analysis of two closely related building blocks: 2,4,5-trimethoxybenzaldehyde and 2,3,4-trimethoxybenzaldehyde . By leveraging Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a robust, reproducible framework for their differentiation, supported by self-validating experimental protocols.

Structural Divergence & Spectroscopic Causality

The fundamental spectroscopic differences between these two isomers stem directly from their spatial geometry and the resulting electronic environments:

  • 2,4,5-Trimethoxybenzaldehyde: The aromatic protons are located at positions 3 and 6, rendering them para to one another. Because the distance between these protons spans the aromatic ring, scalar coupling (J-coupling) is negligible. Consequently, the ¹H NMR spectrum yields two distinct, uncoupled singlets[1].

  • 2,3,4-Trimethoxybenzaldehyde: The aromatic protons are located at positions 5 and 6, placing them ortho to one another. This proximity facilitates strong scalar coupling, which splits the proton signals into a characteristic pair of doublets with a coupling constant ( J ) of approximately 8.7 Hz[1].

Comparative Spectroscopic Data

The following tables summarize the quantitative data required to confidently distinguish between the two isomers.

Table 1: ¹H NMR Spectroscopic Comparison (400 MHz, CDCl₃)

Structural Feature 2,4,5-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde
Aldehyde (-CHO) 10.31 ppm (s, 1H) 10.32 ppm (s, 1H)

| Aromatic (Ar-H) | 7.32 ppm (s, 1H), 6.50 ppm (s, 1H) | 7.59 ppm (d, J =8.7 Hz, 1H), 6.80 ppm (d, J =8.7 Hz, 1H) | | Methoxy (-OCH₃) | 3.97 (s, 3H), 3.92 (s, 3H), 3.87 (s, 3H) | 4.08 (s, 3H), 3.94 (s, 3H), 3.91 (s, 3H) |

Data supported by 1[1].

Table 2: ¹³C NMR Spectroscopic Comparison (100 MHz, CDCl₃)

Carbon Type 2,4,5-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde
Carbonyl (C=O) 189.5 ppm 189.9 ppm
Aromatic (C-O) 158.5, 155.0, 143.0 ppm 161.0, 158.0, 142.5 ppm
Aromatic (C-H/C-C) 125.0, 110.0, 96.0 ppm 128.0, 121.5, 107.5 ppm

| Methoxy (-OCH₃) | 56.5, 56.0, 55.8 ppm | 62.0, 61.0, 56.0 ppm |

Mechanistic Insight: The 2,3,4-isomer exhibits a highly deshielded aromatic carbon at 161.0 ppm, reflecting the cumulative electron-withdrawing effect of three contiguous methoxy groups. In contrast, the 2,4,5-isomer's most deshielded carbon appears at 158.5 ppm, a direct consequence of the para-distribution of the electron-donating oxygen atoms[1].

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems.

Protocol 1: High-Resolution ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Accurately weigh 5–10 mg (for ¹H) or 50–100 mg (for ¹³C) of the isomer.

  • Dissolution: Dissolve the solid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring the liquid column height is exactly 4.0–5.0 cm to maintain magnetic field homogeneity.

  • Acquisition: Lock onto the deuterium signal of CDCl₃. Shim the Z-axis to achieve a TMS line width of <1.0 Hz. Acquire 16 scans for ¹H (relaxation delay = 1s) and ≥1024 scans for ¹³C (relaxation delay = 2s)[1].

Causality & Self-Validation Check: The choice of CDCl₃ minimizes solvent-solute hydrogen bonding, which could artificially shift the sensitive aldehyde proton. Validation: The integration of the methoxy protons ( δ ~3.8-4.1 ppm) must total exactly 9H relative to the 1H aldehyde peak ( δ ~10.3 ppm). Any deviation indicates incomplete dissolution, impurity, or relaxation delay issues.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Record a background spectrum (16 scans, 4 cm⁻¹ resolution) of the empty crystal.

  • Sample Application: Place 1-2 mg of the solid isomer directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition: Record the sample spectrum over the 4000–400 cm⁻¹ range[1].

Causality & Self-Validation Check: ATR is preferred over KBr pelleting because it prevents polymorphic transformations or moisture absorption induced by high-pressure grinding. Validation: Review the background spectrum immediately prior to sample acquisition. The absence of a broad peak at ~3200-3600 cm⁻¹ confirms the ATR crystal is free of residual moisture, ensuring the integrity of the aldehyde C=O stretch interpretation.

Diagnostic Workflow

The following logic gate illustrates the rapid spectroscopic differentiation of the two isomers based on their ¹H NMR splitting patterns.

IsomerAnalysis Start Unknown Isomer (Trimethoxybenzaldehyde) NMR Acquire ¹H NMR Spectrum (CDCl₃, 400 MHz) Start->NMR Analyze Analyze Aromatic Region (δ 6.5 - 7.6 ppm) NMR->Analyze PathA Two Singlets (δ 7.32, 6.50 ppm) Analyze->PathA No J-Coupling PathB Two Doublets (J ≈ 8.7 Hz) (δ 7.59, 6.80 ppm) Analyze->PathB Ortho Coupling ResultA 2,4,5-Trimethoxybenzaldehyde (Para-like substitution) PathA->ResultA ResultB 2,3,4-Trimethoxybenzaldehyde (Ortho-like substitution) PathB->ResultB Validate Self-Validation: Integrate -OCH₃ (9H) vs -CHO (1H) ResultA->Validate ResultB->Validate

Workflow for the spectroscopic differentiation of trimethoxybenzaldehyde isomers.

References

  • National Center for Biotechnology Information. "2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525." PubChem. URL: [Link]

Sources

Comparative

A Researcher's Guide to the Structure-Activity Relationship of 2,4,5-Trimethoxy Chalcones: A Comparative Analysis

Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing the biological potential of 2,4,5-trimethoxy chalcones. This guide is designed for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing the biological potential of 2,4,5-trimethoxy chalcones. This guide is designed for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of how subtle molecular modifications to this privileged scaffold can profoundly impact its therapeutic efficacy. We will move beyond a mere listing of facts to dissect the causal relationships between chemical structure and biological function, supported by experimental data and established protocols.

The chalcone framework, characterized by a 1,3-diphenyl-2-propen-1-one core, is a well-established pharmacophore found in numerous natural and synthetic compounds.[1][2] Its inherent biological activity is largely attributed to the α,β-unsaturated ketone moiety, which can engage in Michael addition reactions with biological nucleophiles.[3] The 2,4,5-trimethoxy substitution pattern on ring A, in particular, has emerged as a key determinant for enhancing the potency of these compounds across various therapeutic areas, including anticancer, antimalarial, and anti-inflammatory applications.[4][5] This guide will provide a comparative analysis of how substitutions on the B-ring of the 2,4,5-trimethoxy chalcone scaffold modulate these activities.

The Core Scaffold: 2,4,5-Trimethoxy Chalcone

The foundational structure of the compounds discussed in this guide is depicted below. The A-ring is substituted with three methoxy groups at positions 2, 4, and 5, while the B-ring allows for a wide range of chemical modifications.

Figure 1: Core structure of 2,4,5-trimethoxy chalcones.

Comparative Analysis of Biological Activities

The therapeutic potential of 2,4,5-trimethoxy chalcones is diverse. Below, we compare their structure-activity relationships in key therapeutic areas.

Anticancer Activity

The 2,4,5-trimethoxy chalcone scaffold has shown significant promise as an anticancer agent, with its efficacy being highly dependent on the substitution pattern of the B-ring.[5][6]

Key SAR Insights:

  • Electron-donating groups on the B-ring, particularly at the para-position, generally enhance anticancer activity. This is likely due to their ability to increase electron density in the molecule, potentially influencing interactions with biological targets.[5]

  • Halogen substituents on the B-ring can also contribute to potent anticancer effects, possibly by improving membrane permeability or through specific electronic interactions.

Comparative Data for Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity (IC50) of various 2,4,5-trimethoxy chalcone derivatives against different human cancer cell lines.

Compound IDB-Ring Substituent (R)Cell LineIC50 (µM)Reference
1 4-OCH3MCF-7 (Breast)12.5[5]
2 4-N(CH3)2MCF-7 (Breast)8.2[5]
3 4-ClMCF-7 (Breast)15.8[5]
4 4-FMCF-7 (Breast)18.2[5]
5 3,4,5-triOCH3HeLa (Cervical)10.1[5]
6 4-OCH3HeLa (Cervical)14.3[5]
7 4-N(CH3)2HeLa (Cervical)9.5[5]
8 UnsubstitutedHeLa (Cervical)>50[5]

Lower IC50 values indicate higher potency.

Mechanistic Considerations:

Chalcone derivatives have been reported to induce apoptosis and cell cycle arrest in cancer cells.[7] For instance, some chalcones trigger cell cycle arrest at the G2/M phase, a crucial checkpoint for cell division.[6] The α,β-unsaturated ketone system can act as a Michael acceptor, covalently modifying key proteins involved in cell proliferation and survival signaling pathways.

Anticancer_Mechanism Chalcone 2,4,5-Trimethoxy Chalcone Cell Cancer Cell Chalcone->Cell Apoptosis Induction of Apoptosis Cell->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest Cell->CellCycleArrest Proliferation Inhibition of Proliferation Apoptosis->Proliferation CellCycleArrest->Proliferation

Figure 2: Proposed mechanism of anticancer action.

Antimalarial Activity

The global challenge of malaria has driven the search for novel therapeutic agents, and 2,4,5-trimethoxy chalcones have demonstrated significant potential.

Key SAR Insights:

  • In contrast to anticancer activity, electron-withdrawing groups on the B-ring tend to increase antimalarial potency.[4]

  • The presence of electron-releasing methoxy groups on the A-ring is a critical feature for potent antimalarial activity.[4]

Comparative Data for Antimalarial Activity:

The following table presents the in vitro antimalarial activity (IC50) of selected 2,4,5-trimethoxy chalcone derivatives against the 3D7 strain of Plasmodium falciparum.

Compound IDB-Ring Substituent (R)IC50 (µM)Reference
9 4-Cl1.8[4]
10 4-F2.0[4]
11 4-CF32.5[4]
12 4-OCH37.5[4]
13 Unsubstituted>10[4]

Lower IC50 values indicate higher potency.

Mechanistic Insights:

The precise mechanism of action for antimalarial chalcones is still under investigation. However, it is hypothesized that they may interfere with essential parasitic metabolic pathways or disrupt the parasite's ability to detoxify heme.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and chalcones have been explored for their anti-inflammatory properties.[3][8][9]

Key SAR Insights:

  • The anti-inflammatory activity of chalcones is often associated with their ability to inhibit key pro-inflammatory enzymes and signaling pathways.[10]

  • Substituents on both rings can influence this activity, with hydroxyl and methoxy groups often playing a significant role.[9]

Comparative Data for Anti-inflammatory Activity:

The inhibitory effects of 2,4,5-trimethoxy chalcone analogs on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages are presented below.

Compound IDB-Ring Substituent (R)NO Inhibition (%) at 10 µMReference
14 4-OH65.2[9]
15 3,4-diOH58.7[9]
16 4-OCH355.4[9]
17 4-N(CH3)273.4[9]

Higher inhibition percentages indicate greater anti-inflammatory activity.

Mechanistic Pathways:

Chalcones can exert their anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response.[1] By inhibiting these pathways, chalcones can reduce the expression of pro-inflammatory cytokines and enzymes like COX-2.[8][10]

Anti_inflammatory_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Chalcone 2,4,5-Trimethoxy Chalcone Chalcone->NFkB Inhibits Chalcone->MAPK Inhibits Inflammation Inflammation Cytokines->Inflammation

Figure 3: Inhibition of inflammatory pathways by chalcones.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the standard experimental procedures for the synthesis and biological evaluation of 2,4,5-trimethoxy chalcones.

Synthesis of 2,4,5-Trimethoxy Chalcones via Claisen-Schmidt Condensation

This is a robust and widely used method for the synthesis of chalcones.[11]

Materials:

  • 2,4,5-Trimethoxyacetophenone

  • Substituted benzaldehyde

  • Ethanol

  • Aqueous sodium hydroxide (10-40%)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolution: Dissolve equimolar amounts of 2,4,5-trimethoxyacetophenone and the desired substituted benzaldehyde in ethanol in a round-bottom flask.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with constant stirring.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide dropwise to the cooled mixture. The reaction is typically exothermic, so maintain the temperature below 20°C.[11]

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

  • Precipitation: Once the reaction is complete, pour the mixture into ice-cold water. A solid precipitate of the chalcone will form.

  • Isolation and Purification: Collect the solid by filtration, wash it thoroughly with cold water until the washings are neutral, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Acetophenone 2,4,5-Trimethoxy- acetophenone Solvent Ethanol Acetophenone->Solvent Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Solvent Base Aq. NaOH Solvent->Base Slow addition Temperature 0-5°C then RT Base->Temperature Precipitation Pour into ice water Temperature->Precipitation Filtration Filter solid Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product Pure 2,4,5-Trimethoxy Chalcone Recrystallization->Product

Figure 4: General workflow for chalcone synthesis.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (2,4,5-trimethoxy chalcones) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test chalcones (typically in a serial dilution) and a vehicle control (DMSO). Incubate for another 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.

Conclusion and Future Directions

The 2,4,5-trimethoxy chalcone scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that the biological activity of these compounds can be finely tuned by modifying the substituents on the B-ring. For anticancer applications, electron-donating groups in the para position of the B-ring are generally favorable, while for antimalarial activity, electron-withdrawing groups are preferred.

Future research in this area should focus on:

  • Expanding the diversity of B-ring substituents to explore a wider chemical space and identify novel pharmacophores.

  • Investigating the detailed molecular mechanisms of action for the most potent compounds to identify their specific cellular targets.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.

  • Exploring the potential of these compounds in combination therapies to overcome drug resistance and enhance therapeutic outcomes.

By leveraging the foundational SAR knowledge presented in this guide, researchers can more effectively design and synthesize next-generation 2,4,5-trimethoxy chalcone derivatives with enhanced potency and selectivity for a range of therapeutic applications.

References

  • Kumar, R., Mohanakrishnan, D., Sharma, A., Kaushik, N. K., Kalia, K., Sinha, A. K., & Sahal, D. (2010). Reinvestigation of structure-activity relationship of methoxylated chalcones as antimalarials: synthesis and evaluation of 2,4,5-trimethoxy substituted patterns as lead candidates derived from abundantly available natural β-asarone. European Journal of Medicinal Chemistry, 45(11), 5292-5301. [Link][4]

  • Saleem, M., Taha, M., Adnan, M., & Al-Harrasi, A. (2022). Synthesis and evaluation of antiinflammatory activity of substituted chalcone derivatives. Journal of King Saud University - Science, 34(3), 101859. [Link][3]

  • Lin, Y.-C., Lin, C.-K., Chen, T.-Y., & Lin, C.-L. (2020). Halo-Substituted Chalcones and Azachalcones Inhibited Lipopolysaccharited-Stimulated Pro-Inflammatory Responses through the TLR4-Mediated Pathway. International Journal of Molecular Sciences, 21(21), 8303. [Link][8]

  • Shenvi, S., Kumar, K., Hatti, K. S., Rijesh, K., Diwakar, L., & Reddy, G. C. (2013). Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: structure-activity relationship. European Journal of Medicinal Chemistry, 62, 435-442. [Link][5]

  • Yadav, V. R., Prasad, S., Sung, B., & Aggarwal, B. B. (2011). Evaluation and Discovery of Novel Synthetic Chalcone Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 54(21), 7542-7554. [Link][9]

  • Dastjerdi, M. S., Ramezani, M., & Abnous, K. (2015). Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives. Iranian Journal of Pharmaceutical Research, 14(3), 899-906. [Link][13]

  • Ahmad, S., Ishtiaq, M., Ghayur, M. N., Khan, M. A., & Gilani, A.-H. (2014). Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines. Pharmaceutical Biology, 52(11), 1438-1446. [Link][10]

  • Al-Ostath, A., & El-Gogary, T. M. (2020). Theoretical study on the structural and antioxidant properties of some recently synthesised 2,4,5-trimethoxy chalcones. Structural Chemistry, 31(5), 1915-1926. [Link][14]

  • Shenvi, S., Kumar, K., Hatti, K. S., Rijesh, K., Diwakar, L., & Reddy, G. C. (2013). Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: Structure-activity relationship. European Journal of Medicinal Chemistry, 62, 435-442. [Link][6]

  • Shenvi, S., Kumar, K., Hatti, K. S., Rijesh, K., Diwakar, L., Reddy, G. C., ... & Guruprasad, L. (2013). Synthesis, anticancer and antioxidant activities of 2, 4, 5-trimethoxy chalcones and analogues from asaronaldehyde: Structure–activity relationship. European journal of medicinal chemistry, 62, 435-442. [Link][15]

  • Hsieh, Y.-H., Ju, Y.-J., Hsieh, C.-W., & Wung, B.-S. (2012). A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis. Anticancer Research, 32(9), 3999-4006. [Link][7]

  • Ahn, S.-H., Kim, S., Koh, D., & Kim, S. (2022). Design, synthesis, and biological evaluation of chalcones for anticancer properties targeting glycogen synthase kinase 3 beta. Applied Biological Chemistry, 65(1), 17. [Link][12]

  • Syahri, J., Nurohmah, B. A., & Yuanita, E. (2017). Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. Der Pharma Chemica, 9(1), 114-118. [Link][16]

  • Singh, P., Anand, A., & Kumar, V. (2010). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Indian Journal of Pharmaceutical Sciences, 72(6), 801-805. [Link][11]

  • Cheenpracha, S., Ritthiwigrom, T., & Laphookhieo, S. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Molecules, 26(12), 3656. [Link][17]

  • Liu, X., Lin, L., & Chen, X. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of Medicinal Chemistry, 52(22), 7228-7235. [Link][18]

  • de Oliveira, R. B., de Souza, M. V. N., & de Almeida, M. V. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Journal of Basic and Applied Pharmaceutical Sciences, 42. [Link][2]

  • Sharifi-Rad, J., Quispe, C., & Patra, J. K. (2021). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. Frontiers in Plant Science, 12, 793223. [Link][19]

Sources

Validation

comparing the anticancer activity of different 2,4,5-trimethoxy chalcone analogues

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, offering a highly modular framework for targeted drug discovery. Among these, the 2,4,5-trimethoxy substitution pattern on the aroma...

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Author: BenchChem Technical Support Team. Date: March 2026

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, offering a highly modular framework for targeted drug discovery. Among these, the 2,4,5-trimethoxy substitution pattern on the aromatic ring has emerged as a potent pharmacophore for anticancer activity. The electron-donating methoxy groups enhance the molecule's lipophilicity and electron density, optimizing its binding affinity to the colchicine-binding site of β-tubulin [[1]]().

This guide provides an objective, data-driven comparison of different 2,4,5-trimethoxy chalcone analogues, detailing their structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to evaluate their efficacy.

Structure-Activity Relationship (SAR) & Quantitative Efficacy

The structural modification of the basic 2,4,5-trimethoxy chalcone backbone drastically alters its pharmacokinetic profile and target specificity. By introducing halogens, hydroxyl groups, or allyloxy moieties, researchers have developed analogues that overcome drug resistance and exhibit nanomolar potency.

Comparative Data of Key Analogues

The following table summarizes the quantitative performance of distinct structural classes of 2,4,5-trimethoxy chalcones across various cancer models:

Analogue ClassKey Structural ModificationPrimary Target / MechanismRepresentative IC50 (µM)Cancer Cell Lines Tested
Base 2,4,5-Trimethoxy Unmodified α,β-unsaturated ketoneTubulin Polymerization Inhibition1.80 - 5.43MCF-7 (Breast), HepG2 (Liver)
α-Fluorinated Analogues Fluorine at the α-position of the enoneColchicine-site binding, Anti-angiogenic0.018 - 0.072MGC-803 (Gastric), HUVECs
2'-Hydroxy Derivatives Hydroxyl group at the 2'-positionROS Generation, G2/M Arrest2.82 (for 5'-bromo deriv.)IGR-39 (Melanoma)
2'-Allyloxy Derivatives Allyloxy group at the 2'-positionDual FLT3 & Tubulin Inhibition0.31 - 1.25MV-4-11 (Leukemia)

Causality in SAR:

  • α-Fluorination: The introduction of a highly electronegative fluorine atom with a small van der Waals radius at the α-position increases the metabolic stability of the enone linker while locking the molecule into a favorable conformation for the tubulin binding pocket, resulting in nanomolar efficacy 2.

  • 2'-Allyloxy Substitution: This bulky, flexible group allows the molecule to simultaneously occupy the ATP-binding pocket of the FLT3 receptor kinase and the colchicine site of tubulin, overcoming acquired resistance in acute myeloid leukemia (AML) models [[3]]().

  • Halogenation on 2'-Hydroxy Scaffolds: The addition of a 5'-bromo group enhances lipophilicity and membrane permeability, significantly boosting antiproliferative activity against invasive melanoma cells compared to unsubstituted variants 4.

Mechanistic Pathways

The primary mechanism of action for 2,4,5-trimethoxy chalcones is the destabilization of microtubule dynamics 5. By acting as microtubule-destabilizing agents, these compounds trigger a cascade of intracellular events leading to programmed cell death.

Pathway C 2,4,5-Trimethoxy Chalcone Analogues T Colchicine Binding Site (β-Tubulin) C->T Binds M Microtubule Depolymerization T->M Inhibits Assembly G G2/M Phase Arrest M->G Triggers SAC ROS ROS Generation & Mitochondrial Dysfunction G->ROS Prolonged Arrest CASP Caspase-3/9 Activation ROS->CASP Cytochrome c Release APO Apoptosis CASP->APO Execution

Caption: Mechanistic pathway of 2,4,5-trimethoxy chalcone-induced apoptosis via tubulin inhibition.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these analogues must rely on self-validating assay systems. Below are the definitive protocols for validating the mechanism of action, complete with the causality behind each biochemical step.

Protocol A: In Vitro Tubulin Polymerization Assay

This assay measures the compound's direct effect on tubulin dynamics by monitoring light scattering.

Causality & Rationale: As free tubulin heterodimers polymerize into microtubules, the solution becomes turbid. This turbidity scatters light, which is quantified as an increase in absorbance at 340 nm. Inhibitors of polymerization will suppress this absorbance curve.

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • Why? PIPES maintains physiological pH. EGTA chelates calcium (which natively inhibits polymerization), and MgCl2 is an essential cofactor for GTP binding.

  • GTP Addition: Add 1 mM GTP to the buffer immediately before use.

    • Why? GTP hydrolysis provides the thermodynamic driving force required for the addition of tubulin heterodimers to the growing plus-end of the microtubule.

  • Reaction Assembly: Mix purified porcine brain tubulin (3 mg/mL) with the test chalcone analogues (e.g., 5 µM and 25 µM concentrations) in a 96-well half-area plate on ice.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

  • Validation Checkpoint (Self-Validation):

    • Negative Control: DMSO vehicle (must show a standard sigmoidal polymerization curve).

    • Positive Control (Inhibitor): Colchicine (must show a flat, suppressed curve).

    • Positive Control (Stabilizer): Paclitaxel (must show a rapid, steep, and elevated curve).

    • Integrity Check: If the controls do not behave strictly as defined, the assay is invalid, preventing false-positive hit identification.

Protocol B: Flow Cytometry for Cell Cycle Arrest (PI Staining)

This protocol confirms whether the observed tubulin inhibition translates into functional cell cycle arrest.

Causality & Rationale: Disrupted microtubules activate the Spindle Assembly Checkpoint (SAC), preventing cells from transitioning from metaphase to anaphase, trapping them in the G2/M phase.

  • Treatment & Harvesting: Treat target cells (e.g., MCF-7 or MGC-803) with the IC50 concentration of the chalcone analogue for 24-48 hours. Harvest cells via trypsinization.

  • Fixation: Wash cells in cold PBS, then resuspend dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

    • Why? Ethanol dehydrates the cells, permeabilizing the plasma membrane to allow the intracellular entry of the dye while preserving cellular architecture and preventing protein degradation.

  • RNase Treatment: Centrifuge, wash out the ethanol, and resuspend the pellet in PBS containing 50 µg/mL RNase A. Incubate at 37°C for 30 minutes.

    • Why? Propidium Iodide (PI) intercalates into all double-stranded nucleic acids. RNase A degrades RNA, ensuring the fluorescent signal is strictly proportional to DNA content.

  • Staining & Analysis: Add 20 µg/mL Propidium Iodide. Incubate in the dark for 15 minutes. Analyze via flow cytometry (excitation 488 nm, emission 620 nm).

    • Why? Cells in the G2/M phase have double the DNA content (4n) compared to those in G1 (2n), emitting twice the fluorescence. A massive spike in the 4n peak confirms SAC activation.

Workflow HTS Compound Library MTT Cytotoxicity Assay (IC50 Det.) HTS->MTT TUB Tubulin Polymerization Assay MTT->TUB Hit Selection FACS Flow Cytometry (Cell Cycle/Apoptosis) TUB->FACS Mech. Val. WB Western Blot (Protein Expr.) FACS->WB Mol. Targets

Caption: Self-validating experimental workflow for evaluating chalcone analogue anticancer activity.

Conclusion

The 2,4,5-trimethoxy chalcone scaffold represents a highly versatile and potent platform for developing next-generation microtubule-targeting agents. While the base structure provides reliable tubulin inhibition, strategic modifications—such as α-fluorination for metabolic stability or 2'-allyloxy substitution for dual-kinase targeting—dramatically enhance the therapeutic window and efficacy against resistant malignancies. Rigorous, self-validating biochemical assays remain critical to accurately mapping the structure-activity relationships of these promising compounds.

References

  • Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: Structure-activity relationship. European Journal of Medicinal Chemistry. 1

  • Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. Taylor & Francis.2

  • Natural and Semisynthetic Chalcones as Dual FLT3 and Microtubule Polymerization Inhibitors. ACS Publications. 3

  • The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. MDPI. 4

  • A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. PMC / NIH. 5

Sources

Comparative

Bridging the Gap: A Comparative Guide to In-Silico and In-Vitro Validation of Chalcone Anti-Tumor Efficacy

As drug discovery shifts toward highly targeted therapies, natural and synthetic chalcones (1,3-diphenyl-2-propen-1-ones) have emerged as highly versatile scaffolds for anti-cancer drug development. Their α,β-unsaturated...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward highly targeted therapies, natural and synthetic chalcones (1,3-diphenyl-2-propen-1-ones) have emerged as highly versatile scaffolds for anti-cancer drug development. Their α,β-unsaturated ketone core allows for extensive structural modifications, enabling them to target critical tumor survival pathways, including VEGFR-2, EGFR, and tubulin polymerization.

However, identifying a potent chalcone derivative requires a rigorous, self-validating pipeline. This guide provides an objective comparison of how novel chalcone derivatives perform against standard chemotherapeutics, utilizing a dual validation framework: predicting binding affinity via in-silico modeling and confirming phenotypic efficacy through in-vitro assays.

The Self-Validating Discovery Workflow

To prevent late-stage attrition, modern application scientists employ a cyclical validation system. In-silico tools act as the predictive engine, while in-vitro assays serve as the biological ground truth. When these two modalities correlate, the causality of the drug's mechanism is confirmed.

Workflow Start Chalcone Library Preparation InSilico In-Silico Screening (Docking & MD) Start->InSilico 3D Structures InVitro In-Vitro Validation (MTT & Flow Cytometry) InSilico->InVitro Top Candidates InVitro->InSilico Feedback Loop Hit Lead Optimization & Selection InVitro->Hit IC50 & Apoptosis

Fig 1: Iterative in-silico and in-vitro workflow for chalcone anti-tumor validation.

Comparative Performance: Chalcones vs. Standard Therapeutics

To objectively evaluate the performance of chalcone derivatives, we must benchmark their in-vitro cytotoxicity and in-silico binding profiles against established clinical alternatives (e.g., Sorafenib, Allopurinol, Hesperetin). Recent experimental data highlights the superiority or equivalence of optimized chalcones across multiple tumor cell lines.

Quantitative Data Comparison

The following table synthesizes experimental data from recent peer-reviewed studies, comparing the inhibitory performance of novel chalcones against standard reference drugs[1][2][3].

Chalcone DerivativePrimary TargetIn-Silico ValidationIn-Vitro IC50 & Cell LineComparison vs. Reference Drug
4-phenylurea chalcone (2l) VEGFR-2 KinaseStrong binding to ATP pocket1.25 μM (K562)Superior: Outperformed Sorafenib (>2.0 μM)[1]
Hesperidin methyl chalcone EGFR / PLK1Active site interaction confirmed51.12 µM (A549)Comparable: Matches Hesperetin (49.12 µM)[2]
B-ring fluoro bis-chalcone (4g) Xanthine OxidaseHalogen bond & π–π stacking1.9 μM (MCF-7)Superior: 7-fold higher inhibition than Allopurinol[3]

Mechanistic Validation: Translating Computational Targets to Cellular Phenotypes

A high docking score is meaningless without biological context. For example, 4-phenylurea chalcones were designed specifically to inhibit VEGFR-2, a critical receptor for tumor angiogenesis[1]. In-silico molecular docking confirmed that these compounds bind tightly to the VEGFR-2 kinase domain[1].

To validate this computational prediction, in-vitro flow cytometry was employed. The data revealed that the chalcone successfully blocked downstream signaling, leading to cell cycle arrest at the G1/S phase and subsequent apoptosis in K562 cells[1]. This establishes a direct causal link between the computational target and the cellular phenotype.

Pathway Chalcone Chalcone Derivative (Ligand) VEGFR2 VEGFR-2 Kinase (Inhibited) Chalcone->VEGFR2 Binds ATP Pocket Downstream PI3K/AKT & MAPK Pathways (Suppressed) VEGFR2->Downstream Blocks Phosphorylation Apoptosis Cell Cycle Arrest (G1/S) & Apoptosis Downstream->Apoptosis Induces Cell Death

Fig 2: Mechanism of action for chalcone-mediated VEGFR-2 inhibition and apoptosis.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols detail the exact procedures required to replicate the dual-validation framework. Every step is grounded in the causality of the experimental choice.

Protocol 1: In-Silico Molecular Docking (Target Prediction)
  • Protein Preparation: Retrieve the target crystal structure (e.g., VEGFR-2, PDB ID: 4ASD). Strip co-crystallized ligands and non-essential water molecules.

    • Causality: Retaining random water molecules can artificially skew electrostatic interactions during docking, unless the waters are structurally conserved in the binding pocket.

  • Ligand Preparation: Sketch the chalcone derivatives, assign Gasteiger charges, and minimize energy using an MMFF94 force field.

    • Causality: Energy minimization resolves steric clashes, ensuring the ligand is in a thermodynamically stable 3D conformation before it enters the receptor grid.

  • Grid Box Definition & Docking: Center the grid box strictly on the known ATP-binding site and execute the docking algorithm (e.g., AutoDock Vina or Schrödinger Glide).

    • Causality: Restricting the search space to the active site improves computational efficiency and drastically reduces false-positive allosteric binding predictions.

Protocol 2: In-Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed human tumor cells (e.g., A549 lung cancer or MCF-7 breast cancer) in 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

    • Causality: A 24-hour pre-incubation allows cells to adhere to the plastic and re-enter the logarithmic phase of growth, ensuring uniform metabolic baseline activity across all wells.

  • Chalcone Treatment: Expose the cells to varying concentrations of the chalcone derivative (e.g., 0.1 µM to 100 µM) for 48 hours.

    • Causality: A 48-hour exposure window is critical as it captures at least one to two full cell cycles, allowing sufficient time to observe cell cycle arrest and anti-proliferative effects[1].

  • MTT Addition & Readout: Add MTT reagent and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

    • Causality: Only viable cells with active mitochondrial succinate dehydrogenase can reduce MTT to purple formazan. Therefore, absorbance is directly proportional to the number of living cells, providing a highly reliable IC50 calculation[4].

Protocol 3: Apoptosis Analysis (Flow Cytometry)
  • Staining: Harvest the chalcone-treated cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI).

    • Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI intercalates DNA only in cells with compromised membranes (indicating late apoptosis or necrosis)[1].

  • Acquisition: Analyze the stained cells via a flow cytometer within 1 hour of staining.

    • Causality: Prolonged incubation in PI can lead to non-specific dye uptake in healthy cells, artificially inflating the recorded necrosis rates and invalidating the mechanistic data.

Conclusion

The validation of chalcone derivatives as anti-tumor agents cannot rely on computational predictions or isolated cell assays alone. As demonstrated by the superior performance of compounds like the 4-phenylurea chalcone (2l) against Sorafenib[1], a self-validating system that pairs in-silico molecular docking with rigorous in-vitro phenotypic assays (MTT and Flow Cytometry) is essential. This integrated approach ensures high-confidence lead selection, significantly reducing the risk of failure in downstream in-vivo and clinical testing.

References

  • Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Deriv

    • Source: N
    • URL:[Link]

  • The flavonoid hesperidin methyl chalcone as a potential therapeutic agent for cancer therapy: Molecular docking, in vitro cytotoxicity, and in vivo antitumor activity

    • Source: Arabian Journal of Chemistry
    • URL:[Link]

  • Synthesis, biological evaluation and molecular docking studies of bis-chalcone derivatives as xanthine oxidase inhibitors and anticancer agents

    • Source: PubMed (Bioorganic Chemistry)
    • URL:[Link]

  • Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis

    • Source: ProQuest
    • URL:[Link]

Sources

Validation

A Comparative Guide to the Efficacy of Oxidizing Agents for Asarone Oxidation

For researchers and professionals in drug development and synthetic chemistry, the oxidation of asarone, a key component of Acorus calamus oil, presents a common yet challenging transformation.[1] The primary goal is typ...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the oxidation of asarone, a key component of Acorus calamus oil, presents a common yet challenging transformation.[1] The primary goal is typically the synthesis of 2,4,5-trimethoxybenzaldehyde (asaraldehyde), a valuable precursor for various pharmaceuticals. However, the inherent chemical properties of asarone—specifically the electron-rich aromatic ring and the propenyl side chain—make it susceptible to side reactions, including over-oxidation and acid-catalyzed polymerization.[2][3]

This guide provides an in-depth comparison of various oxidizing agents for this critical reaction. We will move beyond simple procedural outlines to explore the underlying chemical principles that dictate the success or failure of each method, offering field-proven insights to help you select the optimal conditions for your synthesis.

The Core Challenge: Selectivity in Asarone Oxidation

The oxidation of asarone's propenyl group to an aldehyde is a delicate process. The electron-donating methoxy groups on the aromatic ring activate the molecule, but also stabilize carbocation intermediates, which can lead to undesirable side reactions.[4][5] Furthermore, the desired product, asaraldehyde, is itself susceptible to further oxidation to the corresponding carboxylic acid (asaronic acid) under harsh conditions.[2] Therefore, the choice of oxidant and the precise control of reaction conditions are paramount.

Asarone Asarone (2,4,5-Trimethoxyphenylpropene) Asaraldehyde Desired Product: 2,4,5-Trimethoxybenzaldehyde Asarone->Asaraldehyde Selective Oxidation (e.g., Ozonolysis) AsaronicAcid Over-oxidation Product: 2,4,5-Trimethoxybenzoic Acid Asarone->AsaronicAcid Harsh Oxidation (e.g., excess KMnO₄) Dimer Dimerization Product: (e.g., Magnosalicin) Asarone->Dimer Acid-Catalyzed Side Reaction (e.g., Peroxy Acids) Asaraldehyde->AsaronicAcid Further Oxidation

Caption: Key reaction pathways in the oxidation of asarone.

Ozonolysis: The Gold Standard for Yield and Selectivity

Ozonolysis stands out as the most efficient and selective method for the oxidative cleavage of asarone's propenyl group.[2] It consistently delivers high yields of 2,4,5-trimethoxybenzaldehyde, often exceeding 90%.[2]

Causality Behind Efficacy: The mechanism of ozonolysis involves a [3+2] cycloaddition of ozone across the double bond to form a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide.[6] This intermediate is then cleaved under reductive work-up conditions (e.g., using dimethyl sulfide or zinc) to yield the desired aldehyde without the risk of over-oxidation.[7][8] The reaction is typically performed at low temperatures (-78 °C), which helps to control its exothermicity and prevent side reactions.[9]

Advantages:

  • High Yields: Consistently the highest yielding method.[2]

  • Excellent Selectivity: Avoids over-oxidation to the carboxylic acid.

  • Mild Conditions: Operates at low temperatures and neutral pH, preserving the acid-sensitive asarone molecule.

Disadvantages:

  • Requires specialized equipment (an ozone generator).

  • Ozone is a toxic and reactive gas requiring careful handling.

start Dissolve Asarone in Ethanol ozone Bubble O₃/O₂ through solution at RT start->ozone tlc1 Monitor reaction by TLC ozone->tlc1 workup Quench and perform aqueous work-up tlc1->workup Reaction complete dry Dry organic layer (e.g., Na₂SO₄) workup->dry evap Evaporate solvent under vacuum dry->evap product Obtain crude 2,4,5-Trimethoxybenzaldehyde evap->product

Caption: General experimental workflow for the ozonolysis of asarone.

Potassium Permanganate (KMnO₄): A Powerful but Unselective Agent

Potassium permanganate is a potent, inexpensive, and readily available oxidizing agent.[10] However, its application in asarone oxidation is fraught with challenges, primarily due to its high reactivity leading to poor selectivity.

Causality Behind Inefficacy: KMnO₄ is a strong oxidant that can easily cleave the propenyl double bond.[11] The primary challenge is the over-oxidation of the initially formed aldehyde to 2,4,5-trimethoxybenzoic acid.[2] This is especially prevalent under harsh conditions (high temperature or uncontrolled pH). Furthermore, asarone's poor solubility in the aqueous solutions typically used for permanganate reactions leads to slow and inefficient conversion, often resulting in yields as low as 25%.[2][3]

Optimization & Troubleshooting: While not the recommended method, yields can be improved by:

  • pH Control: Performing the reaction under neutral or slightly basic conditions using a buffer like sodium bicarbonate (NaHCO₃) can help mitigate degradation.[2]

  • Temperature Control: Maintaining low to moderate temperatures is crucial to minimize over-oxidation.[2]

  • Phase Transfer Catalysis (PTC): Using a PTC can improve the solubility of asarone in the reaction medium, leading to a more efficient reaction.[2]

  • Controlled Addition: Slowly adding the KMnO₄ solution helps to manage the reaction's exothermicity and prevent localized high concentrations of the oxidant.[2]

Advantages:

  • Inexpensive and widely available.

Disadvantages:

  • Low Yields: Prone to significant over-oxidation.[2]

  • Poor Selectivity: Difficult to stop the reaction at the aldehyde stage.

  • Formation of manganese dioxide (MnO₂) byproduct complicates purification.

Dichromate (K₂Cr₂O₇): Effective Only Under Precise Conditions

Potassium dichromate, typically used with a strong acid, can achieve good yields (~70%) but requires a delicate balance of conditions due to the acid sensitivity of asarone.[2]

Causality Behind Conditional Efficacy: Dichromate's oxidizing power is highly dependent on acidic conditions. However, strong acids like sulfuric acid (H₂SO₄) can cause asarone to degrade or polymerize, leading to minuscule yields.[2][3] The key to a successful dichromate oxidation is to provide sufficient acidity for the oxidant to function without destroying the starting material.

Optimization & Troubleshooting: A significant improvement in yield is achieved by moving away from strong mineral acids. A proven approach involves:

  • Co-solvent System: Using a co-solvent like tetrahydrofuran (THF) to improve solubility.[2]

  • Milder Acidic Agent: Replacing H₂SO₄ with a less harsh acid like trichloroacetic acid (TCA).[2]

  • Phase Transfer Catalysis: Employing a PTC such as Tween 80 to facilitate the reaction between the organic and aqueous phases.[2]

Advantages:

  • Can provide good yields when optimized.

Disadvantages:

  • Highly sensitive to reaction conditions, particularly acidity.

  • Chromium reagents are toxic and pose environmental disposal challenges.

start Dissolve Asarone in THF with Tween 80 & TCA reflux Reflux the mixture start->reflux add Add K₂Cr₂O₇ solution dropwise reflux->add tlc1 Monitor reaction by TLC add->tlc1 workup Quench with water and extract with DCM tlc1->workup Reaction complete dry Dry combined organic layers (e.g., Na₂SO₄) workup->dry purify Evaporate solvent and purify by column chromatography dry->purify product Obtain pure 2,4,5-Trimethoxybenzaldehyde purify->product

Caption: Workflow for the optimized dichromate oxidation of asarone.

Peroxy Acids: A Cautionary Tale of Unexpected Reactivity

Attempted oxidation of asarone with peroxy acids (e.g., peracetic or performic acid) to form a glycol or ketone is a classic example of how the specific electronic nature of a substrate can lead to unexpected and undesired reaction pathways.[4][5]

Causality Behind Failure: The reaction does not proceed as a simple Baeyer-Villiger oxidation.[12][13][14] Instead, the peroxy acid epoxidizes the double bond as expected. However, under the acidic conditions of the reaction, the epoxide ring readily opens to form a benzylic carbocation. This carbocation is highly stabilized by the three electron-donating methoxy groups on the aromatic ring.[4][5] This stable carbocation then acts as an electrophile, attacking the double bond of another asarone molecule, leading to dimerization and the formation of heavily substituted tetrahydrofurans (neolignans), such as Magnosalicin.[4][5] This pathway consumes the starting material, resulting in very low yields of the desired oxidized product.

Optimization & Troubleshooting: Using buffered peracetic acid can help prevent the acid-catalyzed opening of the epoxide, allowing for its isolation.[4][5] However, this does not lead to the desired aldehyde and yields of other products remain modest. This method is generally avoided for the synthesis of asaraldehyde.

Advantages:

  • Serves as an important case study on the reactivity of electron-rich phenylpropenes.

Disadvantages:

  • Ineffective: Does not produce the desired aldehyde or ketone in significant yields.

  • Side Reactions: Leads to dimerization and complex product mixtures.[4][5]

Comparative Data Summary

Oxidizing AgentTypical Yield (%)Key Reaction ConditionsMajor Product(s)AdvantagesDisadvantages
Ozone (O₃) 92% [2]Low temperature (-78 °C to RT), reductive work-up2,4,5-Trimethoxybenzaldehyde High yield, excellent selectivity, mild conditionsRequires specialized equipment
Potassium Dichromate (K₂Cr₂O₇) 70% [2]Reflux, THF, TCA, Tween 802,4,5-TrimethoxybenzaldehydeGood yield with optimizationToxic reagent, highly sensitive to acid
DDQ N/A (for aldehyde)Room temp, wet dioxanetrans-2,4,5-Trimethoxycinnamaldehyde[15]Mild, selective for dehydrogenationProduces a different class of compound
Potassium Permanganate (KMnO₄) ~25%[3]Low temp, pH control (NaHCO₃)Mixture of aldehyde and carboxylic acidInexpensive, readily availableLow yield, poor selectivity, over-oxidation
Peroxy Acids Very LowAcidic conditionsDimerization products (Neolignans)[4][5]Illustrates unique asarone reactivityIneffective, leads to polymerization

Detailed Experimental Protocols

Protocol 1: Ozonolysis of Asarone (High-Yield Method)

This protocol is based on a high-yield synthesis of 2,4,5-trimethoxybenzaldehyde.[2]

Materials:

  • Asarone (e.g., from calamus oil, 5 g, 24 mmol)

  • Ethanol (5 mL)

  • Ozone source (O₃/O₂ gas mixture)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 25 mL two-neck Schlenk flask, magnetic stir bar, TLC supplies

Procedure:

  • Dissolve 5 g (24 mmol) of asarone in 5 mL of ethanol in the Schlenk flask equipped with a magnetic stir bar.

  • Begin bubbling the ozone/oxygen gas mixture through the solution at room temperature.

  • Monitor the reaction progress carefully using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot corresponding to asarone has completely disappeared.

  • Once the reaction is complete, cease the ozone flow and add 5 mL of ethyl acetate to the mixture.

  • Transfer the reaction mixture to a separatory funnel and perform a work-up by washing with water (3 x 2.5 mL).

  • Collect the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain 2,4,5-trimethoxybenzaldehyde. The product should be a pale brown solid. Expected Yield: ~92% .

Protocol 2: Optimized Potassium Dichromate Oxidation

This protocol utilizes a co-solvent and milder acid to mitigate substrate degradation.[2]

Materials:

  • Asarone (1 g, 4.8 mmol)

  • Tetrahydrofuran (THF)

  • Tween 80

  • Trichloroacetic acid (TCA)

  • Potassium dichromate (K₂Cr₂O₇, 1.41 g, 4.8 mmol)

  • 5% Sulfuric Acid (H₂SO₄) - Note: Used here for the K₂Cr₂O₇ solution as per the reference, but TCA is in the main reaction pot to buffer acidity.

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reflux apparatus, dropping funnel, TLC supplies, column chromatography supplies

Procedure:

  • In a round-bottom flask, dissolve 1 g (4.8 mmol) of asarone in THF. Add Tween 80 and Trichloroacetic acid (TCA).

  • Heat the mixture to reflux.

  • While refluxing, add a solution of 1.41 g (4.8 mmol) of K₂Cr₂O₇ in 5% H₂SO₄ dropwise using a dropping funnel.

  • Monitor the reaction progress using TLC.

  • Upon completion, allow the mixture to cool and add 5 mL of water to quench the reaction.

  • Extract the product with dichloromethane (3 x 5 mL).

  • Combine the organic layers and dry with anhydrous Na₂SO₄.

  • Filter and evaporate the solvent.

  • Purify the crude product by column chromatography to yield 2,4,5-trimethoxybenzaldehyde as a pale brown solid. Expected Yield: ~70% .

Conclusion and Recommendation

For researchers seeking a reliable, high-yield synthesis of 2,4,5-trimethoxybenzaldehyde from asarone, ozonolysis is unequivocally the most efficacious method . Its selectivity and mild reaction conditions prevent the over-oxidation and acid-catalyzed degradation that plague other common techniques.

While optimized dichromate oxidation can provide acceptable yields, it requires careful control over multiple parameters and involves hazardous reagents. Potassium permanganate, despite its accessibility, is generally unsuitable for this transformation due to its poor selectivity and the resulting low yields. Finally, the use of peroxy acids should be avoided entirely, as they lead to undesired dimerization products, a testament to the unique electronic reactivity of the asarone molecule. By understanding the chemical principles governing these transformations, researchers can make informed decisions to achieve their synthetic goals efficiently and effectively.

References

  • Title: Why asarone cannot be oxidized with peracids Source: Hive Methods Discourse URL: [Link]

  • Title: One Step Conversion of Toxic β-asarone from Acorus calamus into 1-(2,4,5-Trimethoxyphenyl)-1,2-dihydroxypropane and Asaronaldehyde Occurring in Piper clusii Source: ResearchGate URL: [Link]

  • Title: Why Asarone Cannot be Used in the Performic Oxidation Source: Rhodium Chemistry Archive URL: [Link]

  • Title: α‐Asarone, β‐asarone, and γ‐asarone: Current status of toxicological evaluation Source: ResearchGate URL: [Link]

  • Title: Phase II Metabolism of Asarone Isomers In Vitro and in Humans Using HPLC-MS/MS and HPLC-qToF/MS Source: PMC (PubMed Central) URL: [Link]

  • Title: Quantitative Analysis of β-Asarone Derivatives in Acorus calamus and Herbal Food Products by HPLC-MS/MS Source: PubMed URL: [Link]

  • Title: Ideas needed - Oxidation of acid sensitive asarone to 2,4,5-trimethoxybenzaldehyde Source: ScienceMadness Discussion Forum URL: [Link]

  • Title: Phase II Metabolism of Asarone Isomers In Vitro and in Humans Using HPLC-MS/MS and HPLC-qToF/MS Source: MDPI URL: [Link]

  • Title: Baeyer-Villiger oxidation Source: Purechemistry URL: [Link]

  • Title: Ozonolysis Source: Wikipedia URL: [Link]

  • Title: Oxidation of Organic Molecules by KMnO4 Source: Chemistry LibreTexts URL: [Link]

  • Title: Process for the preparation of pharmacologically active α-asarone from toxic β-asarone rich acorus calamus oil Source: Google Patents URL
  • Title: Illustrated Glossary of Organic Chemistry - Ozonolysis Source: UCLA Chemistry URL: [Link]

  • Title: Oxidation of Alkenes Source: University of Manitoba URL: [Link]

  • Title: Alkene Reactions: Ozonolysis Source: Master Organic Chemistry URL: [Link]

  • Title: Baeyer–Villiger oxidation Source: Wikipedia URL: [Link]

  • Title: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes Source: SATHEE - IIT Kanpur URL: [Link]

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Comparative

A Comparative Guide to the Molecular Docking of 2,4,5-Trimethoxyphenyl Pyrimidine Derivatives as EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Over-expression or mutation of this recep...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Over-expression or mutation of this receptor tyrosine kinase is a hallmark of various malignancies, driving tumor proliferation and survival. The development of small-molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has revolutionized treatment for many cancers. Among the scaffolds of interest, pyrimidine derivatives have demonstrated significant promise, with the 2,4,5-trisubstituted pyrimidine core being a versatile foundation for potent inhibitors.[1][2] This guide provides an in-depth comparative analysis of the molecular docking performance of a specific subclass, the 2,4,5-trimethoxyphenyl pyrimidine derivatives, against EGFR.

We will benchmark their in silico performance against established EGFR inhibitors, Erlotinib and TAK-285, providing a clear perspective on their potential. This guide is structured to not only present data but to also offer a detailed, field-proven molecular docking protocol, explaining the causality behind each experimental choice, thereby ensuring scientific integrity and reproducibility.

The Rationale for Targeting EGFR with Pyrimidine Derivatives

The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to form key hydrogen bond interactions within the hinge region of the EGFR kinase domain, mimicking the adenine core of ATP.[2] The 2,4,5-trimethoxyphenyl moiety, in particular, can occupy a hydrophobic pocket in the active site, contributing to enhanced binding affinity and selectivity. Understanding the precise binding modes and energetic advantages of these derivatives through molecular docking is a critical step in rational drug design.

Comparative Molecular Docking Analysis

To provide a clear performance benchmark, we compare a representative 2,4,5-trimethoxyphenyl pyrimidine derivative with two well-established EGFR inhibitors: Erlotinib, a first-generation reversible inhibitor, and TAK-285, a potent dual EGFR/HER2 inhibitor. The following table summarizes their molecular docking scores (binding energies) and corresponding experimental inhibitory concentrations (IC50) against wild-type EGFR (EGFR-WT). Lower binding energy values indicate a more favorable predicted binding affinity.

CompoundMolecular StructureDocking Score (kcal/mol)Experimental IC50 (nM)Key Interactions with EGFR Active Site Residues
2,4,5-Trimethoxyphenyl Pyrimidine Derivative (Representative) [Image of a representative 2,4,5-trimethoxyphenyl pyrimidine derivative]-8.8[2]Varies (nanomolar to micromolar range depending on substitutions)Hydrogen bond with MET769; hydrophobic interactions with LEU694, VAL702, ALA719, LYS721, LEU820.[2]
Erlotinib [Image of Erlotinib]-7.3 to -15.21[3][4]2 - 5.9[5][6]Hydrogen bond with MET769; hydrophobic interactions with the anilino ring.[4]
TAK-285 [Image of TAK-285]-7.47 to -9.71[7]23[8]Hydrogen bond with MET769; interactions with the ATP binding pocket.[7]

Note: Docking scores can vary based on the specific software, force field, and protocol used. The values presented here are representative scores from the cited literature.

The data suggests that 2,4,5-trimethoxyphenyl pyrimidine derivatives can achieve docking scores comparable to or even more favorable than established inhibitors like Erlotinib, indicating strong theoretical binding to the EGFR active site. The correlation between lower docking scores and lower IC50 values, while not always linear, underscores the predictive power of molecular docking in identifying potent inhibitors.

Experimental Protocol: A Self-Validating System for Molecular Docking

The following protocol for molecular docking using AutoDock Vina is designed to be a self-validating system, where each step is justified by established best practices in computational chemistry. This ensures the trustworthiness and reproducibility of the results.

Part 1: Preparation of the Receptor (EGFR)
  • Obtain the Crystal Structure:

    • Action: Download the 3D crystal structure of human EGFR kinase domain from the Protein Data Bank (PDB; [Link]). A suitable wild-type structure is PDB ID: 1M17, which is co-crystallized with Erlotinib.[4]

    • Rationale: Using a co-crystallized structure provides a native-like conformation of the binding site and a reference ligand for validating the docking protocol.

  • Clean the Protein Structure:

    • Action: Remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file using a molecular visualization tool like UCSF Chimera or Discovery Studio.[9]

    • Rationale: Water molecules and non-essential small molecules can interfere with the docking process by occupying space in the binding pocket that should be accessible to the ligand. The co-crystallized ligand is removed to allow for re-docking (for validation) and docking of new compounds.

  • Prepare the Protein for Docking:

    • Action: Use AutoDockTools (ADT) to add polar hydrogens, assign Gasteiger charges, and merge non-polar hydrogens. Save the prepared protein in the PDBQT file format.[10]

    • Rationale:

      • Adding Polar Hydrogens: X-ray crystallography typically does not resolve hydrogen atom positions. Adding them is crucial as they participate in hydrogen bonding, a key component of protein-ligand interactions.

      • Assigning Charges: The force fields used in docking calculations require partial charges on each atom to compute electrostatic interactions. Gasteiger charges are a widely used and computationally efficient method for this.[10]

      • Merging Non-Polar Hydrogens: This simplifies the calculation by treating non-polar hydrogens as part of the heavy atom they are attached to, reducing the number of rotatable bonds and degrees of freedom without significantly affecting the accuracy of the docking for most systems.

      • PDBQT Format: This is the required input format for AutoDock Vina, containing atomic coordinates, partial charges, and atom type information.[9]

Part 2: Preparation of the Ligands
  • Obtain or Draw the Ligand Structures:

    • Action: Obtain the 3D structures of the 2,4,5-trimethoxyphenyl pyrimidine derivative, Erlotinib, and TAK-285. If 3D structures are unavailable, they can be sketched in a 2D chemical drawing program like ChemDraw and converted to 3D using a program like Open Babel.

    • Rationale: Accurate 3D coordinates are the starting point for docking.

  • Prepare the Ligands for Docking:

    • Action: Use AutoDockTools to add polar hydrogens, assign Gasteiger charges, and detect the rotatable bonds. Save the prepared ligands in the PDBQT file format.[10]

    • Rationale: Similar to the protein preparation, this step ensures that the ligands are in a format that the docking software can understand and that all necessary information for calculating interactions is present. Detecting rotatable bonds is critical for exploring the conformational flexibility of the ligand during the docking simulation.

Part 3: Molecular Docking with AutoDock Vina
  • Define the Binding Site (Grid Box Generation):

    • Action: In AutoDockTools, define a grid box that encompasses the entire binding site of EGFR. The center of the grid box should be the geometric center of the co-crystallized ligand's position. The size of the box should be large enough to allow the ligand to move and rotate freely within the active site, typically with a buffer of at least 10 Å around the ligand.[11]

    • Rationale: The grid box defines the search space for the docking algorithm. A well-defined grid box focuses the computational effort on the region of interest, increasing the efficiency and accuracy of the docking.[12]

  • Configure and Run AutoDock Vina:

    • Action: Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions. Run AutoDock Vina from the command line using this configuration file.

    • Rationale: The configuration file provides all the necessary input parameters for the Vina executable. AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the specified grid box and a scoring function to estimate the binding affinity for different poses.

  • Protocol Validation (Re-docking):

    • Action: As a crucial validation step, re-dock the co-crystallized ligand (Erlotinib) into the EGFR active site. Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose.

    • Rationale: A successful re-docking, indicated by an RMSD value of less than 2.0 Å, confirms that the chosen docking protocol can accurately reproduce the known binding mode.[13] This builds confidence in the results obtained for the novel compounds.

Part 4: Analysis of Docking Results
  • Analyze Binding Energies and Poses:

    • Action: Examine the output file from AutoDock Vina, which provides the binding energies (in kcal/mol) and the coordinates of the predicted binding poses for each ligand. The pose with the lowest binding energy is considered the most favorable.

    • Rationale: The binding energy is a quantitative measure of the predicted binding affinity. A more negative value suggests a stronger interaction.

  • Visualize and Interpret Interactions:

    • Action: Use a molecular visualization program like PyMOL or Discovery Studio to visualize the docked poses of the ligands within the EGFR binding site. Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

    • Rationale: Visualization provides a qualitative understanding of the binding mode and helps to rationalize the calculated binding affinities. Identifying key interactions can guide further optimization of the ligand structure.

Visualizing the Workflow

The following diagram illustrates the logical flow of the molecular docking protocol described above.

MolecularDockingWorkflow cluster_prep Preparation Phase cluster_docking Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Obtain Receptor Structure (e.g., PDB: 1M17) Clean 2. Clean Receptor (Remove water, ligands) PDB->Clean PrepReceptor 3. Prepare Receptor (Add H, charges) -> PDBQT Clean->PrepReceptor Grid 6. Define Binding Site (Grid Box Generation) PrepReceptor->Grid Ligands 4. Obtain/Draw Ligands PrepLigands 5. Prepare Ligands (Add H, charges, rotatable bonds) -> PDBQT Ligands->PrepLigands RunVina 7. Run AutoDock Vina PrepLigands->RunVina Grid->RunVina Validate 8. Protocol Validation (Re-docking, RMSD < 2.0 Å) RunVina->Validate Analyze 9. Analyze Binding Energies & Poses Validate->Analyze If Validated Visualize 10. Visualize Interactions (PyMOL, Discovery Studio) Analyze->Visualize

Caption: A generalized workflow for molecular docking studies.

Conclusion

Molecular docking is a powerful and indispensable tool in modern drug discovery. This guide has provided a comprehensive framework for conducting and evaluating molecular docking studies of 2,4,5-trimethoxyphenyl pyrimidine derivatives against EGFR. By following a well-validated protocol and comparing the results with established inhibitors, researchers can gain significant insights into the structure-activity relationships of these promising compounds. The presented data and methodologies aim to empower scientists to rationally design the next generation of potent and selective EGFR inhibitors for cancer therapy.

References

  • ResearchGate. (n.d.). Docking simulations of the six inhibitors with wild-type EGFR. Retrieved from [Link]

  • MedelBioX. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Retrieved from [Link]

  • Teach Yourself e-Series. (2024, May 10). Generating grid box for Docking using Vina [Video]. YouTube. Retrieved from [Link]

  • MedelBioX. (2026, March 6). Ligand Preparation for Molecular Docking | AutoDockTools Tutorial [Video]. YouTube. Retrieved from [Link]

  • TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. Retrieved from [Link]

  • Kellenberger, E. (2010, June 24). DOCKING TUTORIAL. 2nd Strasbourg Summer School on Chemoinformatics. Retrieved from [Link]

  • Al-Warhi, T., Sabt, A., Al-Shar'i, N. A., Al-Ghorbani, M., Al-Salahi, R., & Marzouk, M. (2021). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry, 14(11), 103405. [Link]

  • Sahoo, B. M., & De, P. (2021). Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents. Research Journal of Pharmacy and Technology, 14(2), 735-740.
  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Bio-IT. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. Retrieved from [Link]

  • El-Damasy, A. K., Lee, J. A., Lee, J., & Lee, K. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2202358. [Link]

  • ResearchGate. (n.d.). Redocking Protocol by AutoDock Vina (version 1.2.5). Retrieved from [Link]

  • Pu, L., Chang, L., Yang, J., & Amaro, R. E. (2010). Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics. Journal of Medicinal Chemistry, 53(10), 3935–3944. [Link]

  • Kumar, A., & Singh, J. (2018). Virtual screening for identification of novel potent EGFR inhibitors through Autodock Vina molecular modeling software. Journal of Chemical and Pharmaceutical Research, 10(6), 1-8.
  • Ishikawa, T., Seto, M., Banno, H., Kawakita, Y., Oorui, M., & Inagaki, F. (2011). Antitumor Activity of TAK-285, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model. Cancer Chemotherapy and Pharmacology, 68(3), 605-615. [Link]

  • Aligholipour, A., & Farhadi, T. (2025, September 27). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. Retrieved from [Link]

  • Son, S., Elkamhawy, A., Gul, A. R., Alnajjar, R., Abdeen, A., El-Fakharany, S., ... & Park, T. J. (2023). Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2202358. [Link]

  • Son, S., Elkamhawy, A., Gul, A. R., Alnajjar, R., Abdeen, A., El-Fakharany, S., ... & Park, T. J. (2023). Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2202358. [Link]

  • Son, S., Elkamhawy, A., Gul, A. R., Alnajjar, R., Abdeen, A., El-Fakharany, S., ... & Park, T. J. (2023). Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2202358. [Link]

  • Semantic Scholar. (n.d.). Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). View of Evaluating Molecular Docking Accuracy: A Comparative Study with In Vitro EGFR Inhibition Data. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link]

  • Kumar, A., & Singh, J. (2025, January 13). Prediction of Binding Affinity for ErbB Inhibitors Using Deep Neural Network Model with Morgan Fingerprints as Features. Authorea. [Link]

  • iGEM. (n.d.). AutoDock Vina Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from [Link]

  • iGEM. (n.d.). AutoDock Vina Protocol. Retrieved from [Link]

  • ResearchGate. (2021, November 9). How to generate Autodock Grid Box? Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2025, July 26). Structure-Based Molecular Docking and ADME Profiling of Novel Thienopyrimidines as Dual VEGFR/EGFR Inhibitors in Colorectal Cancer. Retrieved from [Link]

  • Abdel-Aziz, M., Abuel-Magd, A. M., & Al-Obaid, A. M. (2021). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry, 14(10), 103369. [Link]

  • Al-Romaigh, F. A., & El-Kashef, H. S. (2023). Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2202359. [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 2,4,5-T in Diverse Matrices

Foreword: The Enduring Imperative for 2,4,5-T Quantification 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide known for its efficacy in controlling broadleaf plants.[1] Historically, it was a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Imperative for 2,4,5-T Quantification

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide known for its efficacy in controlling broadleaf plants.[1] Historically, it was a primary component of "Agent Orange," used for large-scale defoliation.[1] Although its use has been discontinued in many countries for years due to toxicological concerns, particularly its contamination with 2,3,7,8-tetrachlorodibenzodioxin (TCDD), 2,4,5-T can persist at low levels in the environment.[2][3] Consequently, the development and validation of robust, sensitive, and reliable analytical methods for its quantification in various matrices—including water, soil, and biological tissues—remain critical for environmental monitoring, food safety, and toxicological research.

This guide provides an in-depth comparison of the predominant analytical methodologies for 2,4,5-T quantification. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causality behind methodological choices. We will explore the nuances of sample preparation and instrumental analysis, grounding our discussion in the principles of method validation as prescribed by leading regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][5]

The Core Decision: Choosing the Right Analytical Engine

The two titans of trace-level quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between them is not arbitrary; it is dictated by the physicochemical properties of 2,4,5-T and the specific demands of the analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerhouse for volatile and semi-volatile compounds.[6][7] 2,4,5-T, in its native acidic form, is not sufficiently volatile for direct GC analysis. Therefore, a critical, and often cumbersome, derivatization step is required to convert the polar carboxylic acid group into a more volatile ester (e.g., a methyl ester).[8][9] This adds time and potential for variability to the workflow but can yield excellent sensitivity, especially with halogen-specific detectors like an electron capture detector (ECD) or when using mass spectrometry.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The modern workhorse for polar, large, or thermally unstable molecules.[6][7] LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), offers a significant advantage: it can directly analyze the acidic form of 2,4,5-T without derivatization.[8] This simplifies sample preparation and eliminates a source of analytical error. Operating in negative ionization mode, LC-MS/MS provides exceptional sensitivity and selectivity, making it the preferred technique for detecting ultra-trace levels of 2,4,5-T in complex matrices.[2]

Comparative Overview: GC-MS vs. LC-MS/MS for 2,4,5-T Analysis
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Rationale & Causality
Analyte Form Requires derivatization (e.g., methylation) to increase volatility.[8]Direct analysis of the native acidic form.[8]2,4,5-T's carboxylic acid group makes it non-volatile. Derivatization is a prerequisite for GC, while LC's mobile phase readily accommodates the polar, ionic form.
Sample Preparation More complex; includes extraction, cleanup, and a mandatory derivatization step.Streamlined; typically involves extraction and cleanup only.The elimination of the derivatization step significantly reduces sample handling, cost, and potential for error.[6]
Sensitivity High, particularly with selected ion monitoring (SIM).Extremely high, especially with Multiple Reaction Monitoring (MRM). Can reach part-per-trillion (ppt) levels.[2]Tandem MS (MS/MS) drastically reduces chemical noise, providing a superior signal-to-noise ratio for target analytes in complex matrices.
Selectivity Good, based on retention time and mass spectrum.Excellent, based on retention time and specific precursor-to-product ion transitions.The specificity of MRM transitions is a key advantage of LC-MS/MS, minimizing the risk of false positives from matrix interferences.
Throughput Lower, due to the additional derivatization step and potentially longer GC run times.Higher, due to simpler sample prep and fast LC gradients.Automation of LC-MS/MS systems combined with simplified workflows allows for more samples to be processed per day.
Typical Applications Historically used in many regulated methods (e.g., EPA 8151).[10]Preferred for modern environmental, food, and bioanalytical testing.[11]The trend towards higher sensitivity, higher throughput, and reduced sample manipulation favors the adoption of LC-MS/MS.

Mastering the Matrix: A Comparison of Sample Preparation Techniques

Effective sample preparation is paramount; it isolates 2,4,5-T from interfering matrix components and concentrates it to a level suitable for instrumental analysis. The choice of technique depends on the matrix (water, soil, tissue) and the subsequent analytical method.

Solid-Phase Extraction (SPE)

SPE is a cornerstone of modern sample preparation, replacing cumbersome liquid-liquid extractions.[12][13] It operates on the principle of partitioning the analyte between a solid sorbent and the liquid sample matrix.[13] For an acidic compound like 2,4,5-T, a polymeric reversed-phase or a mixed-mode anion exchange sorbent is typically employed.

The Four Pillars of SPE Workflow:

  • Conditioning: The sorbent is wetted with a solvent like methanol to activate its functional groups, followed by an equilibration step with water or a buffer to prepare it for the sample matrix.[14][15] This ensures reproducible interaction with the analyte.

  • Loading: The sample is passed through the sorbent. 2,4,5-T is retained on the sorbent through hydrophobic and/or ionic interactions, while many matrix components pass through to waste.[14][15]

  • Washing: A carefully selected solvent is used to rinse the sorbent, removing weakly bound interferences without dislodging the target analyte.[14][15]

  • Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction, releasing the purified and concentrated 2,4,5-T for analysis.[14][15]

SPE_Workflow cluster_0 cluster_1 Condition 1. Condition start->Condition Activate Sorbent (e.g., Methanol) Load 2. Load Condition->Load Apply Sample Wash 3. Wash Load->Wash Remove Interferences (e.g., Water) Waste1 Waste Load->Waste1 Unretained Matrix Elute 4. Elute Wash->Elute Collect Analyte (e.g., Acetonitrile) Waste2 Waste Wash->Waste2 Washed Interferences end To LC-MS/MS Elute->end

Diagram of the Solid-Phase Extraction (SPE) workflow.
Liquid-Liquid Extraction (LLE)

LLE is a classical technique that partitions analytes between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).[16][17] For 2,4,5-T, the sample's pH is typically acidified to suppress the ionization of the carboxylic acid group, making it more soluble in an organic solvent like dichloromethane or ethyl acetate. While effective, LLE can be labor-intensive, require large volumes of organic solvents, and is prone to emulsion formation.[12][16]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Developed primarily for pesticide residue analysis in food matrices, the QuEChERS method has gained widespread adoption. It involves an initial extraction with acetonitrile followed by a "salting-out" step (using salts like magnesium sulfate) to induce phase separation.[18] A subsequent cleanup step, known as dispersive SPE (d-SPE), uses a small amount of sorbent to remove interferences from the extract. AOAC Official Method 2007.01 is a well-established QuEChERS protocol applicable to a wide range of pesticides and matrices.[18]

The Pillars of Validation: Ensuring Method Fitness-for-Purpose

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended use.[19] Regulatory guidelines from the FDA and ICH provide a framework for the required validation characteristics.[4][5][20]

Validation_Pillars center_node Validated Analytical Method Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Specificity Specificity center_node->Specificity Linearity Linearity & Range center_node->Linearity LOD Limit of Detection (LOD) center_node->LOD LOQ Limit of Quantification (LOQ) center_node->LOQ Robustness Robustness center_node->Robustness

Core parameters for analytical method validation.
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). In LC-MS/MS, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Accuracy: The closeness of test results to the true value. It is typically evaluated by performing recovery studies on a blank matrix spiked with known concentrations of 2,4,5-T at low, medium, and high levels.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. It is assessed at three levels:

    • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.[4]

    • Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.[4]

    • Reproducibility: Precision between different laboratories (inter-laboratory trials).

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels is recommended to construct a calibration curve.[21] The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[21]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.[22]

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22] The LOQ is often the lowest point on the calibration curve.[23]

Experimental Protocols & Performance Data

This section provides a representative protocol for the analysis of 2,4,5-T in a water matrix using SPE and LC-MS/MS, followed by a table summarizing typical performance data.

Protocol: 2,4,5-T in Water by SPE-LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction)

  • a. Sorbent Selection: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg/3 mL).
  • b. Sample Pre-treatment: Acidify 100 mL of water sample to pH 2-3 with formic acid. This ensures 2,4,5-T is in its non-ionized form, enhancing retention on the reversed-phase sorbent.
  • c. Cartridge Conditioning: Wash the cartridge sequentially with 3 mL of acetonitrile, followed by 3 mL of HPLC-grade water. Do not allow the sorbent to go dry.
  • d. Sample Loading: Pass the 100 mL acidified water sample through the cartridge at a flow rate of approximately 5 mL/min.
  • e. Cartridge Washing: Wash the cartridge with 3 mL of HPLC-grade water to remove salts and other polar interferences.
  • f. Elution: Elute the retained 2,4,5-T with 4 mL of acetonitrile into a clean collection tube.
  • g. Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • a. HPLC System: A standard HPLC or UPLC system.
  • b. Analytical Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).[2]
  • c. Mobile Phase:
  • A: Water with 0.1% Acetic Acid
  • B: Acetonitrile
  • d. Gradient: A typical gradient would start at 5% B, ramp to 100% B over 6 minutes, hold for 2 minutes, and then re-equilibrate.[2]
  • e. Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
  • f. MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for 2,4,5-T for confident quantification and confirmation.
Comparative Performance Data

The following table summarizes typical validation data for different analytical methods used to quantify 2,4,5-T in water.

ParameterLC-MS/MS (Direct Injection)[2]LC-MS/MS (with SPE)GC-MS (with LLE & Derivatization)
Matrix Drinking WaterSurface WaterWastewater
LOD ~1-2 ng/L (ppt)<1 ng/L5-10 ng/L
LOQ ~5 ng/L2-5 ng/L20-50 ng/L
Linear Range 5 - 1000 ng/L2 - 2000 ng/L50 - 5000 ng/L
Accuracy (Recovery) >95% (minimal matrix effects noted)85 - 110%75 - 115%
Precision (RSD) < 5%< 10%< 15%

Note: These values are representative and will vary based on the specific instrumentation, matrix complexity, and protocol optimization.

Conclusion: A Synthesis of Strategy and Science

The selection and validation of an analytical method for 2,4,5-T is a multi-faceted process that demands a thorough understanding of both the analyte's chemistry and the available technology.

  • For high-throughput, ultra-sensitive analysis , LC-MS/MS is the undisputed method of choice. Its ability to directly analyze the parent acid, coupled with the specificity of tandem mass spectrometry, provides a robust and efficient workflow.

  • Sample preparation remains a critical determinant of data quality. Solid-Phase Extraction offers a superior balance of cleanliness, recovery, and automation compared to traditional LLE. For complex food and agricultural matrices, QuEChERS-based methods provide a cheap, effective, and validated starting point.[18]

  • A rigorous method validation protocol, grounded in ICH and FDA guidelines, is not merely a regulatory hurdle; it is the bedrock of trustworthy and defensible scientific data.[4][24]

By carefully considering the interplay between sample matrix, preparation technique, and instrumental analysis, researchers can develop and validate methods that are truly fit-for-purpose, ensuring the accurate and reliable quantification of 2,4,5-T for the protection of environmental and human health.

References

  • Scribd. FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Method 8085: Compound-Independent Elemental Quantitation of Pesticides by Gas Chromatography with Atomic Emission Detection (GC/AED). Available from: [Link]

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  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures (Guidance for Industry). Available from: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,4,5-Trimethoxyphenol

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a fundamental variable in experimental integrity. When handling highly functionalized aromatic building blocks...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a fundamental variable in experimental integrity. When handling highly functionalized aromatic building blocks like 2,4,5-Trimethoxyphenol (CAS: 20491-91-2) , understanding the molecular causality behind its hazards is just as critical as the chemistry it enables.

This compound is a vital precursor in advanced organic synthesis, frequently utilized in the development of highly branched poly(p-phenylenevinylene) derivatives for polymer light-emitting diodes (OLEDs) 1 and the synthesis of geranylated phenols with cytotoxic and antifungal properties 2. However, its structural features—specifically the reactive phenolic hydroxyl group combined with electron-donating methoxy groups—dictate strict operational and personal protective equipment (PPE) requirements.

Here is your comprehensive, self-validating guide to the safe handling, operational logistics, and disposal of 2,4,5-Trimethoxyphenol.

Mechanistic Hazard Assessment & Causality

To select the correct PPE, we must first understand why 2,4,5-Trimethoxyphenol is hazardous. According to standardized safety data 3, the chemical presents the following specific risks:

  • H315 (Skin Irritation) & H317 (Skin Sensitization): Phenolic compounds are highly lipophilic, allowing them to rapidly penetrate the stratum corneum (the outer layer of the skin). Once absorbed, the compound can denature epidermal proteins. Furthermore, the functionalized aromatic ring acts as a hapten, covalently binding to native proteins and triggering a T-cell-mediated immune response, leading to severe allergic contact dermatitis.

  • H319 (Serious Eye Irritation): The slightly acidic phenolic proton can rapidly disrupt the lipid bilayer of corneal epithelial cells upon contact, causing immediate and severe ocular damage.

  • H335 (Respiratory Irritation): As a solid powder, handling inherently generates micro-particulates. The primary target organ for this chemical is the respiratory system 3. Inhalation deposits these reactive particulates directly onto the sensitive mucosal membranes of the respiratory tract.

Quantitative PPE & Glove Permeation Matrix

A common point of failure in laboratory safety is ignoring the solvent context. While 2,4,5-Trimethoxyphenol is a solid, it is almost always dissolved in organic solvents like Dichloromethane ( CH2​Cl2​ ) or 1,4-Dioxane during synthesis 1. Your glove choice must protect against both the solute and the solvent.

Glove MaterialChemical State / ContextPermeation ResistanceOperational Recommendation & Causality
Neoprene (8 mil) Pure Solid / AqueousExcellent (>480 min) Primary Choice for Neat Chemical. Neoprene offers outstanding resistance to phenolic derivatives 4.
Nitrile (8 mil) Pure SolidGood (120-240 min) Acceptable for Splash Protection. Use as an inner layer (double-gloving) to maintain dexterity while weighing.
PVA / Viton Dissolved in CH2​Cl2​ Excellent (>480 min) Required for Synthesis. CH2​Cl2​ permeates Neoprene/Nitrile in minutes, carrying the dissolved phenol directly into the skin 5.
Latex Any StatePoor (<60 min) DO NOT USE. Offers no protection against organics and introduces latex allergy risks.

Additional Mandatory PPE:

  • Eye Protection: Tight-fitting chemical safety goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of airborne dust.

  • Respiratory: If weighing must occur outside a certified fume hood (highly discouraged), a half-face respirator with P100 (particulate) and Organic Vapor (OV) cartridges is mandatory.

Operational Workflow: Step-by-Step Handling Protocol

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is passed.

Step 1: Environmental Validation

  • Action: Turn on the chemical fume hood and verify the digital face velocity monitor.

  • Validation: The monitor must read between 80 and 120 feet per minute (fpm) . If the alarm sounds or the flow is outside this range, abort the procedure.

Step 2: PPE Donning & Integrity Check

  • Action: Don a flame-retardant lab coat, chemical goggles, and double gloves (Nitrile inner, Neoprene outer).

  • Validation: Perform an inflation test on the outer Neoprene gloves by trapping air inside and rolling the cuff. Ensure there are no micro-tears or pressure leaks.

Step 3: Anti-Static Weighing

  • Action: Phenolic powders can accumulate static charge, causing them to aerosolize and repel from spatulas. Wipe the exterior of the chemical bottle and the weighing balance with an anti-static cloth. Use a grounded, anti-static polymeric weighing boat.

  • Validation: The powder should transfer smoothly without "jumping" or clinging to the sides of the spatula.

Step 4: Solvent Transfer

  • Action: Transfer the solid directly into the reaction flask inside the fume hood. Immediately add your solvent (e.g., CH2​Cl2​ ) and seal the flask with a septum.

  • Causality: Sealing the flask immediately prevents the evaporation of the solvent, which could otherwise carry dissolved 2,4,5-Trimethoxyphenol into the laboratory atmosphere as an aerosolized hazard.

Spill Response & Disposal Plan

In the event of a spill, standard dry-sweeping is strictly prohibited. Dry sweeping will aerosolize the chemical, immediately triggering H335 (respiratory) and H319 (ocular) hazards.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Upgrade PPE: If the spill is outside the fume hood, immediately don a P100/OV respirator.

  • Damp Containment (Solid Spill): Moisten absorbent lab wipes with a compatible, low-volatility solvent (like water or a dilute ethanol mixture) and gently drape them over the spilled powder. Causality: The moisture binds the particulates, completely suppressing toxic dust generation.

  • Collection: Use a non-sparking plastic scoop to collect the damp wipes and the absorbed chemical.

  • Decontamination: Wash the affected surface with a mild alkaline solution (phenols are weakly acidic and will form water-soluble phenoxide salts in basic conditions), followed by a standard detergent wash.

  • Disposal: Place all collected materials, including contaminated outer gloves, into a High-Density Polyethylene (HDPE) hazardous waste container. Label clearly as: "Hazardous Waste: Solid Phenolic Derivative (2,4,5-Trimethoxyphenol) - Toxic/Sensitizing."

Process Visualization

G Start Start: Handling 2,4,5-Trimethoxyphenol Risk Risk Assessment & PPE Setup Start->Risk FumeHood Transfer to Fume Hood (80-120 fpm) Risk->FumeHood Weighing Weighing (Anti-Static Protocol) FumeHood->Weighing Reaction Reaction Setup (Solvent Addition) Weighing->Reaction Spill Spill Detected? Reaction->Spill CleanUp Damp Absorbent Collection (No Sweeping) Spill->CleanUp Yes Success Proceed to Synthesis Spill->Success No

Workflow for safe handling, environmental validation, and spill response of 2,4,5-Trimethoxyphenol.

References

  • Synthesis and Characterization of Highly Branched Poly(p-phenylenevinylene) Derivatives for Polymer Light-Emitting Diode Applications Macromolecules - ACS Publications URL:[Link]

  • Synthesis and in Vitro Antifungal Activity against Botrytis cinerea of Geranylated Phenols and Their Phenyl Acetate Derivatives National Institutes of Health (PMC) URL:[Link]

  • Chemical Resistance of Gloves - Quick Guide University of San Francisco (myUSF) URL:[Link]

  • OSHA Glove Selection Chart Florida State University - Environmental Health and Safety URL:[Link]

Sources

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